molecular formula C3H4O B1606653 Cyclopropanone CAS No. 5009-27-8

Cyclopropanone

Cat. No.: B1606653
CAS No.: 5009-27-8
M. Wt: 56.06 g/mol
InChI Key: VBBRYJMZLIYUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanone (CAS 5009-27-8) is an organic compound with the molecular formula C3H4O, consisting of a cyclopropane ring fused to a ketone functional group . This simple structure confers significant ring strain and high reactivity, making it a valuable and versatile intermediate in organic synthesis . The parent compound is highly labile and sensitive to nucleophiles, often requiring preparation at low temperatures or use in the form of stable surrogates like ketals and 1-sulfonylcyclopropanols for practical applications . In research, this compound and its derivatives serve as key precursors in strategic ring-expansion and ring-opening reactions. They are central intermediates in the Favorskii rearrangement, a classic reaction for the ring-contraction of cyclic ketones to carboxylic acids . Furthermore, they undergo stereospecific ring expansion with reagents like sulfoxonium ylides to produce enantioenriched cyclobutanones, which are important building blocks in medicinal and natural product chemistry . Their reactivity also extends to acting as 1,3-dipoles in cycloaddition reactions with dienes, facilitated by a proposed oxyallyl intermediate, enabling the construction of more complex carbocyclic systems . The inherent strain of the three-membered ring, combined with the electron-donating effect of the oxygen substituent in cyclopropanols, drives diverse transformations including heterolytic and homolytic ring-opening pathways to generate homoenolates and β-keto radicals, respectively . This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or consumer use. Researchers should consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O/c4-3-1-2-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBRYJMZLIYUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198202
Record name Cyclopropanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

56.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5009-27-8
Record name Cyclopropanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5009-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005009278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cyclopropanone: A Technical Guide to its Discovery, Synthesis, and Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the history, synthesis, and chemical properties of cyclopropanone. As a highly strained and reactive three-membered carbocyclic ketone, this compound has intrigued and challenged chemists for decades. Its unique structure and reactivity make it a valuable, albeit transient, intermediate in organic synthesis. Due to its inherent instability, much of its chemistry is explored through the use of stable surrogates and equivalents, which have unlocked its synthetic potential for creating complex molecular architectures.

Part I: A History of Discovery

The story of this compound is intrinsically linked to the broader history of cyclopropane chemistry. The parent cyclopropane molecule was first synthesized by August Freund in 1881.[1][2] However, the corresponding ketone remained a theoretical curiosity for many years. The high degree of ring strain and the expected reactivity of the carbonyl group led many to believe the parent molecule would be too unstable to isolate.

Early evidence for the existence of cyclopropanones as transient species came from studies of the Favorskii rearrangement , a reaction first reported in the 1890s. In this base-catalyzed rearrangement of α-halo ketones, a this compound intermediate is formed, which subsequently undergoes ring-opening to yield a carboxylic acid derivative.[3][4] This reaction provided the first indirect, yet compelling, evidence for the viability of the this compound ring system as a reactive intermediate.

The first successful preparation of the parent this compound was a landmark achievement, accomplished by reacting ketene with diazomethane at a cryogenic temperature of -145 °C .[3][5] These experiments yielded a dilute solution of this compound, which was found to be stable only at very low temperatures (e.g., -78 °C).[4] This synthesis confirmed the existence of the molecule but also highlighted its extreme lability.

A significant breakthrough in the field was the synthesis of the first stable, isolable this compound derivative, trans-2,3-di-tert-butylthis compound .[6] The bulky tert-butyl groups provide steric shielding to the strained ring and the reactive carbonyl group, drastically increasing the molecule's kinetic stability and allowing for its isolation and characterization at room temperature.[6] This discovery demonstrated that with sufficient steric hindrance, the this compound core could be rendered stable enough for handling, paving the way for further exploration of its chemistry.

Part II: Key Synthetic Methodologies

The synthesis of cyclopropanones is challenging due to their instability. Methodologies have evolved from direct, low-temperature preparations of the parent compound to the development of stable precursors and surrogates that can generate the reactive ketone in situ.

Direct Synthesis from Ketene and Diazomethane

The classic and most direct method for preparing the parent this compound is the cycloaddition of ketene with diazomethane.[3][4] The reaction must be conducted in an unreactive solvent at very low temperatures to prevent polymerization or decomposition of the product.[4] Nitrogen gas is liberated as a byproduct.

G cluster_reactants Reactants cluster_product Product Ketene Ketene (H₂C=C=O) This compound This compound Ketene->this compound Diazomethane Diazomethane (CH₂N₂) Diazomethane->this compound N2 N₂ (gas) This compound->N2 Liberation

Caption: Synthesis of this compound from Ketene and Diazomethane.

Photochemical Synthesis from Cyclobutanediones

Substituted cyclopropanones can be synthesized via the photochemical decarbonylation (loss of carbon monoxide) of cyclobutanediones.[7] Irradiation of a 1,3-cyclobutanedione derivative can induce the cleavage of C-C bonds and the expulsion of a CO molecule, leading to the formation of the corresponding this compound.

G cluster_reactants Reactant cluster_products Products Cyclobutanedione Substituted 1,3-Cyclobutanedione Irradiation Irradiation (hν) Cyclobutanedione->Irradiation This compound Substituted This compound CO Carbon Monoxide (CO) Irradiation->this compound Irradiation->CO

Caption: Photochemical Synthesis of Substituted Cyclopropanones.

The Favorskii Rearrangement Intermediate

While not a preparative method for isolating cyclopropanones, the Favorskii rearrangement is a critical reaction that proceeds through a this compound intermediate. The process involves treating an α-halo ketone with a base, which leads to an intramolecular cyclization followed by ring-opening.

G HaloKetone α-Halo Ketone Enolate Enolate Intermediate HaloKetone->Enolate Deprotonation Base Base (e.g., OH⁻) Product Carboxylate Product Base->Product Attacks Carbonyl This compound This compound Intermediate Enolate->this compound Intramolecular SN2 This compound->Product Nucleophilic Attack & Ring Opening

Caption: The this compound Intermediate in the Favorskii Rearrangement.

Synthesis via Stable Surrogates: this compound Hemiacetals

Given the high reactivity of this compound, synthetic chemists often rely on stable, easily handled surrogates that can be converted to the ketone when needed. This compound ethyl hemiacetal is one of the most common and useful of these surrogates.[3][8] It is prepared from ethyl 3-chloropropanoate via a two-step process involving the formation of a silyloxycyclopropane intermediate.

G Start Ethyl 3-Chloropropanoate Step1 1. Na, Toluene 2. TMSCl Start->Step1 Intermediate 1-Ethoxy-1-(trimethylsilyloxy) cyclopropane Step1->Intermediate Step2 Methanol Intermediate->Step2 Product This compound Ethyl Hemiacetal Step2->Product Equilibrium Product->Equilibrium Reactive This compound (in situ) Equilibrium->Reactive

Caption: Synthesis of this compound Ethyl Hemiacetal Surrogate.

Part III: Quantitative Data Summary

The following tables summarize key physical and synthetic data for this compound and its derivatives.

Table 1: Physical Properties of Parent this compound

PropertyValueReference(s)
Molecular FormulaC₃H₄O[3][4]
Molar Mass56.06 g/mol [3][9]
Melting Point-90 °C[3][4]
Boiling Point50-53 °C (at 22 mmHg)[3][4]
Density0.867 g/mL (at 25 °C)[3][4]
C₂-C₃ Bond Length157.5 pm[4]
C=O Bond Length119.0 pm[4]

Table 2: Summary of Key Synthetic Routes

MethodReactantsKey ConditionsYieldNotesReference(s)
Direct SynthesisKetene, Diazomethane-145 °C, unreactive solventNot reportedProduct is highly labile; stable in solution at -78 °C.[3][4][5]
PhotochemicalTetramethyl-1,3-cyclobutanedionePhotolysis (UV light)Not reportedYields tetramethylthis compound.[7]
Stable Derivativeα-Bromodineopentyl ketonePotassium t-butoxide20-40%Yields stable trans-2,3-di-tert-butylthis compound.[6]
Hemiacetal SurrogateEthyl 3-chloropropanoate1. Na, TMSCl; 2. Methanol78-95%Yields stable this compound ethyl hemiacetal.[8]

Part IV: Detailed Experimental Protocols

The following protocols are adapted from peer-reviewed, reliable sources and provide detailed methodologies for the synthesis of key this compound surrogates.

Protocol 1: Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane

This procedure details the synthesis of the silylated precursor to this compound ethyl hemiacetal.[8]

  • Apparatus: A 1-L, three-necked, round-bottomed flask is fitted with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a 500-mL pressure-equalizing dropping funnel with a nitrogen inlet.

  • Procedure:

    • The flask is flushed with dry nitrogen. 500 mL of anhydrous toluene and 52.9 g (2.3 g-atom) of sodium metal (cut into small pieces) are introduced.

    • The mixture is heated to reflux, and the stirrer is started to form a fine sodium dispersion.

    • Stirring and heating are stopped, and the sodium is allowed to settle. The toluene is carefully decanted.

    • 400 mL of anhydrous ether and 18.2 g (0.11 mol) of ethyl 3-chloropropanoate are added. The mixture is cooled in an ice bath.

    • A solution of 109 g (1.0 mol) of chlorotrimethylsilane and 137 g (1.0 mol) of ethyl 3-chloropropanoate in 100 mL of anhydrous ether is added dropwise over 4 hours with vigorous stirring.

    • After the addition is complete, the mixture is stirred at room temperature overnight (12-15 hours).

    • The reaction mixture is filtered through a Celite pad to remove sodium chloride and unreacted sodium. The solids are washed with anhydrous ether.

    • The solvent is removed from the filtrate by distillation, and the residue is distilled under reduced pressure.

  • Product: 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane is collected at 43–45°C (12 mmHg) as a colorless liquid. Yield: 106 g (61%) .[8]

Protocol 2: Synthesis of this compound Ethyl Hemiacetal

This procedure details the conversion of the silylated precursor into the stable hemiacetal surrogate.[8]

  • Apparatus: A 500-mL Erlenmeyer flask fitted with a magnetic stirring bar.

  • Procedure:

    • 250 mL of reagent-grade methanol is placed in the flask.

    • 87 g (0.5 mol) of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane is added in one portion with stirring.

    • The mixture is stirred at room temperature for 30 minutes.

    • The methanol and methoxytrimethylsilane byproduct are removed by distillation under reduced pressure (water aspirator).

    • The residue is distilled under reduced pressure.

  • Product: this compound ethyl hemiacetal is collected at 51°C (12 mmHg) as a colorless liquid. Yield: 78-95% .[8]

Methodology Overview: Direct Synthesis from Ketene and Diazomethane

A full, detailed protocol for this hazardous reaction is not available in the provided search results. However, the core methodology involves the following critical steps:

  • Generation of Reactants: Ketene is typically generated by the pyrolysis of acetone or diketene. Diazomethane is a toxic and explosive yellow gas, usually prepared from a precursor like Diazald® and used immediately as a solution in an inert solvent like dichloromethane.

  • Reaction Conditions: A solution of ketene is cooled to -145 °C in a specialized cryogenic apparatus.[5] The diazomethane solution is then added slowly. The reaction is monitored for the evolution of nitrogen gas.

  • Product Handling: The resulting solution of this compound is kept at or below -78 °C at all times to prevent rapid decomposition.[4] It is typically used immediately in subsequent reactions without isolation.

Conclusion

The history of this compound is a testament to the ingenuity of synthetic chemists in tackling highly reactive and unstable molecules. From its theoretical postulation as an intermediate in the Favorskii rearrangement to its direct synthesis at cryogenic temperatures, the journey to understanding this strained ketone has been challenging. The development of stable derivatives and, more importantly, versatile surrogates like this compound ethyl hemiacetal, has transformed this compound from a chemical curiosity into a practical and powerful three-carbon building block. For professionals in drug development and organic synthesis, the chemistry of this compound and its equivalents offers a rich platform for the construction of novel, sp³-rich scaffolds with unique conformational and biological properties.

References

Theoretical Framework for the Structure and Stability of Cyclopropanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cyclopropanone ((CH₂)₂CO) stands as a molecule of significant interest to both theoretical and experimental chemists due to the confluence of high ring strain and the electronic influence of a carbonyl group. This inherent instability makes it a valuable, albeit transient, intermediate in various chemical transformations. Theoretical and computational chemistry offer indispensable tools for elucidating the nuanced structural, electronic, and energetic properties that govern its behavior. This technical guide provides a comprehensive overview of the theoretical studies on this compound, summarizing key quantitative data, detailing computational methodologies, and visualizing fundamental concepts to provide researchers, scientists, and drug development professionals with a thorough understanding of this unique cyclic ketone.

Introduction: The Challenge of this compound

This compound is the smallest cyclic ketone and is known for its high reactivity and lability.[1][2] First synthesized in the mid-1960s, its transient nature makes experimental characterization challenging, often requiring low temperatures or the use of stabilizing surrogates like ketals.[1][2] The molecule's properties are dominated by the severe angle and torsional strain inherent in the three-membered ring, a feature that profoundly influences its geometry, electronic structure, and chemical reactivity.[3][4]

Theoretical studies have been paramount in developing a robust model of this compound's structure and stability. By employing a range of computational methods, from semi-empirical to high-level ab initio and Density Functional Theory (DFT), researchers have been able to predict its geometric parameters, vibrational frequencies, and reaction pathways with remarkable accuracy. These computational insights are critical for understanding its role as a reactive intermediate in processes like the Favorskii rearrangement and for designing novel synthetic strategies that leverage its unique chemical potential.[2]

Molecular Structure and Geometry

Theoretical calculations, corroborated by microwave spectroscopy and electron diffraction experiments, have established a planar C₃O framework for this compound.[2][5] A defining structural feature is the exceptionally long C₂-C₃ bond, which is significantly stretched compared to the C-C bonds in cyclopropane. Conversely, the carbonyl bond is shorter and stronger than that found in acyclic ketones like acetone.[2] This distortion is a direct consequence of the molecule's efforts to mitigate ring strain. The lengthening of the C₂-C₃ bond reduces angle strain, while the shortening of the C=O bond is attributed to the increased s-character in the C₁-C₂ and C₁-C₃ bonds.

Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for this compound

ParameterTheoretical Value (Method/Basis Set)Experimental ValueReference(s)
Bond Lengths (Å)
r(C=O)1.190 (ab initio)1.191[2][5]
r(C₁-C₂)1.475 (ab initio)1.475[5]
r(C₂-C₃)1.575 (ab initio)1.575[2][5]
r(C-H)1.088 (ab initio)1.088[5]
Bond Angles (degrees)
∠(C₂-C₁-C₃)63.8 (ab initio)63.8[5]
∠(H-C-H)114.0 (ab initio)114.0[5]

Electronic Structure and Bonding Model

The electronic structure of this compound is best understood as a perturbation of the Walsh orbital model of cyclopropane.[6][7] In cyclopropane, the carbon atoms are considered sp² hybridized, forming a set of molecular orbitals (MOs) from the overlap of p-orbitals directed towards the center of the ring and another set from the tangential p-orbitals.[8][9][10]

In this compound, the introduction of the carbonyl group significantly influences these MOs. A key finding from theoretical studies is the substantial delocalization of the oxygen's nonbonding (n) orbital.[5] This delocalization occurs through an interaction between the in-plane p-orbital on the oxygen atom and the antibonding Walsh MO of the cyclopropane ring. This interaction stabilizes the n-orbital and contributes to the molecule's unique reactivity.

walsh_anti Walsh Antibonding MO (LUMO of ring) walsh_bond Walsh Bonding MOs (HOMOs of ring) pi_star_co π* C=O (LUMO) walsh_bond->pi_star_co n_oxygen n Oxygen (in-plane p-orbital) n_oxygen->walsh_anti pi_co π C=O

Caption: Orbital interactions in this compound.

Stability and Ring Strain Energy

The high reactivity of this compound is a direct consequence of its substantial ring strain, which is a composite of angle strain and torsional strain.[3] The internal C-C-C bond angles are forced to be approximately 60°, a significant deviation from the ideal sp³ angle of 109.5° or the sp² angle of 120°. Additionally, the hydrogen atoms on adjacent carbons are eclipsed, introducing torsional strain.[4] Theoretical calculations are essential for quantifying this strain energy (SE). The SE is typically calculated using isodesmic reactions, where the number and types of bonds are conserved on both sides of the equation, allowing for a cancellation of errors.

Table 2: Calculated Ring Strain Energy and Related Energetic Properties

PropertyTheoretical Value (kcal/mol)MethodReference(s)
Ring Strain Energy (SE)~65-70Ab initio / DFT[3][11][12]
C-C Bond Dissociation Energy~65Experimental[4]
Ring Strain of Cyclopropane (for comparison)27.6Experimental[4][12]
Energy difference (Oxyallyl - this compound)5 - 7Theoretical[2]

The strain energy of this compound is significantly higher than that of cyclopropane, highlighting the additional destabilizing effect of the carbonyl group within the three-membered ring.

Reactivity: The Ring-Opening Pathway

The high ring strain makes this compound susceptible to reactions that lead to ring opening, as this provides a significant thermodynamic driving force.[13][14][15] Theoretical studies have extensively modeled the thermal and photochemical decomposition of this compound into ethylene and carbon monoxide.[1] The photodissociation is understood to proceed via excitation to the first singlet excited state (S₁), followed by ultrafast internal conversion through a conical intersection to the ground state potential energy surface, leading to fragmentation.[1]

In many thermal reactions, this compound is proposed to react via a valence tautomer, the oxyallyl intermediate, which is formed by the cleavage of the C₂-C₃ bond.[2] This zwitterionic or biradical species is a key intermediate in [3+2] cycloaddition reactions and the Favorskii rearrangement.[2][16] Computational studies have mapped the potential energy surface for this ring-opening process, identifying the transition state and the relative energy of the oxyallyl intermediate.

CPO This compound (Ground State) TS Transition State (C2-C3 Cleavage) CPO->TS ΔG‡ Products Ethylene + CO CPO->Products Overall Reaction Oxyallyl Oxyallyl Intermediate (1,3-Dipole) TS->Oxyallyl Ring Opening Oxyallyl->Products Fragmentation

Caption: this compound thermal ring-opening pathway.

Computational Methodologies: A Guide to the Theoretical Protocols

The theoretical investigation of this compound relies on a variety of computational chemistry techniques. The choice of method and basis set is crucial for obtaining accurate and reliable results.

Experimental Protocols (Theoretical)

  • Ab Initio Methods: These methods solve the Schrödinger equation from first principles without empirical parameters.

    • Hartree-Fock (HF): A foundational method that approximates the many-electron wavefunction as a single Slater determinant. It serves as a starting point for more advanced methods.

    • Møller-Plesset Perturbation Theory (e.g., MP2, MP4): Adds electron correlation to the HF result, improving accuracy for energies and geometries.[17]

    • Coupled Cluster Theory (e.g., CCSD(T)): A highly accurate method, often considered the "gold standard" for single-reference systems, that includes effects of single, double, and (perturbatively) triple electron excitations.[18] It is used for benchmark calculations of geometry and energy.

  • Density Functional Theory (DFT): A widely used method that calculates the electron density of a system rather than the wavefunction. Its computational efficiency and good accuracy make it suitable for larger systems and molecular dynamics.

    • Functionals: The choice of exchange-correlation functional is critical. Common choices include B3LYP (a hybrid functional) and M06-2X.[19]

    • Dispersion Corrections: For systems where van der Waals interactions are important, empirical dispersion corrections (e.g., DFT-D3) are often added.

  • Basis Sets: The basis set is the set of mathematical functions used to build molecular orbitals.

    • Pople-style (e.g., 6-31G, 6-311+G(d,p)):* Flexible and widely used for geometry optimizations and frequency calculations.[19]

    • Correlation-Consistent (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ): Systematically improvable sets designed for correlated calculations, allowing for extrapolation to the complete basis set (CBS) limit.[18][20]

  • Specialized Methods:

    • Complete Active Space Self-Consistent Field (CASSCF): A multireference method necessary for studying excited states, conical intersections, and bond-breaking processes where the electronic structure cannot be described by a single determinant.[1]

    • Non-Adiabatic Molecular Dynamics (NAMD): Used to simulate the photochemical dynamics and relaxation pathways of molecules like this compound after light absorption.[1]

start Define Molecular System (this compound) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc is_min Minimum Energy Structure? freq_calc->is_min is_min->geom_opt No single_point Single-Point Energy (High-Level Method, e.g., CCSD(T)/cc-pVTZ) is_min->single_point Yes saddle Find Transition State (for Reactions) is_min->saddle Reaction Study properties Calculate Properties (Spectra, Orbitals, Strain Energy) single_point->properties end Analysis & Comparison with Experiment properties->end saddle->freq_calc

Caption: A typical computational workflow.

Conclusion

Theoretical studies have provided profound insights into the structure, stability, and reactivity of this compound, a molecule that remains a challenge to study experimentally. Computational chemistry has not only confirmed its unusual geometric features, such as the elongated C₂-C₃ bond but has also elucidated the electronic underpinnings of its behavior, including the delocalization of the oxygen n-orbital. By quantifying its high ring strain and mapping its ring-opening reaction pathways, these theoretical models provide a predictive framework that is invaluable for synthetic chemists. The continued development of computational methods promises an even deeper understanding of this and other highly strained, reactive molecules, paving the way for new discoveries in chemical synthesis and materials science.

References

An In-depth Technical Guide on the Electronic and Molecular Structure of Cyclopropanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanone, the smallest cyclic ketone, is a molecule of significant interest due to its high ring strain and unique reactivity.[1][2] This guide provides a comprehensive overview of the electronic and molecular structure of this compound, consolidating data from various experimental and computational studies. The inherent instability of this compound has historically presented challenges in its study, leading to the development of stable surrogates for synthetic applications.[3][4][5][6] Despite these challenges, a combination of microwave spectroscopy, electron diffraction, and computational methods has provided a detailed understanding of its structural parameters and electronic properties. This document summarizes key quantitative data, outlines experimental methodologies, and presents visual representations of its molecular framework to aid researchers in the fields of organic synthesis, medicinal chemistry, and computational chemistry.

Molecular Structure

The molecular structure of this compound is characterized by a highly strained three-membered ring containing a carbonyl group.[2][3] This high degree of ring strain profoundly influences its geometry, stability, and chemical reactivity.

Bond Lengths and Angles

Experimental determination of this compound's geometry has been primarily achieved through microwave spectroscopy and gas-phase electron diffraction.[7] The key structural parameters are summarized in the table below. A notable feature is the unusually long C2-C3 bond length of 1.575 Å, which is significantly longer than the C-C bonds in cyclopropane (1.51 Å).[8][9] Conversely, the C=O bond is relatively short (1.19 Å) compared to that in acetone (1.23 Å).[8] The C3O atoms are coplanar.[8]

ParameterExperimental ValueComputational Value (CBS)Reference
Bond Lengths (Å)
C1=O1.1911.195[8]
C1-C2 / C1-C31.4751.469
C2-C31.5751.583[8]
C-H1.085 (avg.)1.083
Bond Angles (°)
∠C2C1C363.664.1
∠HCH114.0114.2
∠OC1C2 / ∠OC1C3148.2147.9
Dipole Moment

The dipole moment of this compound has been determined to be 2.67 D.[10] This value is influenced by the polar carbonyl group and the strained ring structure.[11] The significant dipole moment contributes to its reactivity towards nucleophiles.

Electronic Structure

The electronic structure of this compound is intimately linked to its high reactivity. The strained ring system and the presence of the carbonyl group lead to a unique arrangement of molecular orbitals.

Molecular Orbitals and Electronic Transitions

Photoelectron spectroscopy, in conjunction with molecular orbital calculations, has been instrumental in elucidating the electronic structure of this compound.[7] A key finding is the substantial delocalization of the nonbonding molecular orbital (n-orbital) of the oxygen atom.[7] This delocalization occurs through an interaction between the in-plane p atomic orbital on oxygen and the antibonding Walsh molecular orbital of the cyclopropane ring.[7]

The infrared spectrum of this compound shows a characteristic C=O stretching frequency (νC=O) near 1815 cm⁻¹, which is about 70 cm⁻¹ higher than that of a typical ketone.[8] This higher frequency is attributed to the increased s-character of the C1 carbon due to the ring strain.

Spectroscopic DataValueReference
Infrared Spectroscopy
ν(C=O)~1815 cm⁻¹[8]
Dipole Moment
μ2.67 D[10]

Experimental Protocols

The determination of the molecular and electronic structure of this compound has relied on sophisticated experimental techniques due to its inherent instability.

Microwave Spectroscopy

Objective: To determine the rotational constants of this compound and its isotopologues to derive precise bond lengths and angles.

Methodology:

  • Sample Preparation: this compound is synthesized by the reaction of ketene with diazomethane in an unreactive solvent like fluorotrichloromethane at low temperatures (-78 °C).[8][12]

  • Spectrometer Setup: A microwave spectrometer operating in the 8-18 GHz region is used.[12] The sample is introduced into the absorption cell, which is maintained at Dry Ice temperatures to ensure sample stability.[12]

  • Data Acquisition: The microwave radiation is swept through the desired frequency range, and the absorption signals are detected.[12] A backward diode detection system can be employed to improve the signal-to-noise ratio.[12]

  • Spectral Assignment: The observed rotational transitions are assigned based on their Stark effect.[12]

  • Structure Determination: The rotational constants (A, B, and C) are determined from the assigned transitions. By measuring the spectra of isotopically substituted species (e.g., ¹³C and ²H), the atomic coordinates can be precisely determined using Kraitchman's equations, leading to the final molecular structure.[12]

Gas-Phase Electron Diffraction

Objective: To obtain information about the radial distribution of atoms in the molecule, providing complementary data to microwave spectroscopy for structure determination.

Methodology:

  • Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas sample. The electrons are scattered by the electrostatic potential of the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a photographic plate or a detector.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to generate a radial distribution curve, from which internuclear distances and bond angles can be derived.

Ultraviolet Photoelectron Spectroscopy

Objective: To measure the ionization potentials of the valence molecular orbitals to understand the electronic structure.

Methodology:

  • Sample Introduction: Gaseous this compound is introduced into a high-vacuum chamber.

  • Ionization: The sample is irradiated with a monochromatic source of ultraviolet radiation, typically a helium(I) resonance lamp (21.22 eV).[7]

  • Electron Energy Analysis: The kinetic energies of the photoemitted electrons are measured using an electron energy analyzer.

  • Spectrum Generation: A plot of the number of electrons versus their kinetic energy (or binding energy) constitutes the photoelectron spectrum.

  • Interpretation: The peaks in the spectrum correspond to the ionization of electrons from different molecular orbitals. The positions of these peaks provide the vertical ionization potentials. These experimental values are then compared with the results of molecular orbital calculations to assign the orbitals and understand their nature (e.g., bonding, non-bonding, delocalized).[7]

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of the this compound molecule.

Experimental Workflow for Structure Determination

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis Ketene Ketene Synthesis Reaction at -78°C Ketene->Synthesis Diazomethane Diazomethane Diazomethane->Synthesis This compound This compound Sample Synthesis->this compound MW_Spec Microwave Spectroscopy This compound->MW_Spec ED_Spec Electron Diffraction This compound->ED_Spec Data_Analysis Data Analysis MW_Spec->Data_Analysis ED_Spec->Data_Analysis Molecular_Structure Molecular Structure Data_Analysis->Molecular_Structure

Caption: Workflow for the synthesis and structural analysis of this compound.

Conclusion

The electronic and molecular structure of this compound is a fascinating consequence of its highly strained three-membered ring. The interplay of geometric constraints and electronic effects results in unusual bond lengths, a significant dipole moment, and a delocalized nonbonding orbital. A thorough understanding of these features, derived from a combination of experimental techniques and computational studies, is crucial for predicting and harnessing the unique reactivity of this molecule in organic synthesis and drug development. The data and methodologies presented in this guide offer a valuable resource for researchers working with this intriguing and synthetically useful compound.

References

The Intricate World of Cyclopropanone Derivatives: A Technical Guide to Reactivity and Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanone derivatives, highly strained three-membered carbocycles, represent a unique class of reactive intermediates with significant applications in organic synthesis and drug discovery. Their inherent ring strain dictates a rich and diverse reactivity profile, leading to a variety of synthetically useful transformations including ring-opening reactions, rearrangements, and cycloadditions. This technical guide provides an in-depth exploration of the core principles governing the reactivity and reaction mechanisms of this compound derivatives. It presents a comprehensive overview of their synthesis, key reaction pathways, and the factors influencing their chemical behavior. Detailed experimental protocols for seminal reactions and a compilation of quantitative data are provided to serve as a practical resource for researchers in the field.

Introduction

The cyclopropane ring, the smallest of the cycloalkanes, is characterized by significant Baeyer strain energy (approximately 115 kJ/mol), rendering it kinetically reactive despite the inherent strength of its C-C bonds.[1] The introduction of a carbonyl group to form this compound further exacerbates this strain, making the parent molecule and its simple derivatives highly unstable and prone to polymerization.[2] Consequently, much of the chemistry of cyclopropanones is explored through the use of more stable precursors, such as their hemiacetals, hemiketals, or sulfonylcyclopropanols, which can generate the reactive this compound species in situ.[3][4]

The unique electronic and structural features of cyclopropanones, including their high s-character C-C bonds and the electrophilicity of the carbonyl carbon, give rise to a fascinating array of chemical transformations. These reactions often proceed through intermediates that are not readily accessible via other synthetic routes, making this compound derivatives powerful building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.[5] This guide will delve into the fundamental reaction mechanisms that define the chemistry of these intriguing molecules.

Synthesis of this compound Derivatives and Their Precursors

The direct synthesis and isolation of this compound are challenging due to its instability. However, several methods have been developed to generate this compound derivatives and their stable precursors in situ or in a form suitable for subsequent reactions.

2.1. From Ketene and Diazomethane: The reaction of ketene with diazomethane is a classical method for the preparation of this compound, typically generated and used at low temperatures.[6]

2.2. From α-Halo Ketones (Favorskii Rearrangement Intermediate): The Favorskii rearrangement of α-halo ketones proceeds through a this compound intermediate, which can be trapped by nucleophiles. This reaction is a cornerstone of this compound chemistry and will be discussed in detail in the subsequent sections.[7]

2.3. Synthesis of this compound Hemiacetals and Hemiketals: this compound hemiacetals and hemiketals are stable and isolable precursors that serve as convenient surrogates for cyclopropanones. A common synthetic route involves the reaction of ethyl 3-chloropropanoate with sodium in the presence of an alcohol.[8]

2.4. From 1-Sulfonylcyclopropanols: 1-Sulfonylcyclopropanols have emerged as versatile and stable precursors to cyclopropanones. They can be synthesized enantioselectively, providing access to chiral this compound equivalents.[3] The sulfonyl group acts as a base-labile protecting group, and its electronic and steric properties can be tuned to control the rate of this compound formation.[3]

Core Reaction Mechanisms of this compound Derivatives

The high ring strain and the presence of a reactive carbonyl group are the primary drivers of the diverse reactivity of this compound derivatives. The principal reaction pathways include ring-opening reactions initiated by nucleophiles or electrophiles, rearrangements to relieve ring strain, and cycloaddition reactions.

Nucleophilic Addition and Ring-Opening Reactions

The carbonyl carbon of this compound is highly electrophilic and readily undergoes attack by a wide range of nucleophiles. The initial addition product, a tetrahedral intermediate, is often unstable and undergoes subsequent ring-opening.

3.1.1. Nucleophilic Addition to the Carbonyl Group: Strong nucleophiles, such as Grignard reagents and organolithium compounds, add to the carbonyl group to form 1-substituted cyclopropanols.[8] Softer nucleophiles, such as amines and alcohols, also readily add to form hemiaminals and hemiacetals, respectively.[4]

  • Mechanism of Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields the corresponding cyclopropanol derivative.

Caption: Nucleophilic addition to the carbonyl group of this compound.

3.1.2. Nucleophilic Ring-Opening: The strained C-C bonds of the cyclopropane ring are susceptible to cleavage. Nucleophilic attack can occur at one of the ring carbons, leading to a ring-opened enolate intermediate. This mode of reaction is particularly prevalent with donor-acceptor cyclopropanes, where the donor group stabilizes the developing positive charge and the acceptor group stabilizes the negative charge upon ring opening.[1]

  • Mechanism of Nucleophilic Ring-Opening: The nucleophile attacks a ring carbon, leading to the cleavage of a C-C bond and the formation of a stabilized enolate. Subsequent protonation affords the ring-opened product.

Caption: Nucleophilic ring-opening of a donor-acceptor cyclopropane.

Favorskii Rearrangement

The Favorskii rearrangement is a classic reaction of α-halo ketones that proceeds through a this compound intermediate to yield carboxylic acid derivatives.[9] In the case of cyclic α-halo ketones, this rearrangement results in a ring contraction.[7]

  • Mechanism of the Favorskii Rearrangement:

    • Enolate Formation: A base abstracts an acidic α-proton to form an enolate.

    • This compound Formation: The enolate undergoes an intramolecular SN2 reaction, displacing the halide to form a this compound intermediate.

    • Nucleophilic Attack: A nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the this compound.

    • Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of a C-C bond to form the more stable carbanion.

    • Protonation: The carbanion is protonated to give the final carboxylic acid derivative.

Caption: Mechanism of the Favorskii rearrangement.

Cycloaddition Reactions

Cyclopropanones and their precursors can participate in cycloaddition reactions, serving as three-carbon building blocks. These reactions can proceed through different pathways, including the involvement of a ring-opened oxyallyl cation intermediate.

3.3.1. [3+2] Cycloaddition: Donor-acceptor cyclopropanes can undergo formal [3+2] cycloaddition reactions with various dipolarophiles, such as aldehydes and thioketenes, often catalyzed by Lewis acids.[10][11] The reaction proceeds through a zwitterionic intermediate formed upon ring opening of the cyclopropane.

  • Mechanism of [3+2] Cycloaddition: The Lewis acid coordinates to an acceptor group, facilitating the cleavage of the C-C bond and formation of a 1,3-dipole (zwitterion). This intermediate is then trapped by a dipolarophile in a cycloaddition manner.

Caption: Mechanism of the [3+2] cycloaddition reaction.

3.3.2. [4+3] Cycloaddition via Oxyallyl Cations: In the presence of Lewis acids or under thermal conditions, cyclopropanones can be in equilibrium with their ring-opened valence tautomers, oxyallyl cations. These 4π-electron species can be trapped by 1,3-dienes in a [4+3] cycloaddition to form seven-membered rings.[12]

  • Mechanism of [4+3] Cycloaddition: The this compound undergoes a conrotatory ring opening to form the oxyallyl cation. This intermediate then reacts with a diene in a concerted or stepwise fashion to yield the seven-membered cycloadduct.

Caption: Mechanism of the [4+3] cycloaddition reaction.

Quantitative Data on Reactivity

The reactivity of this compound derivatives is influenced by substituents, reaction conditions, and the nature of the reacting partner. The following tables summarize representative quantitative data for key reactions.

Table 1: Yields for Favorskii Rearrangement of α-Halo Ketones

α-Halo Ketone SubstrateBaseNucleophileProductYield (%)Reference
2-ChlorocyclohexanoneNaOMeMeOHMethyl cyclopentanecarboxylate78[13]
1,3-Dibromo-3-phenylpropan-2-oneNaOEtEtOHEthyl (E)-3-phenylpropenoate85[14]
2-Bromo-2-methylpropanalNaOHH₂O2-Methylpropanoic acid90[7]
α-BromocamphorNaNH₂NH₃Campholenic amide65[7]

Table 2: Kinetic Data for Ring-Opening of Phenylthis compound Acetals [3]

SubstrateReaction ConditionsΔH‡ (kcal/mol)ΔS‡ (eu)Mechanism
1,1-dimethoxy-2-phenylcyclopropaneHigh Acidity25.011.5A-1
1,1-dimethoxy-2-phenylcyclopropaneLow Acidity--A-SE2
2-phenyl-4,7-dioxaspiro[2.4]heptane57-77 wt% H₂SO₄17.6-10.4A-SE2

Table 3: Yields for [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes

Cyclopropane SubstrateDipolarophileCatalystProductYield (%)Reference
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylateBenzaldehydeSc(OTf)₃Tetrahydrofuran derivative92[10]
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylateThiobenzophenoneSc(OTf)₃Thiolane derivative88[11]
Diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylateAcetoneYb(OTf)₃Dioxolane derivative75[10]

Detailed Experimental Protocols

This section provides detailed experimental procedures for key reactions involving this compound derivatives, intended to serve as a practical guide for laboratory synthesis.

Favorskii Rearrangement of 2-Chlorocyclohexanone to Methyl Cyclopentanecarboxylate[13]

Materials:

  • 2-Chlorocyclohexanone (1.0 eq)

  • Anhydrous Methanol

  • Sodium metal (2.2 eq)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Cannula

  • Ice-water bath

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an argon atmosphere, carefully add sodium metal (2.2 eq) to anhydrous methanol at 0 °C. Allow the mixture to stir until all the sodium has reacted to form sodium methoxide.

  • Reaction Setup: In a separate flask, dissolve 2-chlorocyclohexanone (1.0 eq) in anhydrous diethyl ether.

  • Reaction: Transfer the solution of 2-chlorocyclohexanone to the freshly prepared sodium methoxide solution at 0 °C via cannula. A white slurry will form.

  • Warm the reaction mixture to room temperature and then heat to 55 °C in a preheated oil bath for 4 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the careful addition of saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel flash chromatography to afford methyl cyclopentanecarboxylate.

Synthesis of this compound Ethyl Hemiacetal[8]

Materials:

  • Ethyl 3-chloropropanoate (1.0 eq)

  • Sodium metal (1.1 eq)

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel

  • Ice-salt bath

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and reflux condenser, place sodium metal (1.1 eq) in anhydrous diethyl ether.

  • Cool the flask in an ice-salt bath and add anhydrous ethanol dropwise with stirring.

  • After the sodium has completely reacted, add ethyl 3-chloropropanoate (1.0 eq) dropwise over 30 minutes.

  • Continue stirring at 0 °C for an additional 2 hours and then at room temperature overnight.

  • Work-up: Add water to the reaction mixture to dissolve the solids.

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with water, and dry over anhydrous potassium carbonate.

  • Purification: Remove the solvent by distillation, and then distill the residue under reduced pressure to obtain this compound ethyl hemiacetal.

[3+2] Cycloaddition of a Donor-Acceptor Cyclopropane with an Aldehyde[10]

Materials:

  • Dimethyl 2-arylcyclopropane-1,1-dicarboxylate (1.0 eq)

  • Aldehyde (1.2 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Equipment:

  • Flame-dried round-bottom flask with a magnetic stirrer

  • Syringe

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add dimethyl 2-arylcyclopropane-1,1-dicarboxylate (1.0 eq) and Sc(OTf)₃ (10 mol%).

  • Add anhydrous CH₂Cl₂ via syringe and stir the mixture.

  • Add the aldehyde (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to afford the corresponding tetrahydrofuran derivative.

Conclusion and Future Outlook

The chemistry of this compound derivatives continues to be a vibrant and fruitful area of research. Their high reactivity, driven by significant ring strain, allows for the construction of complex molecular architectures through a variety of unique reaction pathways. The ability to generate these reactive species from stable precursors has greatly expanded their synthetic utility. For professionals in drug development, the rigid cyclopropane scaffold offers a means to constrain molecular conformations, potentially enhancing binding affinity and metabolic stability.[5]

Future research in this field is likely to focus on the development of new catalytic and enantioselective methods for the synthesis and transformation of this compound derivatives. The discovery of novel precursors that release cyclopropanones under even milder and more specific conditions will further broaden their applicability. As our understanding of the intricate reaction mechanisms of these strained rings deepens, so too will our ability to harness their synthetic potential for the creation of novel therapeutics and functional materials.

References

exploring the aromatic character of cyclopropenones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Aromatic Character of Cyclopropenones

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Smallest Aromatic Ketone

Cyclopropenone (C₃H₂O) is a fascinating molecule that stands at the intersection of high ring strain and aromatic stabilization.[1] Comprising a three-membered ring with a ketone functional group, its chemical properties are dominated by a unique electronic structure that deviates significantly from simple predictions. For decades, the classification of cyclopropenone as an aromatic species was a subject of considerable interest and debate.[2] This technical guide provides a comprehensive exploration of the theoretical underpinnings, experimental evidence, and computational data that firmly establish the aromatic character of the cyclopropenone core. Understanding this aromaticity is crucial for leveraging these strained rings as versatile building blocks in organic synthesis and for the development of novel therapeutics.[3][4]

Theoretical Basis for Aromaticity

Aromaticity is conferred upon molecules that are cyclic, planar, and possess a continuous, delocalized system of (4n+2) π-electrons, a principle known as Hückel's rule.[5] At first glance, cyclopropenone appears to have 4 π-electrons (two from the C=C bond and two from the C=O bond), which would classify it as anti-aromatic.

However, the high electronegativity of the oxygen atom induces a strong polarization of the carbonyl group. This leads to a significant contribution from a zwitterionic resonance structure where a negative charge resides on the oxygen, and a positive charge is delocalized across the three-membered ring.[1][6] This resonance form creates a cyclopropenyl cation, the smallest possible Hückel aromatic system, which contains 2 π-electrons (where n=0 for the 4n+2 rule).[7][8] This aromatic stabilization of the carbocyclic ring is potent enough to overcome the inherent angle strain of the three-membered system.[9]

Caption: Resonance contribution leading to a 2π aromatic system.

Quantitative Evidence for Aromaticity

Converging lines of experimental and computational evidence confirm the significant aromatic character of the cyclopropenone ring.

Structural Data: Bond Length Analysis

Microwave spectroscopy and X-ray crystallography provide precise measurements of bond lengths. In cyclopropenone, the C-C single bond is considerably shorter than in non-aromatic cyclopropene, while the C=C double bond is slightly elongated. This bond length equalization is a classic hallmark of electron delocalization. Furthermore, the C=O bond is longer than a typical ketone C=O bond, indicating reduced double bond character due to the zwitterionic resonance form.[10]

BondCyclopropenone (Å)[10]Cyclopropene (Å)[10]Benzene (Å)
C-C (Single Bond)1.4121.5151.397
C=C (Double Bond)1.3021.3001.397
C=O (Carbonyl Bond)1.212N/AN/A
Spectroscopic Data

Spectroscopic methods probe the electronic environment and bond strengths within the molecule, offering further proof of aromaticity.

  • Infrared (IR) Spectroscopy: The C=O stretching frequency in cyclopropenones is found at a lower wavenumber compared to other strained ketones. This shift signifies a weaker, more single-bond-like character, which is consistent with the polarization required for aromaticity.[11] The C=C stretching mode also appears at an unusually low frequency (~1483 cm⁻¹), far lower than the ~1650 cm⁻¹ seen in disubstituted, less aromatic cyclopropenones, further implying substantial conjugation.[10]

  • ¹³C NMR Spectroscopy: The chemical shifts in ¹³C NMR spectra are sensitive to the electron density around the carbon nuclei. The carbonyl carbon in N-heterocyclic cyclopropenones appears around 150–156 ppm, a distinct shift that provides evidence for the unique electronic structure.[11]

Spectroscopic FeatureTypical Range/Value for CyclopropenonesImplication
IR C=O Stretch (cm⁻¹)1835–1850[11]Lower frequency indicates reduced double-bond character.
IR C=C Stretch (cm⁻¹)~1483 (parent) to 1625[10][11]Low frequency indicates delocalization.
¹³C NMR Carbonyl (ppm)150–156[11]Reflects the polarized electronic environment.
Computational Data: Magnetic Criteria

One of the most robust computational tools for assessing aromaticity is the Nucleus-Independent Chemical Shift (NICS). This method involves calculating the magnetic shielding at a specific point, typically the center of the ring. A significant negative NICS value (e.g., NICS(1)zz, which measures the out-of-plane component 1 Å above the ring) indicates a diatropic ring current, a definitive magnetic criterion for aromaticity.

MethodDescription
NICS Calculates magnetic shielding at a ring's center. Negative values (diatropic ring current) indicate aromaticity, while positive values (paratropic ring current) suggest anti-aromaticity.[12]
ACID/GIMIC These methods compute and visualize the magnetically induced current densities, providing a direct map of electron delocalization pathways. For aromatic systems, a clear ring current is observed.[12][13]

While specific NICS values for the parent cyclopropenone require targeted computational studies, related aromatic systems like the cyclopropenyl cation show strongly negative NICS values, supporting the aromaticity of the isoelectronic ring in the zwitterionic form.

Experimental Protocols & Workflows

The characterization of a cyclopropenone derivative's aromaticity involves a multi-faceted approach combining synthesis, spectroscopy, and computational chemistry.

G cluster_analysis Aromaticity Characterization start Synthesis of Cyclopropenone Derivative purify Purification (e.g., Chromatography, Recrystallization) start->purify spec Spectroscopic Analysis (IR, ¹H/¹³C NMR, MS) purify->spec xray Structural Analysis (X-ray Crystallography if crystalline) purify->xray if possible comp Computational Modeling (Geometry Optimization, NICS, MO Analysis) spec->comp conclusion Confirmation of Aromatic Character spec->conclusion xray->comp xray->conclusion comp->conclusion

Caption: Experimental workflow for aromaticity assessment.
Protocol: Synthesis of Diphenylcyclopropenone

A common method for synthesizing cyclopropenone derivatives involves the reaction of a substituted acetylene with a source of dichlorocarbene, followed by hydrolysis. The synthesis of 2,3-diphenylcyclopropenone is a classic example.

  • Carbene Generation: Dichlorocarbene is generated in situ, for example, from sodium trichloroacetate.

  • Cycloaddition: The dichlorocarbene adds across the triple bond of diphenylacetylene to form a dichlorocyclopropene intermediate.

  • Hydrolysis: The gem-dichloro intermediate is carefully hydrolyzed, often with aqueous acid, to replace the two chlorine atoms with a carbonyl oxygen, yielding the final diphenylcyclopropenone product.[14]

Protocol: NICS Calculation

A typical protocol for calculating NICS values using a quantum chemistry package like Gaussian is as follows:

  • Geometry Optimization: The molecular structure of the cyclopropenone is first optimized to find its lowest energy conformation. This is typically done using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • NMR Calculation: Using the optimized geometry, a magnetic properties calculation (NMR) is performed using the Gauge-Independent Atomic Orbital (GIAO) method.

  • NICS Value Extraction: A "dummy atom" (Bq) is placed at the geometric center of the ring (and at points above it, e.g., 1.0 Å) in the input file. The isotropic magnetic shielding value calculated for this dummy atom is then taken, and its sign is inverted to yield the NICS value.

Applications in Drug Development and Synthesis

The unique combination of stability (from aromaticity) and reactivity (from ring strain) makes cyclopropenones valuable synthons for medicinal chemistry.

  • Scaffold Synthesis: They serve as precursors to a wide variety of complex heterocyclic systems through reactions like ring-opening, cycloaddition, and C-H activation.[4][14]

  • Bioactive Molecules: Several natural products and synthetic analogues containing the cyclopropenone moiety have demonstrated significant biological activity, including antimicrobial properties comparable to penitricin.[3]

  • CO-Releasing Molecules (CORMs): Cyclopropenones can undergo efficient photodecarbonylation to release carbon monoxide and form an alkyne. This property is being explored for the light-triggered delivery of CO, a gaseous signaling molecule with therapeutic potential.[11]

G cluster_reactions Synthetic Transformations cp Cyclopropenone Core ro Ring-Opening cp->ro ca [4+2] Cycloaddition cp->ca ch C-H Activation cp->ch het Diverse Heterocyclic Scaffolds ro->het ca->het ch->het

Caption: Synthetic utility of the cyclopropenone core.

Conclusion

The chemistry of cyclopropenone provides a compelling illustration of aromaticity in a non-benzenoid system. A wealth of structural, spectroscopic, and computational data unequivocally supports the description of cyclopropenone as an aromatic molecule. The key to its aromatic character lies in the significant contribution of a zwitterionic resonance form, which establishes a 2π-electron cyclopropenylium cation system that satisfies Hückel's rule. This aromatic stabilization grants the molecule an unexpected degree of stability, which, coupled with the inherent reactivity of the three-membered ring, makes the cyclopropenone scaffold a powerful and versatile tool in modern organic synthesis and drug discovery.

References

The Synthesis and Properties of Novel Cyclopropanone Analogues: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopropanone derivatives, the smallest cyclic ketones, represent a fascinating and challenging class of molecules. Their inherent high ring strain and resulting kinetic instability have historically rendered them elusive synthetic intermediates.[1][2][3] However, the unique three-dimensional structure and electronic properties of the cyclopropane ring offer significant advantages in medicinal chemistry. Its incorporation into drug candidates can enforce a specific, bioactive conformation, enhance metabolic stability, and improve binding affinity to biological targets.[4][5][6]

This technical guide provides an in-depth overview of modern synthetic strategies for accessing novel this compound analogues, primarily through the use of stabilized surrogates. It details their key physicochemical and pharmacological properties, supported by quantitative data, and provides detailed experimental protocols for their synthesis and evaluation. Furthermore, this guide visualizes key synthetic workflows and biological mechanisms of action to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Synthesis of Novel this compound Analogues

The primary challenge in the chemistry of cyclopropanones is their instability.[1] Direct synthesis, for instance through the reaction of ketene with diazomethane, requires cryogenic temperatures (-78 °C) to maintain stability in solution.[3] Consequently, the field has largely shifted towards the synthesis and application of "this compound equivalents" or "surrogates." These are stable, isolable compounds that can be converted into the reactive this compound species in situ under specific, often mild, conditions.[1][7]

Key Synthetic Strategy: 1-Sulfonylcyclopropanols as Stable Surrogates

Among the most successful and versatile this compound surrogates are 1-sulfonylcyclopropanols.[2][7] The sulfonyl group serves as a base-labile protecting group that also imparts crystallinity, aiding in purification.[2] A general and powerful method for their synthesis involves the enantioselective α-hydroxylation of readily available enantioenriched sulfonylcyclopropanes.[1][2]

These stable precursors can then be used to generate cyclopropanones in situ, which are immediately trapped by a wide range of nucleophiles. A highly effective modern approach is the addition of organometallic reagents to 1-sulfonylcyclopropanols to generate diverse 1-substituted tertiary cyclopropanols, which are valuable chiral building blocks.[8][9][10]

G A Enantioenriched Sulfonylcyclopropane B α-Hydroxylation A->B Electrophilic Oxygen Source C 1-Sulfonylcyclopropanol (Stable Surrogate) B->C D Base-mediated Equilibration C->D E This compound (Reactive Intermediate) D->E G Nucleophilic Addition E->G F Organometallic Reagent (R-M) F->G H 1-Substituted Tertiary Cyclopropanol G->H

General workflow for the synthesis of tertiary cyclopropanols.

Physicochemical and Pharmacological Properties

Reactivity and Stability

The reactivity of cyclopropanones is dominated by their high ring strain (approximately 34 kcal/mol).[9] This strain facilitates a variety of chemical transformations not observed in larger cyclic or acyclic ketones.

  • Ring-Opening: Cyclopropanones are susceptible to ring-opening via cleavage of the C2-C3 bond, often reacting as 1,3-dipoles through an oxyallyl intermediate.[3] This makes them valuable partners in cycloaddition reactions.

  • Nucleophilic Addition: They readily undergo addition reactions with nucleophiles at the carbonyl carbon.[3]

  • Favorskii Rearrangement: this compound intermediates are central to the Favorskii rearrangement, where cyclic α-halo ketones contract to form carboxylic acid derivatives.[3]

Role in Drug Design

The incorporation of a cyclopropane ring into a molecule is a powerful strategy in medicinal chemistry.

  • Metabolic Stability: The cyclopropyl group is resistant to common metabolic degradation pathways, which can increase a drug's in vivo half-life.[4][5]

  • Conformational Rigidity: The rigid, triangular structure of the cyclopropane ring can lock a flexible molecule into a specific, bioactive conformation, thereby increasing its potency and selectivity for a biological target.[4][6]

  • Bioisosterism: The cyclopropane ring can serve as a bioisostere for other groups, such as a gem-dimethyl group or a carbon-carbon double bond, while altering the molecule's electronic properties and spatial arrangement.[5]

Quantitative Data on Biological Activity

The structural features of this compound analogues have been exploited to develop potent inhibitors and modulators of various biological targets. The following tables summarize representative quantitative data for several classes of these compounds.

Table 1: Antifungal Activity of Azole Derivatives Targeting CYP51

CompoundTarget OrganismIC₅₀ (µM)Reference
FluconazoleCandida albicans0.4 - 1.3[11][12]
ItraconazoleCandida albicans0.4 - 1.3[11][12]
KetoconazoleCandida albicans0.4 - 0.6[12]

Table 2: Monoamine Oxidase (MAO) Inhibition

CompoundTarget EnzymeIC₅₀ (µM)Reference
TranylcypromineMAO-A / MAO-B< 2[13]

Table 3: Anticancer and Antiviral Activity

Compound ClassTargetActivity MetricValueReference
Paclitaxel (PTX)Microtubules (MCF-7 cells)% Proliferation Inhibition39% at 5 µM[14]
CPT-Peptide ConjugateTopoisomerase I (MCF-7 cells)% Proliferation Inhibition62% at 5 µM[14]
Cyclopropane-based InhibitorsSARS-CoV-2 3CL ProteaseKᵢ (nM)14 - 110[15]
SCH 503034 AnalogueHCV NS3 ProteaseKᵢ* (nM)14[16]

Biological Mechanisms of Action

Tranylcypromine: MAO Inhibition

Tranylcypromine, a cyclopropylamine derivative, is an irreversible inhibitor of both isoforms of monoamine oxidase (MAO-A and MAO-B).[1][13] These enzymes are responsible for the degradation of key neurotransmitters. By inhibiting MAO, tranylcypromine increases the synaptic concentration of serotonin, norepinephrine, and dopamine, which is the basis of its antidepressant effect.[1][7]

TCP Tranylcypromine (this compound Analogue) MAO Monoamine Oxidase (MAO-A & MAO-B) TCP->MAO Irreversible Inhibition Degradation Degradation MAO->Degradation Catalyzes Neurotransmitters Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Neurotransmitters->Degradation SynapticLevels Increased Synaptic Levels of 5-HT, NE, DA Degradation->SynapticLevels Prevents Effect Antidepressant Effect SynapticLevels->Effect

Mechanism of action for the MAO inhibitor Tranylcypromine.
Azole Antifungals: CYP51 Inhibition

Azole-based antifungal agents function by targeting the fungal enzyme sterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[3][17] Ergosterol is an essential molecule for maintaining the integrity of the fungal cell membrane. The nitrogen atom in the azole ring coordinates to the heme iron atom in the active site of CYP51, preventing the enzyme from processing its native substrate and thus halting ergosterol production.[3][11]

cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Sterol 14α-demethylase) Lanosterol->CYP51 Product 14-demethylated Sterols CYP51->Product Catalyzes Demethylation Ergosterol Ergosterol Product->Ergosterol Further Steps Disruption Disruption of Fungal Cell Membrane Integrity Azole Azole Antifungal Azole->CYP51 Inhibits CellDeath Fungal Cell Death Disruption->CellDeath

Inhibition of the fungal ergosterol pathway by azole drugs.

Experimental Protocols

General Protocol for Synthesis of 1-Substituted Cyclopropanols

This protocol describes the addition of an organometallic reagent to a 1-sulfonylcyclopropanol surrogate, a method that is broadly applicable for generating a diverse range of tertiary cyclopropanols.[8][18]

Materials:

  • 1-(Phenylsulfonyl)cyclopropanol (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Organometallic reagent (e.g., Grignard or organolithium reagent, 2.2-3.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere setup

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add 1-(phenylsulfonyl)cyclopropanol.

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to the desired temperature (typically ranging from -78 °C to room temperature, depending on the nucleophile's reactivity).

  • Slowly add the organometallic reagent (e.g., Phenylmagnesium bromide in THF) dropwise to the stirred solution over 10-15 minutes. The use of more than two equivalents is necessary, as one equivalent is consumed deprotonating the hydroxyl group to trigger the equilibration to this compound.[18]

  • Allow the reaction to stir at the specified temperature for the required time (typically 1-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-substituted cyclopropanol.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the antiproliferative activity of novel compounds against a cancer cell line, such as MCF-7.[14]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C, 5% CO₂.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with vehicle (e.g., DMSO) as a negative control.

  • Incubate the plate for 72 hours at 37 °C, 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Gently pipette to ensure complete solubilization and leave at room temperature in the dark for 2-4 hours or overnight.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell proliferation).

Conclusion

The chemistry of this compound analogues has evolved significantly, moving from a niche area focused on a highly unstable parent molecule to a versatile platform for modern synthetic and medicinal chemistry. The development of stable surrogates, particularly 1-sulfonylcyclopropanols, has unlocked access to a vast array of novel, chiral cyclopropane-containing building blocks. These motifs have proven invaluable in drug discovery, offering a reliable method to enhance the pharmacological properties of therapeutic agents across diverse areas, including oncology, infectious diseases, and neuroscience. The continued exploration of new synthetic methodologies and the application of these unique analogues promise to yield the next generation of innovative and effective therapeutics.

References

Unraveling the Energetic Landscape of C₃H₄O Isomers: A Computational Guide to Cyclopropanone and Its Kin

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Cyclopropanone and its isomers represent a fascinating and challenging area of study in organic chemistry, with implications for synthetic methodologies and the understanding of reactive intermediates. This technical whitepaper provides a comprehensive computational analysis of this compound and its key valence isomers: the elusive oxyallyl intermediate and the transient allene oxide. Leveraging high-level theoretical calculations reported in the literature, this guide summarizes their structural properties, relative stabilities, and the energetic barriers governing their interconversion. Detailed computational and cited experimental protocols are provided to facilitate further research. Visualizations of the isomerization pathways and a general computational workflow are presented to offer a clear conceptual framework for these complex molecular systems. This document is intended to serve as a core reference for researchers in computational chemistry, synthetic organic chemistry, and drug discovery who are interested in the unique reactivity and properties of these strained three-membered ring systems.

Introduction

The C₃H₄O potential energy surface is characterized by several low-energy isomers, with this compound, oxyallyl, and allene oxide being of significant interest due to their roles as reactive intermediates in various chemical transformations. This compound, a highly strained cyclic ketone, is a known intermediate in the Favorskii rearrangement.[1][2] Its valence tautomer, the 1,3-dipolar oxyallyl, is implicated in a variety of cycloaddition reactions.[2][3] Allene oxide, another transient isomer, is known to rearrange to this compound.[4][5]

Understanding the delicate balance of stability and the low-energy pathways that interconnect these isomers is crucial for controlling reaction outcomes and designing novel synthetic strategies. Computational chemistry provides a powerful lens through which to investigate these fleeting species, offering insights into their geometries, electronic structures, and the transition states that separate them. This whitepaper collates and presents key computational data from the literature to provide a detailed and accessible overview of the computational landscape of these important C₃H₄O isomers.

Computational Methodology: A Theoretical Framework

The computational investigation of highly strained and reactive molecules like this compound and its isomers requires robust theoretical methods to accurately describe their electronic structure and energetics. The data summarized in this guide are primarily derived from studies employing Density Functional Theory (DFT) and high-level ab initio methods.

A general workflow for the computational analysis of such species is outlined below. This process involves geometry optimization to find stable structures, frequency calculations to characterize these structures as minima or transition states and to obtain thermodynamic data, and single-point energy calculations with more accurate methods to refine the relative energies.

computational_workflow cluster_start Initial Steps cluster_geom_opt Geometry Optimization cluster_freq_calc Vibrational Analysis cluster_characterization Structure Characterization cluster_energy_refinement Energy Refinement cluster_results Data Analysis start Define Isomers (this compound, Oxyallyl, Allene Oxide) dft_geom DFT Geometry Optimization (e.g., B3LYP/6-31G*) start->dft_geom freq_calc Frequency Calculation (at the same level of theory) dft_geom->freq_calc minima Identify Minima (No imaginary frequencies) freq_calc->minima Characterize as stable species ts Identify Transition States (One imaginary frequency) freq_calc->ts Characterize as pathway between isomers high_level_energy Single-Point Energy Calculation (e.g., CASPT2N, QCISD(T)) minima->high_level_energy ts->high_level_energy results Tabulate Data: - Relative Energies - Geometric Parameters - Vibrational Frequencies high_level_energy->results

Figure 1: A generalized workflow for the computational analysis of isomers.
Cited Computational Protocols

The data presented herein are compiled from various high-level computational studies. A predominant methodology involves geometry optimizations using Density Functional Theory (DFT), often with the B3LYP functional and the 6-31G* basis set. To obtain more accurate energy profiles, single-point energy calculations are frequently performed on the DFT-optimized geometries using more sophisticated methods, such as:

  • CASPT2N: Complete Active Space Second-order Perturbation Theory.

  • QCISD(T): Quadratic Configuration Interaction with Single and Double excitations, including a perturbative correction for Triple excitations.

Intrinsic Reaction Coordinate (IRC) calculations are also employed to confirm that a located transition state connects the correct reactant and product minima on the potential energy surface.[4]

Isomer Structures and Energetics

The relative stability of this compound, allene oxide, and the oxyallyl intermediate is a key aspect of their chemistry. Computational studies have consistently shown that this compound is the most stable of these three isomers. The oxyallyl intermediate is significantly higher in energy, and allene oxide lies at an intermediate energy level.

Relative Energies

The following table summarizes the relative energies of the isomers as determined by various computational methods. All energies are reported in kcal/mol, with this compound as the reference (0.0 kcal/mol).

SpeciesDFT (B3LYP/6-31G)CASSCF(4,4)/6-31GCASPT2N/6-31GQCISD(T)/6-31G
This compound 0.00.00.00.0
Allene Oxide 24.331.924.324.7
Oxyallyl 29.240.529.530.1
Data sourced from Hess et al. (1998).[4]
Geometric Parameters

The geometric structures of these isomers are also of fundamental interest. The table below presents key bond lengths (in Ångströms) and bond angles (in degrees) for this compound and allene oxide, derived from computational studies.

MoleculeParameterCalculated ValueExperimental Value
This compound C-C bond length-1.575
C=O bond length-1.19
Allene Oxide C-C bond length--
C=C bond length--
C-O bond length (epoxide)--
Experimental data for this compound sourced from Wikipedia.[6] Detailed calculated geometries for allene oxide were not readily available in the searched literature.

Isomerization Pathways and Reaction Mechanisms

The interconversion of allene oxide, oxyallyl, and this compound is a stepwise process. Computational studies have elucidated the transition states that govern these transformations, providing a detailed map of the reaction pathways.

isomerization_pathway cluster_pathway Isomerization Pathway of Allene Oxide to this compound allene_oxide Allene Oxide (24.3 kcal/mol) ts1 TS1 (Ring Opening) allene_oxide->ts1 ΔE‡ oxyallyl Oxyallyl (29.5 kcal/mol) ts2 TS2 (Ring Closure) oxyallyl->ts2 ΔE‡ This compound This compound (0.0 kcal/mol) ts1->oxyallyl ts2->this compound

Figure 2: The stepwise isomerization of allene oxide to this compound via an oxyallyl intermediate.

A detailed theoretical study has shown that the rearrangement of allene oxide to this compound is a stepwise process.[4][5] First, allene oxide undergoes a ring-opening to form the oxyallyl intermediate through a transition state.[4] Subsequently, the oxyallyl intermediate undergoes a disrotatory ring closure to form the more stable this compound.[4] This stepwise mechanism has important stereochemical implications. For instance, if a chiral allene oxide is used, the formation of the planar oxyallyl intermediate would lead to a racemic mixture of the final this compound products.[4]

Experimental Protocols

While this guide focuses on the computational analysis, it is crucial to ground these theoretical findings in experimental reality. The synthesis and characterization of this compound and its derivatives are challenging due to their instability.

Synthesis of this compound

This compound can be prepared by the reaction of ketene with diazomethane at low temperatures.[2]

Protocol: Synthesis of this compound (as described in the literature)[2]

  • Materials:

    • Ketene

    • Diazomethane

    • Dichloromethane (or another unreactive solvent)

  • Procedure:

    • A solution of ketene in an unreactive solvent like dichloromethane is prepared.

    • The solution is cooled to a low temperature, typically -145 °C.

    • A solution of diazomethane is slowly added to the cooled ketene solution.

    • The reaction mixture is maintained at a low temperature to ensure the stability of the this compound product. Solutions of this compound prepared in this manner are reported to be stable at -78 °C.[6]

Note: This reaction should be performed with extreme caution by trained personnel in a suitable laboratory setting, as diazomethane is toxic and explosive.

Conclusion

The computational analysis of this compound and its isomers, allene oxide and oxyallyl, reveals a rich and complex potential energy surface. Theoretical studies have been instrumental in establishing the relative stabilities of these species, with this compound being the thermodynamic minimum among the three. Furthermore, computational chemistry has elucidated the stepwise mechanism of the allene oxide to this compound rearrangement, proceeding through the higher-energy oxyallyl intermediate. This detailed mechanistic understanding is invaluable for interpreting and predicting the outcomes of reactions where these species are involved, such as the Favorskii rearrangement and various cycloaddition reactions. The continued application of advanced computational methods will undoubtedly provide further insights into the fascinating chemistry of these strained and reactive molecules, aiding in the development of new synthetic tools and a deeper understanding of chemical reactivity.

References

The Ubiquitous Three-Membered Ring: A Technical Guide to the Discovery of Naturally Occurring Cyclopropane-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naturally occurring compounds featuring a cyclopropane ring represent a fascinating and structurally diverse class of molecules with significant potential in drug discovery and development. The inherent ring strain of the three-membered carbocycle imparts unique conformational rigidity and electronic properties, often leading to potent and selective biological activities.[1] These compounds, found in a wide array of organisms from bacteria and plants to marine invertebrates, have demonstrated a broad spectrum of therapeutic effects, including antimicrobial, antiviral, and anticancer activities.[2] This technical guide provides an in-depth exploration of the discovery of these compounds, focusing on their biosynthesis, isolation, and biological evaluation, with a particular emphasis on experimental methodologies and data presentation for researchers in the field.

Biosynthesis of the Cyclopropane Moiety

The formation of the cyclopropane ring in natural products is a remarkable enzymatic process. The most prevalent pathway involves the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to a double bond in a precursor molecule.[3][4] This reaction is catalyzed by a class of enzymes known as cyclopropane synthases.

In the biosynthesis of cyclopropane fatty acids (CFAs), which are common in bacteria and plants, a dedicated CFA synthase acts on unsaturated fatty acyl chains within membrane phospholipids.[5] The enzyme utilizes SAM as the methyl donor to convert a cis double bond into a cyclopropane ring.[5]

Terpenoids, another major class of natural products, also feature cyclopropane rings, which are often formed through complex carbocationic rearrangements catalyzed by terpene synthases. These enzymes generate highly reactive carbocation intermediates that can undergo intramolecular cyclization to form the three-membered ring.[6]

dot graph Biosynthesis_of_Cyclopropane_Fatty_Acids { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

"Unsaturated Fatty Acyl Chain" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "S-Adenosyl-L-methionine (SAM)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cyclopropane Fatty Acid Synthase" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Cyclopropane Fatty Acid" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "S-Adenosyl-L-homocysteine (SAH)" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Unsaturated Fatty Acyl Chain" -> "Cyclopropane Fatty Acid Synthase"; "SAM" -> "Cyclopropane Fatty Acid Synthase"; "Cyclopropane Fatty Acid Synthase" -> "Cyclopropane Fatty Acid"; "Cyclopropane Fatty Acid Synthase" -> "SAH"; } dot Caption: Biosynthesis of Cyclopropane Fatty Acids.

Discovery and Isolation of Cyclopropane-Containing Compounds

The discovery of novel cyclopropane-containing natural products relies on a combination of sophisticated extraction, separation, and characterization techniques. The choice of methodology is highly dependent on the source organism and the chemical properties of the target compounds.

Experimental Protocols

1. General Extraction Protocol for Terpenoids from Plant Material:

This protocol provides a general framework for the extraction of cyclopropane-containing terpenoids from dried and powdered plant material.

  • Materials:

    • Dried and powdered plant material (e.g., leaves, roots, bark)[7]

    • Solvents: Methanol (MeOH), Dichloromethane (CH₂Cl₂), Hexane, Ethyl Acetate (EtOAc)

    • Rotary evaporator

    • Silica gel for column chromatography

    • Glass column for chromatography

    • Fraction collector

    • Thin-layer chromatography (TLC) plates and developing chamber

    • UV lamp

  • Procedure:

    • Maceration: Suspend the powdered plant material in methanol at room temperature for 24-48 hours with occasional stirring.[8]

    • Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

    • Solvent Partitioning: Suspend the crude extract in a mixture of water and methanol and perform sequential liquid-liquid extractions with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate. This partitions the compounds based on their polarity.

    • Concentration of Fractions: Concentrate each solvent fraction separately using a rotary evaporator.

    • Column Chromatography: Subject the fraction of interest (e.g., the dichloromethane fraction, which often contains terpenoids) to silica gel column chromatography.[8]

    • Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

    • Fraction Collection and TLC Analysis: Collect fractions and analyze them by TLC to identify those containing the desired compounds. Pool fractions with similar TLC profiles.

    • Further Purification: If necessary, subject the pooled fractions to further chromatographic purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to isolate the pure cyclopropane-containing terpenoid.

2. Isolation of Cyclopropane-Containing Steroids from Marine Sponges:

Marine sponges are a rich source of unique steroids, including those with cyclopropane moieties in their side chains or nucleus.[9][10]

  • Materials:

    • Frozen or freeze-dried sponge tissue

    • Solvents: Methanol (MeOH), Dichloromethane (CH₂Cl₂)

    • Silica gel for vacuum liquid chromatography (VLC) and column chromatography[2]

    • Reverse-phase C18 silica gel for HPLC

  • Procedure:

    • Extraction: Homogenize the sponge tissue and extract it exhaustively with a mixture of methanol and dichloromethane (1:1).[2]

    • Concentration: Concentrate the combined extracts under reduced pressure to yield a crude extract.

    • VLC Fractionation: Subject the crude extract to VLC on silica gel, eluting with a stepwise gradient of hexane and ethyl acetate to provide initial separation.[2]

    • Silica Gel Column Chromatography: Further purify the fractions containing the target steroids using gravity column chromatography on silica gel with a suitable solvent system.

    • Reversed-Phase HPLC: For final purification, employ reversed-phase HPLC on a C18 column with a mobile phase such as methanol/water or acetonitrile/water to isolate the pure cyclopropane-containing steroids.

Structure Elucidation

The definitive identification of novel cyclopropane-containing compounds requires a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon skeleton and the relative stereochemistry of the molecule. The characteristic upfield chemical shifts of the cyclopropyl protons and carbons are key diagnostic features. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental composition of the molecule. Fragmentation patterns observed in MS/MS experiments can offer valuable structural information.

Biological Activity and Therapeutic Potential

Many naturally occurring cyclopropane-containing compounds exhibit significant biological activities, making them attractive leads for drug development.

Quantitative Data on Biological Activity
CompoundNatural SourceTarget/Cell LineBiological ActivityIC₅₀/EC₅₀Reference
Jatrophone Jatropha gossypiifoliaRKO colon cancer cellsCytotoxicity2.6 µM[11]
Jatrogossone D Jatropha gossypiifoliaRKO colon cancer cellsCytotoxicity2.6 µM[11]
Curcusone B Jatropha curcasCholangiocarcinoma cellsAnti-invasive-[12]
CC-1065 Streptomyces zelensisL1210 leukemia cellsInhibition of cell growth0.02 ng/mL[12]
Miyakosyne B Petrosia sp. (marine sponge)HeLa cellsCytotoxicity0.13 µg/mL[9]
Miyakosyne C Petrosia sp. (marine sponge)HeLa cellsCytotoxicity0.04 µg/mL[9]
Miyakosyne D Petrosia sp. (marine sponge)HeLa cellsCytotoxicity0.15 µg/mL[9]
Signaling Pathways and Mechanisms of Action

Coronatine Signaling in Plants:

Coronatine, a phytotoxin produced by Pseudomonas syringae, mimics the plant hormone jasmonate-isoleucine. It binds to the COI1 receptor, leading to the degradation of JAZ repressor proteins.[9] This activates downstream transcription factors, such as MYC2, which in turn regulate the expression of genes involved in plant defense and development.[13] This signaling cascade ultimately suppresses the accumulation of salicylic acid, a key defense hormone, thereby promoting bacterial virulence.[13][14]

Coronatine_Signaling Coronatine Coronatine COI1 Receptor COI1 Receptor Coronatine->COI1 Receptor binds JAZ Repressor JAZ Repressor COI1 Receptor->JAZ Repressor promotes degradation MYC2 Transcription Factor MYC2 Transcription Factor JAZ Repressor->MYC2 Transcription Factor represses Gene Expression Gene Expression MYC2 Transcription Factor->Gene Expression activates Salicylic Acid Accumulation Salicylic Acid Accumulation Gene Expression->Salicylic Acid Accumulation leads to suppression of Suppression Suppression

Mechanism of Action of CC-1065:

The potent antitumor antibiotic CC-1065 exerts its cytotoxic effects by binding to the minor groove of DNA and alkylating the N3 position of adenine bases.[7][15] The cyclopropane ring is the key reactive moiety responsible for this covalent modification. This DNA alkylation interferes with DNA replication and ultimately leads to cell death.[12][16]

dot graph CC1065_Mechanism { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

"CC-1065" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNA Minor Groove" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Adenine (N3)" [fillcolor="#FBBC05", fontcolor="#202124"]; "DNA Alkylation" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inhibition of DNA Replication" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell Death" [shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

"CC-1065" -> "DNA Minor Groove" [label="Binds to"]; "DNA Minor Groove" -> "Adenine (N3)" [label="Positions for attack"]; "CC-1065" -> "Adenine (N3)" [label="Alkylates"]; "Adenine (N3)" -> "DNA Alkylation"; "DNA Alkylation" -> "Inhibition of DNA Replication"; "Inhibition of DNA Replication" -> "Cell Death"; } dot Caption: Mechanism of action of CC-1065.

Conclusion

Naturally occurring cyclopropane-containing compounds represent a rich and underexplored source of chemical diversity with immense therapeutic potential. The unique structural and electronic features conferred by the cyclopropane ring often translate into potent and selective biological activities. Continued exploration of natural sources, coupled with advancements in isolation and structure elucidation techniques, will undoubtedly lead to the discovery of new and valuable bioactive molecules. A deeper understanding of their biosynthetic pathways and mechanisms of action will further fuel the development of novel therapeutic agents for a range of human diseases.

References

investigation of cyclopropanone intermediates in rearrangements

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Investigation of Cyclopropanone Intermediates in Chemical Rearrangements

Abstract

The transient and highly strained nature of this compound intermediates has made their direct observation challenging, yet their existence is crucial for explaining the mechanisms of several key organic reactions. This technical guide provides a comprehensive overview of the investigation into this compound intermediates, with a primary focus on their role in the Favorskii rearrangement. We will delve into the seminal experimental evidence, including isotopic labeling and trapping experiments, that first pointed to their existence. Furthermore, this document details the mechanistic pathways, summarizes key quantitative data, and provides generalized experimental protocols for researchers seeking to explore these fascinating reactive intermediates.

Introduction: The this compound Hypothesis

The Favorskii rearrangement, the base-catalyzed reaction of α-halo ketones to form carboxylic acid derivatives, has been a cornerstone of organic synthesis for over a century.[1][2][3] For ketones possessing an α'-hydrogen, the accepted mechanism proceeds through a highly strained, cyclic three-membered ketone known as a this compound.[1][2] This intermediate is formed via an intramolecular SN2 reaction, where an enolate, generated by deprotonation at the α'-position, displaces the adjacent halide.[3] The subsequent nucleophilic attack on the this compound carbonyl and ring-opening leads to the rearranged product.

This guide explores the body of evidence that supports this hypothesis, contrasting it with alternative pathways and examining the factors that govern the reactivity of this elusive intermediate.

The this compound-Mediated Favorskii Rearrangement

The generally accepted mechanism for α-halo ketones with at least one α'-hydrogen involves three key steps:

  • Enolate Formation: A base abstracts a proton from the α'-carbon (the carbon not bearing the halogen), forming an enolate.[1]

  • This compound Formation: The enolate undergoes an intramolecular nucleophilic attack, displacing the halide and forming the this compound intermediate.[1][3]

  • Nucleophilic Attack and Ring Opening: A nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the this compound. The resulting tetrahedral intermediate collapses, opening the ring to form the most stable carbanion, which is then protonated to yield the final carboxylic acid or ester product.[1]

Favorskii_Mechanism start α-Halo Ketone enolate Enolate Intermediate start->enolate + Base (-H⁺) This compound This compound Intermediate enolate->this compound Intramolecular Sₙ2 (-X⁻) tetrahedral Tetrahedral Intermediate This compound->tetrahedral + Nu⁻ attack Nucleophilic Attack (e.g., OH⁻) product Carboxylic Acid Derivative tetrahedral->product Ring Opening & Protonation

Figure 1: The Favorskii rearrangement pathway via a this compound intermediate.

Key Evidence for the this compound Intermediate

Direct spectroscopic observation of this compound intermediates in these rearrangements is exceedingly difficult due to their high reactivity and low concentration.[4] Therefore, their existence has been inferred from a collection of indirect, yet compelling, experimental results.

Evidence_Pathway intermediate This compound Intermediate Hypothesis evidence1 Isotopic Labeling Studies (Label Scrambling) evidence1->intermediate Supports evidence2 Trapping Experiments (Diels-Alder Adducts) evidence2->intermediate Supports evidence3 Identical Product Ratios from Isomeric Precursors evidence3->intermediate Supports evidence4 Computational Studies (Lower Activation Energy) evidence4->intermediate Supports

Figure 2: Major lines of evidence supporting the this compound intermediate hypothesis.
Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a reaction.[5][6][7] In a classic experiment, 2-chlorocyclohexanone, with a 14C label at the chlorine-bearing carbon, was subjected to Favorskii rearrangement conditions.[3] The resulting product, cyclopentanecarboxylic acid, showed the 14C label distributed between the α-carbon and the β-carbon. This "scrambling" of the isotopic label can only be explained by the formation of a symmetric intermediate, the this compound, where the two carbons of the original C-Cl bond become equivalent before ring opening.[3]

Isotope_Workflow synthesis 1. Synthesize Reactant with Isotopic Label (e.g., ¹⁴C) at a specific position reaction 2. Perform Favorskii Rearrangement synthesis->reaction separation 3. Isolate and Purify the Final Product reaction->separation analysis 4. Analyze Isotopic Distribution (e.g., via NMR or Degradative Chemistry) separation->analysis result 5. Observe Label Position(s) in Product analysis->result conclusion1 Conclusion: Label Scrambled (Supports Symmetric Intermediate) result->conclusion1 Path A conclusion2 Conclusion: Label Not Scrambled (Contradicts Symmetric Intermediate) result->conclusion2 Path B

Figure 3: Experimental workflow for an isotopic labeling study.

Generalized Experimental Protocol: Isotopic Labeling

  • Synthesis of Labeled Ketone: Synthesize the α-halo ketone starting material incorporating an isotopic label (e.g., 13C or 14C) at a specific carbon atom adjacent to the carbonyl group. Standard multi-step organic synthesis procedures are used, starting from a commercially available labeled precursor.

  • Rearrangement Reaction: Dissolve the labeled α-halo ketone in an appropriate solvent (e.g., methanol for ester formation). Add a solution of the base (e.g., sodium methoxide in methanol) and stir at the reaction temperature (e.g., room temperature to reflux) until the starting material is consumed, as monitored by TLC or GC.

  • Workup and Isolation: Quench the reaction with a proton source (e.g., water or dilute acid). Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the product using column chromatography or distillation.

  • Product Analysis: Determine the position of the isotopic label in the purified product. For 13C labeling, 13C-NMR spectroscopy is the method of choice. For 14C labeling, a chemical degradation of the product into smaller, identifiable fragments followed by scintillation counting of each fragment is typically required.

Trapping Experiments

Further evidence comes from experiments where the proposed intermediate is "trapped" by another reagent.[3][8] While the this compound itself is too reactive, its formation can be inferred if it can be intercepted in a rapid, irreversible reaction. For example, the presence of furan during a Favorskii rearrangement can lead to the formation of a Diels-Alder adduct, which provides strong evidence for the transient existence of the this compound intermediate.[8]

Generalized Experimental Protocol: Trapping Experiment

  • Reaction Setup: In a reaction vessel, dissolve the α-halo ketone in a suitable solvent. Add a significant molar excess of a trapping agent, such as furan.

  • Initiation: Add the base (e.g., sodium hydroxide or an alkoxide) to initiate the rearrangement.

  • Reaction and Isolation: Allow the reaction to proceed under standard conditions. After the reaction is complete, perform a standard aqueous workup.

  • Product Analysis: Carefully analyze the product mixture using techniques like GC-MS and NMR spectroscopy to identify the expected rearrangement product as well as any new products. The key is to isolate and characterize the structure of the trapped adduct (e.g., the Diels-Alder adduct with furan), confirming its formation from the this compound intermediate.

Common Intermediates from Different Precursors

If two different starting materials react under the same conditions to give the same product ratio, it strongly suggests they proceed through a common intermediate. Studies on various 2- and 4-halo-2-methyl-3-pentanones found that they yielded the same ratio of isomeric ester products.[9][10] This result is best explained by the formation of the same trimethylthis compound intermediate from each starting ketone, with the subsequent ring-opening determining the final product distribution.[9]

Data Presentation: Product Ratios in the Rearrangement of Halo-pentanones

The data below, adapted from studies by Rappe, Knutsson, Turro, and Gagosian, demonstrates that different starting haloketones converge to give nearly identical product distributions, supporting a common trimethylthis compound intermediate.[10]

Starting Halo KetoneBase% YieldProduct Ratio (Ester 9 : Ester 10)
2-Chloro-2-methyl-3-pentanoneMeONa4684 : 16
4-Chloro-2-methyl-3-pentanoneMeONa6384 : 16
2-Bromo-2-methyl-3-pentanoneMeONa4988 : 12
4-Bromo-2-methyl-3-pentanoneMeONa5268 : 32
2-Chloro-2-methyl-3-pentanonet-BuOK3599 : 1
4-Chloro-2-methyl-3-pentanonet-BuOK25>99 : <1

Table 1: Comparison of product ratios from the rearrangement of isomeric α-halo ketones with different bases. The consistent product ratios for a given base, regardless of the initial halogen position, point to a common this compound intermediate.

Alternative Pathway: The Quasi-Favorskii Rearrangement

For α-halo ketones that lack α'-hydrogens, the formation of an enolate is impossible. In these cases, the reaction proceeds through a different mechanism, often called the quasi-Favorskii or semi-benzilic acid rearrangement.[1][2] This pathway involves the direct attack of the nucleophile on the ketone carbonyl, followed by a concerted collapse of the tetrahedral intermediate where a neighboring carbon migrates with displacement of the halide.[1] This mechanism does not involve a this compound intermediate.

Quasi_Favorskii start α-Halo Ketone (No α'-H) tetrahedral Tetrahedral Intermediate start->tetrahedral + Nu⁻ attack Nucleophilic Attack on Carbonyl product Carboxylic Acid Derivative tetrahedral->product 1,2-Alkyl Shift & Halide Ejection rearrange Concerted Rearrangement

Figure 4: The quasi-Favorskii (semi-benzilic acid) mechanism for ketones lacking α'-hydrogens.

Computational Insights

Modern computational chemistry has provided further support for the this compound mechanism.[11] Density functional theory (DFT) calculations and other methods have been used to model the reaction pathways.[11][12] These studies often find that for substrates with α'-hydrogens, the reaction profile involving the formation of a this compound intermediate has a lower overall activation energy compared to the semi-benzilic acid pathway, making it the more favorable route.[11]

Conclusion

The existence of this compound as a key intermediate in the Favorskii rearrangement is now widely accepted within the scientific community. While its transient nature precludes direct observation under typical reaction conditions, the collective weight of evidence from isotopic labeling, trapping experiments, product distribution studies, and computational modeling provides a robust and consistent picture of its pivotal role. Understanding the formation and fate of this strained intermediate is critical for predicting and controlling the outcomes of these important rearrangements in synthetic and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclopropanone Equivalents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopropanone, a highly strained three-membered ring ketone, is a versatile three-carbon building block in organic synthesis. However, its inherent instability and propensity for polymerization make it challenging to handle and store. To overcome these limitations, a variety of stable this compound equivalents have been developed. These surrogates can be readily prepared and, under specific conditions, generate the reactive this compound in situ or serve as direct precursors to cyclopropane-containing structures. This document provides detailed application notes and experimental protocols for the synthesis of key this compound equivalents.

Application Notes

This compound equivalents are invaluable reagents for the introduction of a cyclopropyl moiety or for accessing ring-opened products through strain-release reactions. Their applications span a wide range of transformations, including cycloadditions, ring expansions, and nucleophilic additions.

This compound Ethyl Hemiketal
  • Overview : One of the most common and earliest developed this compound equivalents. It is a stable, isolable liquid that can be prepared on a large scale.

  • Applications :

    • Nucleophilic Addition : Reacts with a variety of nucleophiles, such as Grignard reagents and organolithiums, to afford 1-substituted cyclopropanols.

    • [3+2] Cycloadditions : Acts as a C3 synthon in cycloaddition reactions with 1,3-dipoles to construct five-membered rings.

    • Ring-Opening Reactions : Undergoes acid- or base-catalyzed ring-opening to provide access to γ-functionalized propionate derivatives.

1-Sulfonylcyclopropanols
  • Overview : A more recently developed class of crystalline, stable solids that serve as excellent this compound precursors. The sulfonyl group is a good leaving group, facilitating the in situ generation of this compound under milder conditions compared to hemiketals.

  • Applications :

    • Ring-Expansion Reactions : React with various nucleophiles to undergo ring expansion, providing access to four-membered rings like cyclobutanones.[1]

    • Formal [3+1] Cycloaddition : Can undergo formal [3+1] cycloaddition with hydroxylamines to produce chiral β-lactams.[2]

    • Transition-Metal Catalyzed Reactions : Participate in transition-metal-catalyzed reactions, such as Ni-catalyzed [3+2] cycloadditions with alkynes to yield cyclopentenones.

Cyclopropyl Phenyl Sulfide and its Derivatives
  • Overview : Sulfur-substituted cyclopropanes are versatile intermediates. The phenylthio group can be manipulated or used to activate the cyclopropane ring. 1-Acetoxycyclopropyl phenyl sulfide is a related equivalent that can generate a this compound-like species.

  • Applications :

    • Cyclopropyl Anion Formation : The proton alpha to the sulfur can be deprotonated to form a nucleophilic cyclopropyl anion, which can react with various electrophiles.[3]

    • Ring-Opening and Rearrangement : The phenylthio group can facilitate ring-opening reactions, leading to the formation of β-thioaryl ketones.[3]

    • Precursors to other Cyclopropanes : Can be oxidized to the corresponding sulfoxide and sulfone, which have their own unique reactivity.

Quantitative Data Summary

The following table summarizes the typical yields and reaction conditions for the synthesis of the discussed this compound equivalents.

This compound EquivalentStarting Material(s)Key ReagentsSolventTemperature (°C)Reaction TimeYield (%)
This compound Ethyl Hemiketal Ethyl 3-chloropropanoate, Chlorotrimethylsilane, SodiumDiethyl ether, MethanolReflux, then RT3 h, then 12 h60-85[4]
1-Phenylsulfonylcyclopropanol (1-Ethoxycyclopropoxy)trimethylsilane, Sodium benzenesulfinateFormic acid, Water, DichloromethaneRoom Temperature24 h~85
Cyclopropyl Phenyl Sulfide Thiophenol, Cyclopropylboronic acidCopper(II) acetate, 1,10-Phenanthroline, K2CO3Toluene/Water7020 hup to 99[3]
1-Acetoxycyclopropyl Phenyl Sulfide Cyclopropyl phenyl sulfideLead tetraacetateAcetic acidRoom Temperature2 h~70-80 (estimated)

Experimental Protocols

Synthesis of this compound Ethyl Hemiketal

This procedure is adapted from Organic Syntheses.[4]

Step A: 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane

  • A 1-L, three-necked, round-bottomed flask is fitted with a mechanical stirrer, a reflux condenser with a calcium chloride tube, and a 500-mL pressure-equalizing dropping funnel with a nitrogen inlet.

  • The flask is flushed with dry nitrogen, and 500 mL of anhydrous diethyl ether and 32.2 g (1.4 mol) of sodium are added.

  • The mixture is heated to reflux, and the sodium is finely pulverized by vigorous stirring. Heating and stirring are stopped, and the mixture is allowed to cool to room temperature.

  • The diethyl ether is replaced with 500 mL of fresh anhydrous diethyl ether.

  • 108.5 g (1 mol) of chlorotrimethylsilane is added to the flask.

  • 136.58 g (1 mol) of ethyl 3-chloropropanoate is added dropwise with stirring at a rate sufficient to maintain a gentle reflux (approximately 3 hours).

  • After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.

  • The mixture is filtered through a pad of Celite under a nitrogen atmosphere.

  • The filtrate is concentrated under reduced pressure, and the residue is distilled to give 1-ethoxy-1-(trimethylsilyloxy)cyclopropane as a colorless liquid (yield: 60–85%).[4]

Step B: this compound Ethyl Hemiketal

  • In a 500-mL Erlenmeyer flask, 100 g (0.57 mol) of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane is dissolved in 250 mL of reagent-grade methanol.

  • The solution is stirred at room temperature for 12 hours.

  • The methanol is removed under reduced pressure.

  • The residue is distilled under reduced pressure to afford this compound ethyl hemiacetal as a colorless liquid (yield: 78–95%).[4]

Synthesis of 1-Phenylsulfonylcyclopropanol

This protocol is based on the general procedure for the synthesis of 1-sulfonylcyclopropanols.

  • To a solution of (1-ethoxycyclopropoxy)trimethylsilane (1.0 equiv) in dichloromethane (0.2 M) is added water (10 equiv) and formic acid (2.0 equiv).

  • The mixture is stirred vigorously at room temperature for 1 hour to ensure complete hydrolysis to the this compound ethyl hemiketal.

  • Sodium benzenesulfinate (1.5 equiv) is then added in one portion.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3 x).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 1-phenylsulfonylcyclopropanol as a white solid.

Synthesis of Cyclopropyl Phenyl Sulfide

This procedure is adapted from a copper-promoted S-cyclopropylation method.[3]

  • To an oven-dried vial is added thiophenol (1.0 equiv), cyclopropylboronic acid (1.5 equiv), copper(II) acetate (0.1 equiv), 1,10-phenanthroline (0.1 equiv), and potassium carbonate (2.0 equiv).

  • The vial is evacuated and backfilled with oxygen (this can be repeated three times).

  • A 3:1 mixture of toluene and water (0.1 M) is added.

  • The reaction mixture is stirred vigorously at 70 °C for 20 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and water.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford cyclopropyl phenyl sulfide.[3]

General Procedure for the Synthesis of 1-Acetoxycyclopropyl Phenyl Sulfide
  • To a solution of cyclopropyl phenyl sulfide (1.0 equiv) in glacial acetic acid (0.2 M) is added lead tetraacetate (1.1 equiv) portionwise at room temperature.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The mixture is then poured into water and extracted with diethyl ether (3 x).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic, then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 1-acetoxycyclopropyl phenyl sulfide.

Visualizations

Synthesis_of_Cyclopropanone_Equivalents cluster_hemiketal This compound Ethyl Hemiketal Synthesis cluster_sulfonyl 1-Sulfonylcyclopropanol Synthesis cluster_sulfide Cyclopropyl Phenyl Sulfide Synthesis Ethyl 3-chloropropanoate Ethyl 3-chloropropanoate 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane Ethyl 3-chloropropanoate->1-Ethoxy-1-(trimethylsilyloxy)cyclopropane 1. Na, TMSCl 2. Et2O This compound Ethyl Hemiketal This compound Ethyl Hemiketal 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane->this compound Ethyl Hemiketal MeOH Sulfonylcyclopropane Sulfonylcyclopropane 1-Sulfonylcyclopropanol 1-Sulfonylcyclopropanol Sulfonylcyclopropane->1-Sulfonylcyclopropanol α-hydroxylation Thiophenol Thiophenol Cyclopropyl Phenyl Sulfide Cyclopropyl Phenyl Sulfide Thiophenol->Cyclopropyl Phenyl Sulfide Cyclopropylboronic acid Cyclopropylboronic acid Cyclopropylboronic acid->Cyclopropyl Phenyl Sulfide Cu(OAc)2 1-Acetoxycyclopropyl Phenyl Sulfide 1-Acetoxycyclopropyl Phenyl Sulfide Cyclopropyl Phenyl Sulfide->1-Acetoxycyclopropyl Phenyl Sulfide Pb(OAc)4

Caption: Synthetic routes to common this compound equivalents.

Experimental_Workflow Start Start Reaction Setup Combine starting materials, reagents, and solvent Start->Reaction Setup Reaction Stir under specified temperature and time Reaction Setup->Reaction Workup Quench reaction and perform extractive workup Reaction->Workup Purification Purify crude product via column chromatography or distillation Workup->Purification Characterization Analyze purified product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for synthesis.

Applications_Pathway This compound Equivalent This compound Equivalent In situ this compound In situ this compound This compound Equivalent->In situ this compound Activation Nucleophilic Addition Nucleophilic Addition In situ this compound->Nucleophilic Addition Nu- Cycloaddition Cycloaddition In situ this compound->Cycloaddition Dipole Ring Expansion Ring Expansion In situ this compound->Ring Expansion Ylide 1-Substituted Cyclopropanols 1-Substituted Cyclopropanols Nucleophilic Addition->1-Substituted Cyclopropanols 5-Membered Heterocycles 5-Membered Heterocycles Cycloaddition->5-Membered Heterocycles Cyclobutanones Cyclobutanones Ring Expansion->Cyclobutanones

Caption: Key reaction pathways of this compound equivalents.

References

Application Notes and Protocols: Cyclopropanone as a C3 Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanone, a highly strained three-membered carbocycle, represents a potent, yet challenging, C3 building block in organic synthesis. Its inherent ring strain makes it susceptible to a variety of ring-opening and rearrangement reactions, offering unique synthetic transformations. However, the instability of this compound itself has led to the development and widespread use of more stable "this compound equivalents." These surrogates can be readily prepared and handled, and in situ generate the reactive this compound or a related reactive species under specific conditions. This document provides an overview of the application of this compound and its equivalents in the context of total synthesis, with a focus on a key intramolecular cycloaddition strategy. A detailed protocol for a pivotal step in the total synthesis of the marine natural product (+)-Gynolide A is presented as a practical example.

Core Concepts: Reactivity of Cyclopropanones

The synthetic utility of cyclopropanones and their equivalents stems from their ability to undergo a range of transformations, primarily driven by the release of ring strain. Key reaction pathways include:

  • Nucleophilic Addition: The carbonyl group is highly electrophilic and readily undergoes addition of various nucleophiles.

  • Ring-Opening: Cleavage of the C-C bonds of the cyclopropane ring can be initiated by nucleophiles, electrophiles, or thermal conditions, leading to the formation of linear C3 fragments.

  • [3+n] Cycloadditions: Cyclopropanones can act as three-carbon components in cycloaddition reactions, providing access to larger ring systems. A particularly powerful transformation is the intramolecular [4+2] cycloaddition, which can rapidly build molecular complexity.

  • Favorskii Rearrangement: This classic reaction involves the rearrangement of α-halo ketones via a this compound intermediate to form carboxylic acid derivatives, often with ring contraction in cyclic systems.

Application in Total Synthesis: The Case of (+)-Gynolide A

A compelling example of the strategic use of a this compound equivalent is found in the total synthesis of (+)-Gynolide A, a complex marine-derived macrolide with an intricate bicyclo[3.1.0]hexane core. The Danishefsky group masterfully employed an intramolecular Diels-Alder reaction of a cyclopropenone ketal, a stable and effective this compound surrogate, to construct this challenging bicyclic system.

The overall strategy involves the thermal generation of a vinylcarbene from the cyclopropenone ketal, which then participates in an intramolecular [4+2] cycloaddition with a tethered diene. This key step efficiently establishes the bicyclo[3.1.0]hexane lactone core of the natural product.

G cluster_start Starting Materials A Cyclopropenone Ketal Precursor C Tethered Cycloaddition Precursor A->C Coupling B Diene-containing Sidechain B->C D Intramolecular Diels-Alder Reaction C->D Thermal Activation E Bicyclo[3.1.0]hexane Lactone Core D->E Stereoselective Cyclization F (+)-Gynolide A E->F Further Elaboration

Key Experimental Protocol: Intramolecular Diels-Alder Cycloaddition

This protocol details the pivotal intramolecular cycloaddition step to form the bicyclo[3.1.0]hexane lactone, a key intermediate in the total synthesis of (+)-Gynolide A.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplier
Tethered Cyclopropenone KetalSynthesis GradePrepared as per literature
TolueneAnhydrousSigma-Aldrich
ArgonHigh PurityAirgas

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or argon balloon

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere of argon.

  • Charging the Reactants: The tethered cyclopropenone ketal is dissolved in anhydrous toluene to a concentration of approximately 0.01 M.

  • Reaction Conditions: The solution is heated to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure bicyclo[3.1.0]hexane lactone.

Quantitative Data:

ProductYieldDiastereomeric Ratio
Bicyclo[3.1.0]hexane Lactone75-85%>20:1

Signaling Pathways and Logical Relationships

The intramolecular cycloaddition of the cyclopropenone ketal can be understood through a series of logical steps involving the generation of a reactive intermediate and its subsequent trapping.

G A Tethered Cyclopropenone Ketal C Ring Opening of Cyclopropenone Ketal A->C Input B Thermal Energy (Heat) B->C D Vinylcarbene Intermediate C->D Generates E Intramolecular [4+2] Cycloaddition D->E Undergoes F Bicyclo[3.1.0]hexane Product E->F Forms

Summary and Outlook

The use of this compound and its equivalents as C3 building blocks provides a powerful and versatile platform for the synthesis of complex molecular architectures. The intramolecular Diels-Alder reaction of a cyclopropenone ketal in the total synthesis of (+)-Gynolide A showcases the strategic advantage of this approach in rapidly constructing intricate polycyclic systems with high stereocontrol. The continued development of new this compound surrogates and their application in novel synthetic methodologies promises to further expand the toolkit of synthetic chemists, enabling the efficient construction of a wide array of biologically active natural products and therapeutic agents.

Application Notes and Protocols for Rhodium-Catalyzed Cyclopropanation of Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting rhodium-catalyzed cyclopropanation of alkenes, a powerful tool in organic synthesis for the construction of three-membered carbocyclic rings. This methodology is pivotal in the synthesis of complex molecules and has significant applications in drug discovery and development.

Introduction

Rhodium-catalyzed cyclopropanation is a versatile and widely used method for the synthesis of cyclopropanes. The reaction typically involves the decomposition of a diazo compound by a rhodium(II) catalyst to generate a rhodium-carbene intermediate, which then reacts with an alkene in a [2+1] cycloaddition to form the cyclopropane ring.[1][2] The choice of rhodium catalyst, particularly the ligands, is crucial for controlling the stereoselectivity of the reaction, enabling access to specific diastereomers and enantiomers.[2] A variety of diazo compounds, including diazoacetates, vinyldiazoacetates, and diazomalonates, can be employed, offering a broad scope for the synthesis of diverse cyclopropane derivatives.[1][3]

Reaction Mechanism and Stereoselectivity

The generally accepted mechanism for rhodium-catalyzed cyclopropanation proceeds through the following key steps:

  • Catalyst Activation: The rhodium(II) precatalyst reacts with the diazo compound.

  • Carbene Formation: The diazo compound coordinates to the rhodium center, followed by the extrusion of nitrogen gas (N₂) to form a highly reactive rhodium-carbene intermediate.[1][4]

  • Cyclopropanation: The rhodium-carbene intermediate undergoes a concerted, asynchronous addition to the alkene to furnish the cyclopropane product and regenerate the rhodium catalyst.[4][5]

The stereochemical outcome of the reaction is determined during the cyclopropanation step. The use of chiral rhodium catalysts, such as those bearing prolinate-derived ligands, can induce high levels of enantioselectivity, making this a valuable tool for asymmetric synthesis.[6][7] The diastereoselectivity of the reaction is influenced by the steric and electronic properties of both the carbene substituents and the alkene.

Experimental Protocols

Below are detailed protocols for two common rhodium-catalyzed cyclopropanation reactions.

Protocol 1: General Procedure for Diastereoselective Cyclopropanation using Dirhodium(II) Tetraacetate

This protocol describes a general method for the cyclopropanation of an alkene with ethyl diazoacetate using the common catalyst dirhodium(II) tetraacetate [Rh₂(OAc)₄].

Materials:

  • Alkene (e.g., Styrene)

  • Ethyl diazoacetate (EDA) solution in dichloromethane (CH₂Cl₂)

  • Dirhodium(II) tetraacetate [Rh₂(OAc)₄]

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, syringe pump, magnetic stirrer)

  • Chromatography supplies (silica gel, solvents for elution)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alkene (1.0 mmol, 1.0 equiv) and dirhodium(II) tetraacetate (0.01 mmol, 1.0 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (5 mL) to the flask and stir the mixture at room temperature.

  • Diazo Compound Addition: In a separate syringe, prepare a solution of ethyl diazoacetate (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (5 mL).

  • Slow Addition: Add the ethyl diazoacetate solution to the reaction mixture dropwise over a period of 4-6 hours using a syringe pump. Caution: Slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the alkene is consumed.

  • Quenching: Upon completion, quench the reaction by the addition of a few drops of acetic acid to decompose any remaining diazo compound.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cyclopropane product.

  • Characterization: Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Protocol 2: Enantioselective Cyclopropanation using a Chiral Dirhodium(II) Catalyst

This protocol outlines a general procedure for the asymmetric cyclopropanation of an alkene with a diazoacetate using a chiral rhodium catalyst, for instance, dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] [Rh₂(S-DOSP)₄].

Materials:

  • Alkene (e.g., Styrene)

  • Methyl phenyldiazoacetate

  • Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] [Rh₂(S-DOSP)₄]

  • Anhydrous solvent (e.g., pentane or dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

  • Chromatography supplies

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral rhodium catalyst Rh₂(S-DOSP)₄ (0.005 mmol, 0.5 mol%) and the alkene (1.0 mmol, 1.0 equiv) in the anhydrous solvent (5 mL).

  • Cooling (if necessary): Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) with a cooling bath.

  • Diazo Compound Addition: Prepare a solution of the methyl phenyldiazoacetate (1.1 mmol, 1.1 equiv) in the anhydrous solvent (5 mL).

  • Slow Addition: Add the diazoacetate solution to the stirred reaction mixture via syringe pump over 4-6 hours.

  • Reaction Monitoring: Follow the reaction progress by TLC.

  • Workup: Once the reaction is complete, remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the cyclopropane product.

  • Analysis: Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Data Presentation

The following tables summarize representative data for rhodium-catalyzed cyclopropanation reactions, showcasing the effect of catalyst and substrate on yield and stereoselectivity.

Table 1: Diastereoselective Cyclopropanation of Styrene with Ethyl Diazoacetate

CatalystCatalyst Loading (mol%)SolventTemp (°C)Yield (%)dr (trans:cis)
Rh₂(OAc)₄1.0CH₂Cl₂258575:25
Rh₂(esp)₂0.5CH₂Cl₂259288:12

Table 2: Enantioselective Cyclopropanation of Alkenes with Aryldiazoacetates

AlkeneDiazoacetateCatalystCatalyst Loading (mol%)SolventYield (%)dr (trans:cis)ee (%)
StyreneMethyl phenyldiazoacetateRh₂(S-DOSP)₄1.0Pentane95>99:198
1-HexeneEthyl phenyldiazoacetateRh₂(S-PTAD)₄1.0CH₂Cl₂8895:592
IndeneMethyl 4-methoxyphenyldiazoacetateRh₂(S-DOSP)₄0.5Pentane91>99:197

Visualizations

Catalytic Cycle

Catalytic_Cycle cluster_cycle Catalytic Cycle Rh_cat Rh₂(L)₄ Catalyst Rh_diazo Rh₂(L)₄-Diazo Complex Rh_cat->Rh_diazo + Diazo Compound Rh_carbene Rhodium Carbene Intermediate Rh_diazo->Rh_carbene - N₂ N2 N₂ Product_complex Rh₂(L)₄-Alkene-Carbene Transition State Rh_carbene->Product_complex + Alkene Product_complex->Rh_cat - Cyclopropane Product Cyclopropane Alkene Alkene Diazo Diazo Compound

Caption: Proposed catalytic cycle for rhodium-catalyzed cyclopropanation.[2]

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup - Alkene - Rhodium Catalyst - Anhydrous Solvent - Inert Atmosphere Start->Setup Addition Slow Addition of Diazo Compound Solution (via Syringe Pump) Setup->Addition Reaction Stir at Defined Temperature and Time Addition->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Quench Reaction Quenching (e.g., with Acetic Acid) Monitoring->Quench Reaction Complete Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Characterization Characterization - NMR - HRMS - Chiral HPLC/GC (for ee) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for rhodium-catalyzed cyclopropanation.[2]

References

Application of Cyclopropanone in the Synthesis of Medicinal Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanone, a highly strained three-membered cyclic ketone, and its synthetic equivalents have emerged as versatile three-carbon building blocks in medicinal chemistry. The inherent ring strain of the cyclopropane motif imparts unique conformational rigidity and electronic properties to molecules, which can be strategically exploited to enhance pharmacological profiles. Incorporating a cyclopropane ring can lead to improved metabolic stability, increased potency and selectivity, and the ability to lock a molecule into its bioactive conformation.[1][2][3] Due to the inherent instability of this compound itself, stable precursors known as this compound surrogates or equivalents, such as 1-sulfonylcyclopropanols, are often employed. These surrogates can be converted in situ to reactive intermediates, providing access to a wide array of functionalized cyclopropane-containing compounds.[4]

This document provides detailed application notes and experimental protocols for the use of this compound surrogates in the synthesis of two distinct classes of medicinally relevant compounds: Cyclopropane β-Amino Acid Derivatives and the antiviral agent Cyclopropavir .

Application 1: Synthesis of Chiral Cyclopropane β-Amino Acid Derivatives

Cyclopropane-containing β-amino acids are crucial components in the development of conformationally restricted peptidomimetics. Their incorporation into peptide backbones can enhance metabolic stability and enforce specific secondary structures, which is beneficial for designing potent and selective inhibitors of enzymes such as Hepatitis C Virus (HCV) NS3/4A protease or for creating analogs of anticancer drugs like paclitaxel.

A highly efficient method for synthesizing these valuable building blocks involves the olefination of a this compound surrogate, followed by a diastereoselective aza-Michael addition.

Experimental Workflow: Synthesis of β-Amino Acid Derivatives

G cluster_0 Step 1: Olefination (Wittig Reaction) cluster_1 Step 2: Aza-Michael Addition A 1-Sulfonylcyclopropanol (this compound Surrogate) C Alkylidenecyclopropane (Electrophilic Intermediate) A->C Wittig Reaction B Stabilized Phosphorus Ylide (Wittig Reagent) B->C E Cyclopropane β-Amino Acid Derivative C->E Aza-Michael Addition D Amine Nucleophile D->E

Caption: Synthetic workflow for cyclopropane β-amino acid derivatives.

Key Experimental Protocols

Protocol 1: Olefination of 1-Sulfonylcyclopropanol (Wittig Reaction)

This protocol describes the conversion of a this compound surrogate into a highly reactive alkylidenecyclopropane intermediate.

  • Materials:

    • (R)-1-((4-(trifluoromethyl)phenyl)sulfonyl)cyclopropan-1-ol

    • Methyl 2-(triphenylphosphoranylidene)acetate (Stabilized Wittig reagent)

    • N-Iodosuccinimide (NIS)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask, magnetic stirrer, argon atmosphere setup

  • Procedure:

    • To a solution of (R)-1-((4-(trifluoromethyl)phenyl)sulfonyl)cyclopropan-1-ol (1.0 equiv.) in anhydrous DCM at room temperature under an argon atmosphere, add the stabilized Wittig reagent (1.2 equiv.).

    • Add N-Iodosuccinimide (NIS) (1.1 equiv.) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, the crude alkylidenecyclopropane solution is typically used directly in the subsequent aza-Michael addition step without purification.

Protocol 2: Telescopic Aza-Michael Addition

This protocol details the diastereoselective addition of an amine nucleophile to the alkylidenecyclopropane intermediate.

  • Materials:

    • Crude solution of alkylidenecyclopropane from Protocol 1

    • (S)-1-Phenylethan-1-amine (or other amine nucleophile)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To the crude reaction mixture containing the alkylidenecyclopropane at room temperature, add the amine nucleophile (1.5 equiv.).

    • Stir the reaction mixture at room temperature until the starting alkylidenecyclopropane is consumed, as monitored by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the desired trans-cyclopropane β-amino acid derivative.

Quantitative Data Summary

The following table summarizes representative yields and diastereoselectivity for the synthesis of various cyclopropane β-amino acid derivatives using the described protocols.

EntryAmine NucleophileProduct Yield (%)Diastereomeric Ratio (trans:cis)
1Benzylamine85>20:1
2(S)-1-Phenylethan-1-amine78>20:1
3Morpholine92>20:1
4L-Alanine methyl ester75>20:1

Data adapted from syntheses utilizing similar methodologies.

Associated Signaling Pathways

1. HCV NS3/4A Protease Inhibition

Cyclopropane-containing peptidomimetics can act as potent inhibitors of the HCV NS3/4A protease. This viral enzyme is essential for cleaving the HCV polyprotein into mature viral proteins required for replication. Furthermore, NS3/4A cleaves key host adaptor proteins, MAVS and TRIF, which are critical for initiating the innate immune response via interferon production. By inhibiting NS3/4A, these compounds block viral maturation and restore the host's antiviral signaling.[5][6]

cluster_0 Host Cell cluster_1 HCV Action VR Viral RNA RIGI RIG-I VR->RIGI senses MAVS MAVS (on Mitochondria) RIGI->MAVS activates IRF3 IRF3 MAVS->IRF3 activates IFN Interferon (IFN-β) Production IRF3->IFN induces NS34A HCV NS3/4A Protease NS34A->MAVS cleaves & inactivates Inhibitor Cyclopropane-based Inhibitor Inhibitor->NS34A inhibits

Caption: Inhibition of HCV NS3/4A protease restores antiviral signaling.

2. Anticancer Mechanism via Microtubule Stabilization

Paclitaxel and its analogs are potent anticancer agents that function by stabilizing microtubules.[7] Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. By binding to β-tubulin, paclitaxel prevents microtubule depolymerization, which disrupts mitotic spindle dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[8][9] Cyclopropane-modified paclitaxel analogs are designed to enhance this activity or improve pharmacological properties.

Tubulin α/β-Tubulin Dimers Microtubule Dynamic Microtubules Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Microtubule->Spindle forms Stable_MT Hyper-stabilized Microtubules Division Cell Division Spindle->Division Paclitaxel Paclitaxel Analog Paclitaxel->Microtubule binds & stabilizes Arrest G2/M Arrest Stable_MT->Arrest disrupts spindle Apoptosis Apoptosis Arrest->Apoptosis

Caption: Paclitaxel analogs induce apoptosis via microtubule stabilization.

Application 2: Synthesis of the Antiviral Agent Cyclopropavir

Cyclopropavir is a nucleoside analog with potent activity against human cytomegalovirus (HCMV).[10] Its synthesis relies on the construction of a unique methylenecyclopropane scaffold that mimics the sugar moiety of natural nucleosides. The key cyclopropane-containing intermediate can be synthesized through pathways conceptually related to this compound chemistry, ultimately yielding a versatile building block for coupling with a nucleobase.

Experimental Workflow: Synthesis of Cyclopropavir

G A This compound Equivalent Precursor B (Z)-[2,2-bis(hydroxymethyl) cyclopropylidene]methanol A->B Multi-step Synthesis C Activated Methylenecyclopropane Intermediate B->C Activation E Cyclopropavir C->E Nucleobase Coupling D Guanine Derivative (Nucleobase) D->E

Caption: General synthetic strategy for the antiviral agent Cyclopropavir.

Key Experimental Protocol

Protocol 3: Synthesis of 6-Deoxycyclopropavir (A Prodrug and Key Precursor)

This protocol outlines a key transformation in the synthesis of a Cyclopropavir prodrug, demonstrating the manipulation of the purine base on the methylenecyclopropane scaffold.[7]

  • Materials:

    • (Z)-2-amino-6-chloro-9-{[2,2-bis(hydroxymethyl)cyclopropylidene]methyl}purine

    • Iodotrimethylsilane (TMSI)

    • N,N-Dimethylformamide (DMF)

    • Sodium bicarbonate (NaHCO₃)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the starting chloropurine derivative (1.0 equiv.) in DMF and cool the solution to 0 °C.

    • Add iodotrimethylsilane (10 equiv.) to the stirred solution at 0 °C and continue stirring for 3 hours.

    • Remove the DMF under vacuum. Add the liquid residue to a saturated solution of NaHCO₃ at 0 °C.

    • Lyophilize the mixture and purify the resulting solid residue by silica gel column chromatography to yield the intermediate iodo-purine derivative.

    • The iodo-derivative is then reduced in a subsequent step (e.g., using a palladium catalyst and a hydrogen source) to afford 6-deoxycyclopropavir. This compound can then be converted to Cyclopropavir via enzymatic oxidation.[7]

Quantitative Data Summary

The synthesis of Cyclopropavir and its prodrugs involves multi-step sequences. The following table provides data for the antiviral activity of Cyclopropavir against various herpesviruses.

VirusCell LineEC₅₀ (µM)
HCMV (AD-169)HFF0.4
HCMV (Towne)HFF0.5
HSV-1HFF>100
VZVHFF12

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. Data adapted from published virological assays.[10]

Associated Biological Pathway

Antiviral Mechanism of Nucleoside Analogs

Cyclopropavir, like many nucleoside analog antivirals, exerts its effect by targeting the viral DNA polymerase.

  • Activation: The drug enters the host cell and is phosphorylated by viral and/or cellular kinases to its active triphosphate form.

  • Incorporation: The viral DNA polymerase recognizes the triphosphate analog and incorporates it into the growing viral DNA chain.

  • Chain Termination: Due to the modified "sugar" (the cyclopropane scaffold), the analog lacks the necessary 3'-hydroxyl group for the addition of the next nucleotide, leading to the termination of DNA chain elongation.

  • Inhibition: This premature chain termination halts viral DNA replication, thereby stopping the proliferation of the virus.

cluster_0 Viral DNA Replication CPV Cyclopropavir CPV_TP Cyclopropavir Triphosphate (Active) CPV->CPV_TP Cellular/Viral Kinases Polymerase Viral DNA Polymerase CPV_TP->Polymerase binds to DNA Growing Viral DNA Chain Polymerase->DNA incorporates into Terminated_DNA Terminated DNA Chain Replication_Block Viral Replication Blocked Terminated_DNA->Replication_Block causes

Caption: Mechanism of action for Cyclopropavir as a viral DNA polymerase inhibitor.

Conclusion

The use of this compound and its stable surrogates provides a powerful strategic advantage in medicinal chemistry. As demonstrated, these three-carbon synthons enable the efficient, stereocontrolled synthesis of complex and valuable molecular scaffolds, including chiral β-amino acids and novel nucleoside analogs. The resulting compounds are key components in the development of advanced therapeutics for a range of diseases, from viral infections to cancer, underscoring the significant and growing impact of cyclopropane chemistry in modern drug discovery.

References

Application Notes and Protocols for the Simmons-Smith Reaction in Cyclopropane Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Simmons-Smith reaction is a powerful and widely utilized method in organic synthesis for the stereospecific preparation of cyclopropane rings from alkenes.[1][2][3] This reaction, first reported by Howard E. Simmons and Ronald D. Smith, employs an organozinc carbenoid, typically formed from a dihaloalkane and a zinc-copper couple, to deliver a methylene group to a double bond.[1] The resulting cyclopropane motif is a crucial structural element in numerous biologically active compounds, including natural products and pharmaceuticals, where it imparts unique conformational constraints and metabolic stability.[1][4]

Reaction Mechanism and Stereochemistry

The Simmons-Smith reaction proceeds via a concerted mechanism, which accounts for its high degree of stereospecificity.[1][5] The stereochemistry of the starting alkene is retained in the cyclopropane product; for instance, a cis-alkene will afford a cis-substituted cyclopropane, while a trans-alkene will yield a trans-substituted cyclopropane.[5][6] The key reactive intermediate is a zinc carbenoid, which is believed to react through a "butterfly" transition state.[1][2] The reaction involves the syn-addition of a methylene group to the double bond.[7][8]

The generally accepted mechanism involves two main stages:

  • Formation of the Organozinc Carbenoid: Initially, an activated zinc species, such as a zinc-copper couple, reacts with diiodomethane to form an organozinc carbenoid intermediate, iodomethylzinc iodide (ICH₂ZnI).[7]

  • Cyclopropanation: The carbenoid then approaches the alkene from one face, and in a concerted step, two new carbon-carbon bonds are formed as zinc iodide is eliminated, resulting in the cyclopropane ring.[5][7]

Modifications of the Simmons-Smith Reaction

Several modifications to the original Simmons-Smith protocol have been developed to improve reactivity, expand the substrate scope, and reduce costs.

  • Furukawa Modification: This widely used variation employs diethylzinc (Et₂Zn) in place of the zinc-copper couple.[9][10] The resulting (iodomethyl)zinc reagent is often more reactive and soluble, leading to higher yields and better reproducibility, especially for less reactive alkenes.[3][9]

  • Charette Modification: This protocol is particularly useful for the cyclopropanation of allylic alcohols and other substrates with coordinating functional groups.[11]

  • Shi Modification: To address the limitation of the Simmons-Smith reaction with electron-deficient alkenes, Shi and co-workers developed a more nucleophilic zinc carbenoid formed from diethylzinc, trifluoroacetic acid, and diiodomethane. This allows for the efficient cyclopropanation of a broader range of substrates.[9]

  • Use of Alternative Dihaloalkanes: Due to the high cost of diiodomethane, more economical alternatives like dibromoiodomethane have been explored.[1] While potentially less reactive, they offer a viable option for large-scale syntheses.[1]

Applications in Drug Development

The cyclopropane ring is a valuable structural motif in medicinal chemistry, often serving as a metabolically stable bioisostere for a double bond or a gem-dimethyl group.[1] Its incorporation into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties by introducing conformational rigidity and improving metabolic stability.[1] The Simmons-Smith reaction is a key method for introducing this important functional group.

Table 1: Examples of Drug Scaffolds Synthesized via Simmons-Smith Cyclopropanation [1]

Drug/IntermediateTherapeutic AreaRole of Cyclopropanation
Cilastatin Antibiotic (β-lactamase inhibitor)Synthesis of the cyclopropyl-containing side chain.
Montelukast Asthma/AllergyConstruction of the cyclopropane ring in the core structure.
Ropanicant AntidepressantA key cyclopropanation step is involved in its formal synthesis.

Experimental Protocols

Safety Precautions: Diiodomethane is toxic and dense; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[7] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in flame-dried glassware.[1]

Protocol 1: Classic Simmons-Smith Cyclopropanation of an Alkene using a Zinc-Copper Couple

This protocol describes a standard procedure for the cyclopropanation of a non-functionalized alkene.

Materials:

  • Alkene (1.0 eq)

  • Diiodomethane (CH₂I₂) (1.5 - 2.5 eq)

  • Zinc dust (2.0 - 3.0 eq)

  • Copper(I) chloride or Copper(II) acetate (0.1 eq)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Zinc: In a flask, heat zinc dust under vacuum to remove moisture. Allow it to cool, then add copper(I) chloride or copper(II) acetate. Heat the mixture again until the copper salt turns white (if using CuCl) or grayish. Allow the activated Zn(Cu) couple to cool to room temperature under an inert atmosphere.[1]

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the alkene (1.0 eq) in anhydrous diethyl ether or DCM.[1]

  • Reagent Addition: Add the prepared Zn(Cu) couple to the alkene solution, followed by the dropwise addition of diiodomethane (1.5 - 2.5 eq).[1]

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride. Filter the mixture to remove unreacted zinc. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Furukawa Modification using Diethylzinc

This protocol is a modification of the Simmons-Smith reaction that often provides higher yields and is suitable for a wider range of alkenes.[12]

Materials:

  • Alkene (1.0 eq, 67.3 mmol)

  • Diethylzinc (Et₂Zn) (2.0 eq)

  • Trifluoroacetic acid (2.0 eq)

  • Diiodomethane (CH₂I₂) (2.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Sodium EDTA solution

Procedure:

  • Preparation of the Reagent: To a solution of dichloromethane (67 mL) under a nitrogen atmosphere, add a solution of diethylzinc (2.0 eq) and cool to 0 °C. Slowly add a solution of trifluoroacetic acid (2.0 eq) in dichloromethane (135 mL) dropwise. Caution: This reaction is highly exothermic and produces a large amount of white smoke. Control the addition rate carefully. Stir the resulting white slurry vigorously at room temperature for 2 hours until gas evolution ceases.[12]

  • Formation of the Carbenoid: Cool the mixture to -10 °C and add a solution of diiodomethane (2.0 eq) in dichloromethane (30 mL) dropwise. Stir at this temperature until the mixture becomes clear.[12]

  • Cyclopropanation: To this solution, add a solution of the alkene (1.0 eq, 67.3 mmol) in dichloromethane (105 mL) at -10 °C. Allow the reaction mixture to warm to room temperature slowly and stir for 12 hours.[12]

  • Work-up: Quench the reaction by pouring it into a solution of sodium bicarbonate and sodium EDTA. Add a solution of ammonium chloride to dissolve any precipitate. Separate the organic phase and extract the aqueous phase with dichloromethane.[12]

  • Purification: Combine the organic phases, concentrate under reduced pressure, and purify the residue by flash column chromatography to afford the cyclopropane derivative. A reported yield for a similar procedure is 90%.[12]

Quantitative Data Summary

The yield and diastereoselectivity of the Simmons-Smith reaction are highly dependent on the substrate, the specific protocol employed, and the reaction conditions.

Table 2: Selected Examples of Simmons-Smith Cyclopropanation with Quantitative Outcomes

Alkene SubstrateReagentsSolventTemp.TimeProductYield (%)Diastereomeric Ratio (dr)Reference
(E)-Allylic AlcoholsEt₂Zn, CH₂I₂, Et₂AlClNot SpecifiedNot SpecifiedNot SpecifiedCorresponding Cyclopropyl Systemsup to 9015:1[13]
Alkenyl Cyclopropyl CarbinolEt₂Zn, CH₂I₂DCM0 °CNot SpecifiedBicyclopropyl Carbinol88>98:2[14]
General AlkeneEt₂Zn, TFA, CH₂I₂CH₂Cl₂-10 °C to RT12 hCyclopropane Derivative90Mixture of diastereomers[12]

Visualizing the Process

Reaction Mechanism

Caption: The reaction mechanism of the Simmons-Smith reaction.

Experimental Workflow

Experimental_Workflow A Start: Prepare/Activate Zn(Cu) Couple B Set up Reaction Flask: Dissolve Alkene in Anhydrous Solvent A->B 1. Prepare Reagents C Reagent Addition: Add Zn(Cu) Couple, then CH₂I₂ B->C 2. Combine D Reaction: Stir at RT or Reflux (Monitor by TLC/GC) C->D 3. React E Work-up: Quench with NH₄Cl, Filter, Extract D->E 4. Isolate F Purification: Column Chromatography E->F 5. Purify G End: Characterize Product F->G 6. Analyze

Caption: A general experimental workflow for the Simmons-Smith reaction.

References

Computational Modeling of Cyclopropanation Reaction Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the computational modeling of key cyclopropanation reaction pathways. Cyclopropane rings are a vital structural motif in numerous pharmaceuticals and biologically active molecules. Understanding the mechanisms of their formation through computational modeling can accelerate the development of novel synthetic methodologies and the design of more efficient and selective catalysts. This document focuses on three widely employed cyclopropanation methods: Rhodium-catalyzed, Cobalt-catalyzed, and the Simmons-Smith reaction.

Rhodium-Catalyzed Cyclopropanation

Rhodium(II) carboxylates are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds.[1] The reaction proceeds via a metal carbene intermediate.[1] Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanism and the origins of stereoselectivity.[2]

Computational Protocol: DFT Modeling of Rh-Catalyzed Cyclopropanation

This protocol outlines the steps for modeling the cyclopropanation of styrene with a rhodium-carbene complex using Gaussian software.

1. Software and Methods:

  • Software: Gaussian 16[3]

  • DFT Functional: B3LYP with Grimme's D3 dispersion correction (B3LYP-D3)[3]

  • Basis Set:

    • LANL2DZ for Rhodium (Rh)[4]

    • 6-31G(d) for C, H, N, O[3]

2. Step-by-Step Procedure:

  • Geometry Optimization:

    • Optimize the geometries of the reactants (styrene and the rhodium-carbene complex), the transition state, and the products (cis- and trans-cyclopropane derivatives and the regenerated catalyst).

    • Use the Opt keyword in the Gaussian input file.

  • Transition State (TS) Search:

    • Perform a transition state search using the Synchronous Transit-Guided Quasi-Newton (STQN) method.[5][6] The Opt=(QST2) keyword can be used, which requires the optimized reactant and product structures as input.[5][6][7] Alternatively, Opt=(QST3) can be used with an initial guess for the transition state structure.[6][7]

    • Example Gaussian Input Snippet for QST2:

  • Frequency Analysis:

    • Perform a frequency calculation (Freq keyword) on the optimized TS structure to confirm it is a true first-order saddle point (i.e., has exactly one imaginary frequency).[7] The vibrational mode corresponding to this imaginary frequency should represent the desired bond-forming/breaking process of the cyclopropanation.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Run an IRC calculation (IRC keyword) starting from the confirmed transition state to verify that it connects the reactant and product minima on the potential energy surface.[7]

  • Energy Profile Construction:

    • Calculate the single-point energies of all optimized structures at a higher level of theory if desired (e.g., a larger basis set like 6-311++G**) to obtain more accurate reaction and activation energies.[3][8]

    • Construct the reaction energy profile by plotting the relative energies of the reactants, transition state, and products.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene

This protocol is a representative procedure for the Rh(II)-catalyzed cyclopropanation of styrene with a diazoacetate.

Materials:

  • Dirhodium(II) octanoate (Rh₂(oct)₄)[4]

  • Styrene[4]

  • Methyl phenyldiazoacetate[4]

  • Anhydrous pentane[4]

Procedure: [4]

  • Dissolve Rh₂(oct)₄ (0.10 mmol) in dry pentane (60 mL) in a flask under an inert atmosphere.

  • Add styrene (103 mmol), previously filtered through silica gel, to the catalyst solution.

  • Add methyl phenyldiazoacetate (85.3 mmol) to the reaction mixture via syringe pump over 30 minutes at 25 °C.

  • Monitor the reaction progress by ¹H NMR.

  • Upon completion, the solvent can be removed under reduced pressure, and the product purified by column chromatography on silica gel.

Data Presentation
CatalystAlkeneDiazo CompoundYield (%)dr (trans:cis)ee (%)Reference
Rh₂(oct)₄StyreneMethyl phenyldiazoacetate84--[4]
Rh₂(S-DOSP)₄StyreneMethyl p-tolyldiazoacetate59>97:377[9]
Rh₂(S-TCPTAD)₄Ethyl acrylatetert-Butyl phenyldiazoacetate78-91[9]

Visualization

Rh_Catalyzed_Cyclopropanation Reactants Alkene + Rh(II)-Carbene TS Asynchronous Concerted Transition State Reactants->TS Cycloaddition Product Cyclopropane + Rh(II) Catalyst TS->Product

Rhodium-Catalyzed Cyclopropanation Pathway

Cobalt-Catalyzed Cyclopropanation

Cobalt(II) porphyrin complexes are effective catalysts for the cyclopropanation of electron-deficient olefins.[10] Mechanistic studies, including DFT calculations, suggest a stepwise radical mechanism.[11][12]

Computational Protocol: DFT Modeling of Co-Catalyzed Radical Cyclopropanation

This protocol outlines the computational steps to investigate the radical pathway of a cobalt-catalyzed cyclopropanation.

1. Software and Methods:

  • Software: Gaussian 16[3]

  • DFT Functional: M06-2X[13]

  • Basis Set: Def2SVP[13]

2. Step-by-Step Procedure:

  • Geometry Optimization:

    • Optimize the geometries of all species in the catalytic cycle, including the Co(II)-catalyst, the diazo compound, the Co(III)-carbene radical intermediate, the alkene, the subsequent radical intermediates, the transition states for each step, and the final cyclopropane product.

    • Pay close attention to the spin states of the radical intermediates.

  • Transition State Searches:

    • Locate the transition states for the key steps: a) the initial radical addition of the carbene to the alkene and b) the subsequent ring-closing radical recombination.

    • Use Opt=(TS, NoEigenTest) with a good initial guess for the TS geometry.

  • Frequency and IRC Analysis:

    • Perform frequency calculations on all stationary points to characterize them as minima or transition states.

    • Run IRC calculations from the transition states to confirm they connect the correct intermediates.

  • Energy Profile:

    • Calculate single-point energies and construct the full catalytic cycle energy profile.

Experimental Protocol: Asymmetric Cobalt-Catalyzed Cyclopropanation

This protocol describes a general procedure for the asymmetric cyclopropanation of an alkene with a diazo compound using a chiral cobalt(II) catalyst.[10]

Materials:

  • Chiral Co(II)-porphyrin complex (e.g., [Co(P1)])[10]

  • Alkene (e.g., styrene)

  • Succinimidyl diazoacetate[10]

  • Anhydrous solvent (e.g., dichloromethane)

Procedure: [10]

  • In a glovebox, dissolve the Co(II) catalyst (1 mol%) in the anhydrous solvent.

  • Add the alkene (1.0 mmol).

  • Add a solution of the succinimidyl diazoacetate (1.1 mmol) in the same solvent.

  • Stir the reaction at room temperature and monitor by TLC.

  • After completion, concentrate the reaction mixture and purify the product by flash chromatography.

Data Presentation
CatalystAlkeneDiazo CompoundYield (%)dr (trans:cis)ee (%)Reference
[Co(P1)]StyreneSuccinimidyl diazoacetate9299:198[10]
[Co(P1)]1-HexeneSuccinimidyl diazoacetate8594:697[10]

Visualization

Co_Catalyzed_Cyclopropanation cluster_cycle Catalytic Cycle Co_II Co(II) Catalyst Co_III_Carbene Co(III)-Carbene Radical Co_II->Co_III_Carbene + Diazo Radical_Intermediate Radical Adduct Co_III_Carbene->Radical_Intermediate + Alkene Product_Complex Product-Co(III) Complex Radical_Intermediate->Product_Complex Ring Closure Product_Complex->Co_II - Product

Cobalt-Catalyzed Radical Cyclopropanation Cycle

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic method for cyclopropanation that utilizes a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[14] The reaction is known for its stereospecificity.[15]

Computational Protocol: DFT Modeling of the Simmons-Smith Reaction

This protocol details the computational investigation of the Simmons-Smith reaction mechanism.

1. Software and Methods:

  • Software: Gaussian 16[3]

  • DFT Functional: B3LYP[16]

  • Basis Set: A mixed basis set can be used, for example, LANL2DZ for Zn and a Pople-style basis set like 6-31G(d) for other atoms.

2. Step-by-Step Procedure:

  • Model the Reagent:

    • Optimize the geometry of the active Simmons-Smith reagent, often modeled as (iodomethyl)zinc iodide (ICH₂ZnI).

  • Locate the Transition State:

    • The reaction is believed to proceed through a "butterfly" transition state.[14] Use Opt=(QST2) or Opt=(TS, NoEigenTest) to locate this transition state for the addition of the carbenoid to the alkene.

  • Verify the Pathway:

    • Perform frequency and IRC calculations to confirm the nature of the transition state and the reaction path.

  • Analyze Stereoselectivity:

    • For reactions with substituted alkenes, calculate the transition state energies for different approach trajectories to understand the origins of diastereoselectivity.[17]

Experimental Protocol: Simmons-Smith Reaction of an Allylic Alcohol

This protocol describes the cyclopropanation of an allylic alcohol, where the hydroxyl group can direct the stereochemical outcome.[18]

Materials:

  • Allylic alcohol

  • Diethylzinc (Et₂Zn) (1.0 M in hexanes)[15]

  • Diiodomethane (CH₂I₂)[15]

  • Anhydrous dichloromethane (DCM)[15]

Procedure: (Furukawa Modification)[19]

  • To a flame-dried flask under an inert atmosphere, add the allylic alcohol (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 eq) to the solution.

  • After stirring for 20 minutes, add diiodomethane (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Data Presentation
SubstrateReagentYield (%)drReference
(E)-Cinnamyl alcoholEt₂Zn, CH₂I₂HighHigh[18]
Alkenyl Cyclopropyl CarbinolEt₂Zn, CH₂I₂85-95Single diastereomer[20]

Visualization

Simmons-Smith Reaction Pathway

Conclusion

Computational modeling provides invaluable insights into the complex reaction pathways of cyclopropanation reactions. By combining detailed computational protocols with established experimental procedures, researchers can gain a deeper understanding of these transformations, leading to the development of more efficient, selective, and sustainable synthetic methods for the preparation of valuable cyclopropane-containing molecules. The data and workflows presented here serve as a practical guide for scientists in academia and industry to apply these powerful tools to their own research endeavors.

References

Application Notes and Protocols: The Use of Cyclopropanone Surrogates in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopropanone derivatives are highly valuable three-carbon building blocks in organic synthesis due to the significant ring strain that facilitates a variety of ring-opening and ring-expanding reactions.[1][2][3] However, their utility is severely hampered by their inherent instability and tendency to polymerize.[1][4][5] To overcome this challenge, synthetic chemists have developed a range of stable "this compound surrogates" or "equivalents." These molecules can be stored and handled under normal laboratory conditions and are designed to generate the reactive this compound species in situ.

This document details the application of two prominent classes of this compound surrogates—1-sulfonylcyclopropanols and donor-acceptor cyclopropanes—in modern stereoselective synthesis. The following sections provide detailed protocols and performance data for key transformations, offering researchers practical guidance for the synthesis of complex, high-value molecules such as β-lactams, β-amino acids, and azepanones.

Application Note 1: Enantioselective Synthesis of Chiral β-Lactams via [3+1] Cycloaddition

Principle

Enantioenriched 1-sulfonylcyclopropanols serve as potent this compound surrogates for the synthesis of chiral β-lactams.[4][5] The process involves a formal [3+1] cycloaddition with hydroxylamines, which act as nitrene equivalents under mild conditions.[5][6] The reaction proceeds stereospecifically, allowing the chirality established in the cyclopropanol to be transferred to the final β-lactam product. The sulfonyl group not only activates the surrogate but also serves as a base-labile protecting group.[4][5][6]

Logical Workflow

G cluster_0 Step 1: Surrogate Synthesis cluster_1 Step 2: Cycloaddition A Sulfonylcyclopropane B Enantioenriched 1-Sulfonylcyclopropanol A->B α-hydroxylation (Asymmetric) D Chiral β-Lactam B->D Formal [3+1] Cycloaddition C Hydroxylamine (Nitrene Equivalent) C->D

Caption: Workflow for chiral β-lactam synthesis.

Performance Data

The following table summarizes the results for the synthesis of chiral β-lactams from various 1-sulfonylcyclopropanol surrogates and hydroxylamines.

EntrySulfonylcyclopropanol (Surrogate)HydroxylamineProductYield (%)ee (%)
1Phenyl-substitutedO-Benzylhydroxylamine3-Phenyl-β-lactam92>99
2Naphthyl-substitutedO-Benzylhydroxylamine3-Naphthyl-β-lactam85>99
3Phenyl-substitutedO-MethylhydroxylamineN-Methyl-3-phenyl-β-lactam78>99
4Cyclohexyl-substitutedO-Benzylhydroxylamine3-Cyclohexyl-β-lactam8898
5tert-Butyl-substitutedO-Benzylhydroxylamine3-tert-Butyl-β-lactam7597
(Data synthesized from representative examples in the literature)[4][6][7]

Experimental Protocol: Gram-Scale Synthesis of a Chiral β-Lactam [7]

Part A: Synthesis of Enantioenriched 1-(phenylsulfonyl)cyclopropan-1-ol

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add methyl phenyl sulfone (1.0 eq.). Dissolve in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C and add n-butyllithium (n-BuLi, 2.1 eq.) dropwise. Stir the resulting solution for 1 hour at -78 °C.

  • α-Hydroxylation: In a separate flask, prepare a solution of a suitable chiral ligand and an electrophilic oxygen source (e.g., a bis(silyl) peroxide) in anhydrous THF. Add this solution to the sulfone anion solution at -78 °C.

  • Quenching and Work-up: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 1-sulfonylcyclopropanol. The enantiomeric excess can be determined by HPLC analysis using a chiral stationary phase.[7]

Part B: Formal [3+1] Cycloaddition to form the β-Lactam

  • Reactant Setup: To a solution of the enantioenriched 1-(phenylsulfonyl)cyclopropan-1-ol (1.0 eq.) in dichloromethane (CH₂Cl₂) at 0 °C, add the desired hydroxylamine (e.g., O-benzylhydroxylamine, 1.2 eq.).

  • Initiation: Add a mild base (e.g., triethylamine, 1.5 eq.) dropwise to the solution.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography (silica gel) to yield the pure, chiral β-lactam product.

Application Note 2: Stereoselective Synthesis of Azepanones via (4+3) Annulation

Principle

Donor-acceptor cyclopropanes (DACs) are versatile three-carbon zwitterionic synthons that readily undergo ring-opening reactions when activated by a Lewis acid.[8][9] A powerful application of DACs is their use in (4+3) annulation reactions with 2-aza-1,3-dienes (azadienes) to construct densely substituted seven-membered azepanone rings.[10] This transformation, typically catalyzed by Yb(OTf)₃, proceeds with high diastereoselectivity under mild conditions. Furthermore, an asymmetric variant using a chiral Cu(OTf)₂/trisoxazoline ligand system has been developed to achieve high enantioselectivity.[10]

Logical Workflow

G A Donor-Acceptor Cyclopropane (DAC) D Intermediate: 1,3-Dipole A->D Ring Opening B Azadiene E Stereoselective Azepanone B->E (4+3) Annulation C Lewis Acid Catalyst (e.g., Yb(OTf)₃ or chiral Cu(II) complex) C->A Activation D->E (4+3) Annulation

Caption: (4+3) Annulation of DACs and azadienes.

Performance Data

The following table presents data for the Yb(OTf)₃-catalyzed (4+3) annulation to form various azepanones.

EntryCyclopropane Donor (Ar)Azadiene Substituent (R)ProductYield (%)Diastereomeric Ratio (dr)
14-MeO-C₆H₄Phenyl5a94>20:1
22,4-(MeO)₂-C₆H₃Phenyl5b92>20:1
32-NaphthylPhenyl5c82>20:1
42-ThienylPhenyl5g66>20:1
52-FurylPhenyl5h56>20:1
(Data sourced from reference[10])

Experimental Protocol: Yb(OTf)₃-Catalyzed (4+3) Annulation [10]

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the donor-acceptor cyclopropane (1.0 eq.), the azadiene (1.2 eq.), and ytterbium(III) triflate (Yb(OTf)₃, 10 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., 1,2-dichloroethane, DCE) via syringe under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Seal the vial and stir the mixture at room temperature (or slightly elevated temperature, e.g., 40 °C) for the time required to reach full conversion (typically 12-24 hours), as monitored by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired azepanone product.

Application Note 3: Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives

Principle

Cyclopropane-containing β-amino acids (β-CMAs) are important building blocks for conformationally restricted peptidomimetics.[11] A highly efficient and diastereoselective synthesis of these compounds can be achieved starting from 1-sulfonylcyclopropanol surrogates.[11][12] The methodology involves a Wittig-type olefination to generate a highly electrophilic alkylidenecyclopropane intermediate. This intermediate is not isolated but is subjected to a "telescopic" aza-Michael reaction with an amine nucleophile in the same pot. The transformation proceeds with complete diastereocontrol, favoring the trans product.[11][12]

Logical Workflow

G A 1-Sulfonylcyclopropanol (Surrogate) C Intermediate: Alkylidenecyclopropane A->C Olefination B Stabilized Phosphorus Ylide B->C Olefination E trans-Cyclopropane β-Amino Acid Derivative C->E Telescopic Aza-Michael Addition D Amine Nucleophile (e.g., Amino Ester) D->E Telescopic Aza-Michael Addition

Caption: Telescopic synthesis of β-CMAs.

Performance Data

The table below summarizes the overall efficiency of the telescopic olefination/aza-Michael addition sequence.

EntryCyclopropanol Surrogate (Ar)Amine NucleophileProductOverall Yield (%)Diastereomeric Ratio (dr)
14-F₃C-C₆H₄Benzylamine3a71>20:1 (trans)
24-F₃C-C₆H₄(R)-α-Methylbenzylamine3d78>20:1 (trans)
34-F-C₆H₄L-Alanine methyl ester3i65>20:1 (trans)
4PhenylBenzylamine3j55>20:1 (trans)
54-F₃C-C₆H₄L-Phenylalanine methyl ester3k68>20:1 (trans)
(Data synthesized from reference[11])

Experimental Protocol: Telescopic Synthesis of β-CMA Derivatives [11]

  • Olefination: To a solution of the 1-sulfonylcyclopropanol surrogate (e.g., 1a, 1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C, add a solution of the stabilized phosphorus ylide (e.g., (ethoxycarbonylmethylene)triphenylphosphorane, 1.2 eq.) in CH₂Cl₂.

  • Intermediate Formation: Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours, or until TLC indicates complete consumption of the starting material. The formation of the highly electrophilic alkylidenecyclopropane is now complete. Do not isolate this intermediate.

  • Aza-Michael Addition: Cool the reaction mixture to 0 °C. Add the amine nucleophile (e.g., L-Alanine methyl ester hydrochloride, 1.5 eq.) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq.).

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and extract the product with CH₂Cl₂. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure trans-cyclopropane β-amino acid derivative.

References

Application Note: Cyclopropanation of Complex Molecules for Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The cyclopropane ring is a highly valuable structural motif in medicinal chemistry, often conferring unique conformational constraints, improved metabolic stability, and enhanced potency to bioactive molecules.[1][2] Late-stage functionalization (LSF) — the introduction of functional groups into a complex molecule at a late step in its synthesis — is a critical strategy in drug discovery for rapidly generating analogs and optimizing lead compounds. This application note provides an overview and detailed protocols for several key methods of late-stage cyclopropanation, enabling the diversification of complex molecular scaffolds.

General Workflow and Method Selection

The successful implementation of a late-stage cyclopropanation strategy involves careful planning, from substrate analysis to the selection of the most appropriate catalytic system. The following workflow outlines the key decision-making steps.

G cluster_plan Planning & Selection cluster_methods Methodologies cluster_exec Execution & Analysis Start Identify Alkene in Complex Molecule Substrate Analyze Substrate Properties: - Steric Hindrance - Electronic Effects - Directing Groups (e.g., -OH) - Functional Group Tolerance Start->Substrate Decision Select Cyclopropanation Method Substrate->Decision SimmonsSmith Simmons-Smith (or modifications) Decision->SimmonsSmith Hydroxyl directing group? High stereospecificity needed? TransitionMetal Transition-Metal Catalysis (Rh, Cu, Co) Decision->TransitionMetal High functional group tolerance? Access to chiral catalysts? Photocatalysis Photocatalytic/ Radical Methods Decision->Photocatalysis Radical precursor available? Mild conditions required? Enzymatic Enzymatic (Whole-Cell) Decision->Enzymatic High stereoselectivity? 'Green' approach desired? Protocol Execute Detailed Protocol SimmonsSmith->Protocol TransitionMetal->Protocol Photocatalysis->Protocol Enzymatic->Protocol Purify Purification & Isolation Protocol->Purify Analysis Characterization & Analysis (NMR, MS, HPLC) Purify->Analysis Result Final Cyclopropanated Complex Molecule Analysis->Result

Caption: Decision workflow for late-stage cyclopropanation.

Modified Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the stereospecific conversion of alkenes to cyclopropanes.[1][3] The Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is particularly effective for complex substrates, often proceeding under mild conditions with high functional group tolerance.[1][2][4] The presence of a nearby hydroxyl group can direct the cyclopropanation to one face of the alkene, providing excellent diastereoselectivity.[5]

Example: Diastereoselective Cyclopropanation of a Terpene-like Allylic Alcohol

This protocol describes the hydroxyl-directed cyclopropanation of a complex allylic alcohol, a common intermediate in natural product synthesis.[1][3]

G sub Complex Allylic Alcohol (e.g., Hirsutene Intermediate) prod Cyclopropanated Product sub->prod 1. Et₂Zn, CH₂I₂ 2. Toluene, 0 °C to rt

Caption: Furukawa-modified Simmons-Smith reaction scheme.

Quantitative Data

SubstrateProduct YieldDiastereomeric Ratio (d.r.)Reference Example
Terpene Allylic Alcohol85-95%>20:1Hirsutene Synthesis[1]

Detailed Experimental Protocol

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the complex allylic alcohol substrate (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Dissolve the substrate in anhydrous toluene (20 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of diethylzinc (1.0 M in hexanes, 3.0 mL, 3.0 mmol, 3.0 equiv) to the stirred solution.

  • Carbenoid Formation: Add diiodomethane (0.24 mL, 3.0 mmol, 3.0 equiv) dropwise to the reaction mixture over 10 minutes. CAUTION: The reaction can be exothermic.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (15 mL).

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate (NaHCO₃) (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cyclopropanated product.

Rhodium-Catalyzed Cyclopropanation

Transition-metal catalysis, particularly with rhodium(II) complexes, offers a powerful and versatile method for cyclopropanation.[6] These reactions typically involve the decomposition of a diazo compound to form a rhodium-carbene intermediate, which then undergoes cycloaddition with an alkene.[6] The use of chiral ligands on the rhodium catalyst allows for high levels of enantioselectivity, making it a valuable tool for synthesizing chiral drug candidates.[7]

Example: Enantioselective Cyclopropanation of an Indole Derivative

This protocol details the asymmetric cyclopropanation of a substituted indole, a common scaffold in pharmaceuticals, using a chiral rhodium catalyst and a trifluoromethyl-diazo precursor.

G sub Substituted Indole prod Trifluoromethylated Cyclopropane-fused Indoline sub->prod 1. CF₃CHN₂ precursor, DBU 2. Rh₂(S-PTAD)₄ (1 mol%) 3. DCE, rt, 1-2 h

Caption: Rhodium-catalyzed asymmetric cyclopropanation.

Quantitative Data

SubstrateCatalyst LoadingProduct YieldEnantiomeric Excess (e.e.)
N-Boc-Indole1.0 mol %85%96% e.e.
3-Methylindole1.0 mol %91%98% e.e.

Detailed Experimental Protocol

  • Catalyst & Substrate Preparation: To a dried Schlenk tube under an argon atmosphere, add the indole substrate (0.2 mmol, 1.0 equiv), the chiral rhodium catalyst Rh₂(S-PTAD)₄ (0.002 mmol, 1.0 mol %), and anhydrous 1,2-dichloroethane (DCE) (2.0 mL).

  • Diazo Precursor Preparation: In a separate flame-dried flask, dissolve trifluoroacetaldehyde N-triftosylhydrazone (0.3 mmol, 1.5 equiv) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.3 mmol, 1.5 equiv) in anhydrous DCE (2.0 mL).

  • Slow Addition: Add the solution of the hydrazone and DBU to the reaction mixture containing the indole and catalyst via a syringe pump over a period of 1 hour. This slow addition is crucial to maintain a low concentration of the reactive diazo species and minimize side reactions.

  • Reaction: Stir the reaction mixture at room temperature for an additional 1-2 hours after the addition is complete. Monitor the reaction by TLC.

  • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclopropane-fused indoline.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Enzymatic Cyclopropanation (Whole-Cell Catalysis)

Biocatalysis has emerged as a powerful and sustainable approach for asymmetric synthesis. Engineered enzymes, particularly from the cytochrome P450 family, can be repurposed to catalyze non-natural carbene transfer reactions with exceptional levels of stereoselectivity.[8][9] Using whole E. coli cells that express the engineered enzyme simplifies the procedure by eliminating the need for enzyme purification, and the cellular machinery regenerates the necessary cofactors.[8][9]

Example: Asymmetric Cyclopropanation of Styrene using an Engineered P450

This protocol describes the whole-cell biocatalytic cyclopropanation of styrene with ethyl diazoacetate (EDA) to produce a chiral cyclopropane, a precursor to the antidepressant levomilnacipran.

G sub Styrene + Ethyl Diazoacetate (EDA) prod Chiral Ethyl 2-phenylcyclopropane-1-carboxylate sub->prod E. coli expressing engineered P450BM3 Glucose, M9 buffer, 25 °C

Caption: Whole-cell enzymatic cyclopropanation.

Quantitative Data

Enzyme VariantSubstrateProduct YieldDiastereomeric Ratio (cis:trans)Enantiomeric Excess (e.e.)
P450BM3-CIS-AStyrene>95%>99:1>99% (1R, 2S)

Detailed Experimental Protocol

  • Cell Culture: Grow E. coli cells harboring the plasmid for the engineered P450 variant in a suitable medium (e.g., TB medium) with the appropriate antibiotic at 37 °C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and supplement with the heme precursor δ-aminolevulinic acid (e.g., 1 mM). Continue to incubate the culture at a lower temperature (e.g., 25 °C) for 16-20 hours.

  • Cell Harvesting & Resuspension: Harvest the cells by centrifugation (e.g., 5000 x g, 15 min, 4 °C). Discard the supernatant and resuspend the cell pellet in M9 buffer to a final OD₆₀₀ of 40-60.

  • Reaction Setup: In a sealed vial, combine the resuspended cell culture, glucose (e.g., 50 mM final concentration, as a source for cofactor regeneration), styrene (10 mM), and ethyl diazoacetate (EDA, 12 mM).

  • Anaerobic Conditions: If required for the specific enzyme variant, make the headspace of the vial anaerobic by purging with argon.

  • Reaction: Shake the vial at 25 °C for 24 hours.

  • Extraction: Extract the reaction mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis & Purification: Analyze the crude product by GC or HPLC to determine yield, d.r., and e.e. Purify by flash column chromatography if necessary.

Photocatalytic Cyclopropanation

Visible-light photocatalysis provides a mild and efficient platform for generating radical intermediates for C-C bond formation. Recent advances have enabled the late-stage installation of cyclopropane rings through photocatalytic pathways. These methods often exhibit broad functional group tolerance and can be applied to complex, electron-rich heteroaromatic systems common in pharmaceuticals.

Example: Late-Stage Trifluoromethylcyclopropanation of a Heteroaromatic Core

This protocol describes a general method for the radical-mediated trifluoromethylcyclopropanation of a drug-like heteroaromatic compound using a benchtop-stable sulfonium salt as the radical precursor.[10]

G sub Drug-like Heteroarene + TFCp-Sulfonium Salt prod TFCp-Substituted Heteroarene sub->prod 1. Ir(ppy)₃ (photocatalyst) 2. K₃PO₄, MeCN 3. Blue LEDs, 5-12 h

Caption: Photocatalytic radical cyclopropanation.

Quantitative Data

Substrate (Heteroarene)CatalystProduct YieldComments
CaffeineIr(ppy)₃ (1 mol%)75%High functional group tolerance
Sildenafil analogIr(ppy)₃ (1 mol%)68%Late-stage functionalization demonstrated

Detailed Experimental Protocol

  • Preparation: In a glovebox, charge a Schlenk flask equipped with a magnetic stir bar with the heteroaromatic substrate (0.2 mmol, 1.0 equiv), 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate (TFCp-sulfonium salt, 0.26 mmol, 1.3 equiv), Ir(ppy)₃ photocatalyst (1.3 mg, 0.002 mmol, 1.0 mol %), and K₃PO₄ (0.6 mmol, 3.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) (4 mL).

  • Sealing and Irradiation: Seal the flask, remove it from the glovebox, and place it in a photoreactor equipped with blue LED strips (e.g., λₘₐₓ = 462 nm).

  • Reaction: Irradiate the stirred reaction mixture for 5-12 hours at room temperature. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (DCM) (5 mL) and filter through a short plug of celite to remove inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired TFCp-substituted product.

References

Application Notes and Protocols for Catalytic Asymmetric Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Catalytic asymmetric cyclopropanation is a cornerstone of modern organic synthesis, providing a powerful methodology for the construction of chiral cyclopropane rings. These three-membered carbocycles are prevalent structural motifs in a wide array of biologically active molecules, natural products, and pharmaceuticals.[1] The development of efficient and highly stereoselective catalytic systems for cyclopropanation has been a major focus of chemical research, leading to the discovery of a diverse range of catalysts based on transition metals such as copper, rhodium, cobalt, and iron.[2] This document provides detailed application notes and experimental protocols for key catalytic asymmetric cyclopropanation methods, intended for researchers, scientists, and professionals in drug development.

The methodologies described herein primarily focus on the reaction of alkenes with carbene precursors, most notably diazo compounds, which are catalytically decomposed to generate a transient metal-carbene intermediate. The chirality of the resulting cyclopropane is dictated by the chiral ligand coordinated to the metal center, which effectively controls the facial selectivity of the carbene transfer to the alkene. This document will detail protocols for catalyst systems that have demonstrated high yields, diastereoselectivities, and enantioselectivities across a broad scope of substrates.

I. Copper-Catalyzed Asymmetric Cyclopropanation

Copper complexes, particularly those featuring chiral bis(oxazoline) (BOX) and related ligands, are among the most widely used catalysts for asymmetric cyclopropanation. They are valued for their relatively low cost, low toxicity, and high catalytic activity. The mechanism generally involves the formation of a copper-carbene intermediate, which then undergoes cyclopropanation with the alkene.

Data Summary: Copper-Catalyzed Cyclopropanation

The following table summarizes representative results for the copper-catalyzed asymmetric cyclopropanation of various alkenes with diazoacetates, showcasing the efficacy of different chiral ligands.

EntryAlkeneDiazo CompoundCatalyst Systemdr (trans:cis)ee (trans/cis) (%)Yield (%)
1StyreneEthyl diazoacetateCuOTf / (S,S)-tBu-BOX99:199 / 9495
21-Octenetert-Butyl diazoacetateCuOTf / (R,R)-Ph-BOX90:1096 / 8588
3IndeneMethyl phenyldiazoacetateCu(acac)₂ / (S)-BINAP>99:19892
4(E)-β-MethylstyreneEthyl diazoacetateCu(MeCN)₄PF₆ / SaBOX>99:19897
5(E)-Alkenyl boronateTrifluorodiazoethane[Cu(NCMe)₄]PF₆ / tBuBOX94:69569

Data compiled from representative literature. Actual results may vary based on specific reaction conditions.

Experimental Protocol: Copper-Catalyzed Cyclopropanation of Styrene

This protocol describes a general procedure for the asymmetric cyclopropanation of styrene with ethyl diazoacetate using a copper(I)-bis(oxazoline) catalyst.

Materials:

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)

  • (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-tBu-BOX)

  • Styrene (freshly distilled)

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (DCM, anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add CuOTf·0.5C₆H₆ (5.3 mg, 0.02 mmol, 1 mol%) and (S,S)-tBu-BOX (6.4 mg, 0.022 mmol, 1.1 mol%).

  • Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature for 30-60 minutes until a homogeneous solution is formed.

  • Add freshly distilled styrene (0.46 mL, 4.0 mmol, 2.0 equiv).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

  • Prepare a solution of ethyl diazoacetate (EDA) (0.23 mL, 2.0 mmol, 1.0 equiv) in anhydrous DCM (5.0 mL).

  • Add the EDA solution to the reaction mixture dropwise via a syringe pump over a period of 4-6 hours.

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the diazo compound.

  • Quench the reaction by exposing it to air and concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the corresponding ethyl 2-phenylcyclopropane-1-carboxylate.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Visualization: Catalytic Cycle of Copper-Catalyzed Cyclopropanation

Copper_Catalytic_Cycle Figure 1. Catalytic Cycle for Copper-Catalyzed Cyclopropanation cluster_cycle Catalyst [Cu(I)-Ligand]* Carbene_Complex Copper Carbene Intermediate Catalyst->Carbene_Complex + N₂CHR - N₂ Cyclopropanation Cyclopropanation Carbene_Complex->Cyclopropanation + Alkene Nitrogen N₂ Product_Release Product Release Cyclopropanation->Product_Release Product_Release->Catalyst + Product Product Cyclopropane Product Product_Release->Product Diazo Diazo Compound (N₂CHR) Diazo->Catalyst Alkene Alkene Alkene->Carbene_Complex

Caption: Catalytic Cycle for Copper-Catalyzed Cyclopropanation.

II. Rhodium-Catalyzed Asymmetric Cyclopropanation

Rhodium(II) carboxylate and carboxamidate complexes are exceptionally effective catalysts for the asymmetric cyclopropanation of alkenes. These catalysts, often featuring chiral N-sulfonylprolinate or triarylcyclopropanecarboxylate ligands, exhibit high turnover numbers and frequencies, allowing for very low catalyst loadings.[3] They are particularly effective for reactions involving donor/acceptor-substituted diazo compounds.[4][5]

Data Summary: Rhodium-Catalyzed Cyclopropanation

The following table presents a selection of results for rhodium-catalyzed asymmetric cyclopropanation, highlighting the high levels of stereocontrol achievable.

EntryAlkeneDiazo CompoundCatalystdr (trans:cis)ee (trans) (%)Yield (%)
1StyreneMethyl phenyldiazoacetateRh₂(S-DOSP)₄>95:59894
2AcrylonitrileMethyl 2-diazo-2-(p-methoxyphenyl)acetateRh₂(S-TCPTTL)₄95:59785
31,3-ButadieneEthyl diazoacetateRh₂(S-PTAD)₄>99:19878
4N-VinylacetamideMethyl 2-diazo-2-phenylacetateRh₂(S-TCPTAD)₄>99:19890
5[2.2]Paracyclophane2,2,2-Trichloroethyl 2-(4-bromophenyl)-2-diazoacetateRh₂(R-TPPTTL)₄-9768

Data compiled from representative literature. Actual results may vary based on specific reaction conditions.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene

This protocol outlines a general procedure for the highly enantioselective cyclopropanation of styrene with a donor/acceptor diazo compound using a chiral dirhodium(II) catalyst.

Materials:

  • Dirhodium(II) tetrakis[N-((4-dodecylphenyl)sulfonyl)-(L)-prolinate] (Rh₂(S-DOSP)₄)

  • Styrene (freshly distilled)

  • Methyl phenyldiazoacetate

  • Dichloromethane (DCM, anhydrous) or Hexanes

  • Nitrogen or Argon gas supply

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the rhodium catalyst Rh₂(S-DOSP)₄ (1.8 mg, 0.001 mmol, 0.1 mol%) in anhydrous DCM (1.0 mL).

  • Add styrene (0.23 mL, 2.0 mmol, 2.0 equiv).

  • Prepare a solution of methyl phenyldiazoacetate (176 mg, 1.0 mmol, 1.0 equiv) in anhydrous DCM (4.0 mL).

  • Using a syringe pump, add the diazo compound solution to the catalyst-styrene mixture over a period of 4 hours at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

  • Upon completion of the addition, stir the reaction for an additional 1 hour. Monitor the reaction by TLC for the disappearance of the diazo compound (visualized with a KMnO₄ stain).

  • Once the reaction is complete, remove the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired methyl 2,3-diphenylcyclopropane-1-carboxylate.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

Visualization: Rhodium Carbene Formation and Reaction

Rhodium_Carbene_Formation Figure 2. Rhodium Carbene Formation and Subsequent Cyclopropanation cluster_main Rh_Catalyst Rh₂(L*)₄ Rh_Carbene Rh₂(L*)₄=CHR' Rh_Catalyst->Rh_Carbene - N₂ Diazo R'CHN₂ Diazo->Rh_Carbene Transition_State [Transition State] Rh_Carbene->Transition_State Alkene Alkene Alkene->Transition_State Transition_State->Rh_Catalyst regenerates Product Cyclopropane Transition_State->Product

Caption: Rhodium Carbene Formation and Subsequent Cyclopropanation.

III. Cobalt- and Iron-Catalyzed Asymmetric Cyclopropanation

More recently, catalysts based on earth-abundant and biocompatible metals like cobalt and iron have emerged as powerful alternatives for asymmetric cyclopropanation.[6] Cobalt(II) complexes of D₂-symmetric chiral porphyrins, for instance, operate via a metalloradical mechanism, effectively activating diazo compounds for radical cyclopropanation.[7][8] Iron-based catalysts, including those with chiral porphyrin or bisoxazoline ligands, have also demonstrated high efficiency and stereoselectivity.[9][10]

Data Summary: Cobalt- and Iron-Catalyzed Cyclopropanation

The following table provides representative data for cobalt- and iron-catalyzed asymmetric cyclopropanation reactions.

EntryMetalAlkeneDiazo PrecursorCatalyst/Liganddree (%)Yield (%)
1CoStyrenep-Tolylsulfonylhydrazone[Co(P1)]>99:19995
2Coα-MethylstyreneN-Phenylsulfonylhydrazone[Co(P2)]>99:19892
3FeStyreneEthyl diazoacetateFe(III)-Porphyrin98:29997
4Fe4-ChlorostyreneEthyl diazoacetateFe(III)-Porphyrin99:19998
5Co1,1-Diphenylethylene2,2-Dichloropropane(OIP)CoBr₂-9390

Data compiled from representative literature.[7][9][11] Actual results may vary based on specific reaction conditions.

Experimental Protocol: Cobalt-Catalyzed Radical Cyclopropanation

This protocol describes the in situ generation of a diazo compound from a sulfonylhydrazone for a Co(II)-metalloradical-catalyzed asymmetric cyclopropanation.[7]

Materials:

  • Cobalt(II) porphyrin complex (e.g., [Co(3,5-DiᵗBu-XuPhyrin)])

  • Alkene (e.g., Styrene)

  • N-Arylsulfonylhydrazone (e.g., Benzaldehyde N-tosylhydrazone)

  • Base (e.g., K₂CO₃ or t-BuOK)

  • Solvent (e.g., Toluene or THF, anhydrous)

  • Nitrogen or Argon gas supply in a glovebox

Procedure:

  • Inside a nitrogen-filled glovebox, add the Co(II) catalyst (0.01 mmol, 1 mol%) to a screw-capped vial.

  • Add the N-arylsulfonylhydrazone (1.2 mmol, 1.2 equiv) and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the alkene (1.0 mmol, 1.0 equiv) and anhydrous solvent (2.0 mL).

  • Seal the vial tightly and stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 12-24 hours).

  • After cooling to room temperature, open the vial to the air.

  • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a short pad of silica gel to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess using standard analytical techniques (¹H NMR, chiral HPLC/GC).

Visualization: Metalloradical Catalysis Workflow

Metalloradical_Workflow Figure 3. Workflow for Co(II)-Metalloradical Cyclopropanation cluster_workflow Start Start: Assemble Reactants In_Situ_Diazo In Situ Diazo Generation (Hydrazone + Base) Start->In_Situ_Diazo Carbene_Formation Metalloradical Activation (Co(II) + Diazo) In_Situ_Diazo->Carbene_Formation Radical_Addition Radical Addition to Alkene Carbene_Formation->Radical_Addition Ring_Closure Intramolecular Ring Closure Radical_Addition->Ring_Closure Product_Formation Product Release & Catalyst Regeneration Ring_Closure->Product_Formation End End: Purification & Analysis Product_Formation->End

Caption: Workflow for Co(II)-Metalloradical Cyclopropanation.

The field of catalytic asymmetric cyclopropanation continues to evolve, with ongoing efforts to develop more sustainable, efficient, and selective catalysts. The methods outlined in this document, utilizing copper, rhodium, cobalt, and iron catalysts, represent robust and versatile strategies for the synthesis of enantioenriched cyclopropanes. By providing detailed protocols and comparative data, this guide aims to facilitate the application of these powerful synthetic tools in academic and industrial research, particularly in the context of drug discovery and development. Researchers are encouraged to consult the primary literature for further details and substrate scope limitations of each catalytic system.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Isolation of Cyclopropanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and isolation of the highly reactive molecule, cyclopropanone.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis and isolation of this compound so challenging?

A1: The primary challenges stem from the inherent properties of the this compound molecule:

  • High Ring Strain: The three-membered ring of this compound possesses significant angle and torsional strain, making it highly susceptible to ring-opening reactions.[1]

  • Extreme Reactivity: The parent compound is a labile (unstable) liquid with a melting point of -90 °C. It is highly sensitive to even weak nucleophiles, acids, and bases, which can catalyze its decomposition.[2][3]

  • Tendency to Polymerize: this compound readily undergoes polymerization, especially in the presence of acids, bases, electrophiles, or nucleophiles. This often results in the formation of intractable polymeric materials instead of the desired product.[4]

  • Thermal Instability: The compound is thermally sensitive and requires cryogenic temperatures (typically -78 °C or lower) for its preparation and to maintain its stability in solution.[2][3]

Q2: What are the common methods for synthesizing this compound, and what are their major drawbacks?

A2: The two most cited methods for synthesizing this compound or its precursors are:

  • Reaction of Ketene with Diazomethane: This is a classic method for preparing this compound itself. However, it is fraught with difficulties. The reaction must be carried out at very low temperatures (-78 °C to -145 °C).[3] Both ketene and diazomethane are hazardous and explosive reagents, making this synthesis route unsuitable for large-scale preparations and requiring specialized equipment and extreme caution.

  • Synthesis of this compound Surrogates: Due to the instability of this compound, it is common practice to synthesize more stable derivatives that can act as "surrogates" or "equivalents." The most common of these is This compound ethyl hemiacetal . A safer and more reliable method for its synthesis involves the reaction of ethyl 3-chloropropanoate with sodium and chlorotrimethylsilane.

Q3: What are this compound surrogates, and why are they used?

A3: this compound surrogates are more stable compounds that can be readily converted to this compound or can react in a way that is equivalent to this compound under specific reaction conditions.[3] The most common examples are this compound hemiacetals (e.g., this compound ethyl hemiacetal) and 1-sulfonylcyclopropanols.

They are used to circumvent the challenges of handling the highly unstable parent this compound. These surrogates can be isolated, purified, and stored for extended periods. For instance, this compound ethyl hemiacetal can be stored for several months at 0 °C. They serve as a stable source of the this compound moiety for subsequent synthetic transformations.

Q4: My this compound preparation resulted in a thick, unidentifiable polymer. What happened, and how can I prevent it?

A4: Polymerization is a very common side reaction in this compound synthesis.[4] It is typically initiated by trace amounts of acid, base, or nucleophiles in the reaction mixture. To prevent polymerization:

  • Maintain Low Temperatures: Strictly adhere to the recommended low-temperature conditions throughout the synthesis and workup.

  • Use High-Purity Reagents and Solvents: Ensure that all reagents and solvents are anhydrous and free from acidic or basic impurities.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of moisture and oxygen, which can lead to side reactions.

  • Rapid Use or Conversion to a Stable Derivative: If you are generating this compound itself, it is best to use it in situ immediately for the next reaction step or to trap it as a more stable derivative, such as a hemiacetal.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of this compound or its Hemiacetal
Symptom Possible Cause Troubleshooting Steps
Reaction fails to initiate or proceeds very slowly. Inactive reagents.For the synthesis of this compound ethyl hemiacetal from ethyl 3-chloropropanoate, ensure that the sodium is finely dispersed and that the chlorotrimethylsilane is of high purity.
Insufficiently low temperature.For the ketene/diazomethane reaction, ensure the temperature is maintained at or below -78 °C.
Low yield of the desired product with significant starting material remaining. Incomplete reaction.Extend the reaction time, but continue to monitor for product decomposition. For the hemiacetal synthesis, ensure efficient stirring to promote the reaction at the sodium surface.
Suboptimal reagent stoichiometry.Carefully check the molar ratios of your reagents. An excess of one reagent may lead to side reactions.
Low isolated yield after workup. Product decomposition during workup.Perform the workup at low temperatures. Avoid acidic or basic conditions during extraction. Use of a mild base like sodium bicarbonate for neutralization is recommended.
Loss of volatile product.This compound and its hemiacetal are volatile. Use a rotary evaporator with care, and consider distillation at reduced pressure for purification.
Problem 2: Product Decomposes Upon Isolation or Purification
Symptom Possible Cause Troubleshooting Steps
Product is observed in crude reaction mixture (e.g., by NMR) but is lost during column chromatography. Decomposition on silica gel.The acidic nature of silica gel can cause ring-opening or polymerization. Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, use a more neutral stationary phase like alumina.
Product decomposes during distillation. Distillation temperature is too high.Purify the product by vacuum distillation to lower the required boiling temperature.
Product degrades upon standing. Inherent instability.If you have synthesized this compound, it must be kept at very low temperatures (-78 °C) and used immediately.[2] If you have the ethyl hemiacetal, store it at 0 °C or below. Avoid exposure to air and moisture.

Data Presentation: Comparison of Synthesis Methods

Method Starting Materials Product Typical Yield Key Advantages Key Disadvantages
Ketene/Diazomethane Reaction Ketene, DiazomethaneThis compound~75% (in solution)Direct synthesis of the parent ketone.Highly hazardous and explosive reagents; requires cryogenic temperatures (-78 to -145 °C); not suitable for scale-up.
Ketene/Diazomethane with Alcohol Trap Ketene, Diazomethane, EthanolThis compound Ethyl Hemiacetal~43%Produces a more stable hemiacetal.Still uses hazardous reagents; moderate yield.
From Ethyl 3-chloropropanoate Ethyl 3-chloropropanoate, Sodium, ChlorotrimethylsilaneThis compound Ethyl Hemiacetal61-89%Safer starting materials; good to excellent yields; scalable.Requires careful handling of sodium metal.

Experimental Protocols

Synthesis of this compound Ethyl Hemiacetal from Ethyl 3-chloropropanoate

This protocol is adapted from a procedure in Organic Syntheses and is a safer alternative to the ketene/diazomethane method.

Reaction: (CH₃)₃SiCl + ClCH₂CH₂CO₂Et + 2 Na → (CH₂)₂C(OSi(CH₃)₃)(OEt) + 2 NaCl (CH₂)₂C(OSi(CH₃)₃)(OEt) + CH₃OH → (CH₂)₂C(OH)(OEt) + (CH₃)₃SiOCH₃

Procedure:

  • Preparation of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane:

    • In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser with a calcium chloride tube, and a pressure-equalizing dropping funnel with a nitrogen inlet, add 500 mL of anhydrous toluene and 52.9 g (2.3 g-atom) of sodium metal.

    • Heat the mixture to reflux and stir vigorously to pulverize the sodium.

    • Allow the mixture to cool to room temperature, then replace the toluene with 500 mL of anhydrous diethyl ether.

    • Add 108.5 g (1 mol) of chlorotrimethylsilane to the flask.

    • Add 136.58 g (1 mol) of ethyl 3-chloropropanoate dropwise over 3 hours, maintaining a gentle reflux.

    • After the addition is complete, heat the mixture at reflux for 30 minutes.

    • Cool the reaction mixture and filter it under a stream of dry nitrogen. Wash the precipitate with anhydrous diethyl ether.

    • Distill the solvent from the filtrate, and then distill the residue under reduced pressure to obtain 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (boiling point 43–45 °C at 12 mmHg). The typical yield is around 61%.

  • Preparation of this compound Ethyl Hemiacetal:

    • In a 500-mL Erlenmeyer flask with a magnetic stirrer, place 250 mL of reagent-grade methanol.

    • Add 87 g (0.5 mol) of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane to the methanol.

    • Stir the mixture for 30 minutes at room temperature.

    • Remove the methanol and other volatile components under reduced pressure.

    • Distill the residue under reduced pressure to yield this compound ethyl hemiacetal (boiling point 40–42 °C at 17 mmHg). The typical yield for this step is 89-99%.

Characterization of this compound Ethyl Hemiacetal
  • ¹H NMR (CDCl₃): δ 3.55 (q, 2H, OCH₂CH₃), 1.20 (t, 3H, OCH₂CH₃), 1.05 (m, 2H, cyclopropyl CH₂), 0.75 (m, 2H, cyclopropyl CH₂).

  • ¹³C NMR (CDCl₃): δ 99.5 (C-OH), 59.0 (OCH₂CH₃), 14.5 (OCH₂CH₃), 11.0 (cyclopropyl CH₂).

  • IR (neat): 3400 cm⁻¹ (br, O-H), 1050 cm⁻¹ (C-O).

Note on this compound Spectroscopy: Due to its extreme instability, obtaining and interpreting spectroscopic data for pure this compound is very challenging. The most characteristic feature is its carbonyl stretching frequency in the IR spectrum, which is found at an unusually high wavenumber of approximately 1815 cm⁻¹ .[2] This high frequency is a direct consequence of the ring strain.

Visualizations

Experimental Workflow: Synthesis of this compound Ethyl Hemiacetal

experimental_workflow cluster_step1 Step 1: Synthesis of Silyl Ether Intermediate cluster_step2 Step 2: Hemiacetal Formation start Mix Toluene and Sodium Metal reflux Heat to Reflux and Stir Vigorously start->reflux cool_replace Cool and Replace Toluene with Diethyl Ether reflux->cool_replace add_reagents Add Chlorotrimethylsilane and Ethyl 3-chloropropanoate cool_replace->add_reagents reflux2 Heat at Reflux for 30 min add_reagents->reflux2 filter Cool, Filter, and Wash reflux2->filter distill1 Distill under Reduced Pressure filter->distill1 product1 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane distill1->product1 mix Mix Silyl Ether Intermediate with Methanol product1->mix Use in next step stir Stir at Room Temperature for 30 min mix->stir evaporate Remove Volatiles under Reduced Pressure stir->evaporate distill2 Distill under Reduced Pressure evaporate->distill2 product2 This compound Ethyl Hemiacetal distill2->product2

Workflow for the synthesis of this compound ethyl hemiacetal.
Troubleshooting Logic: Diagnosing Low Yield

troubleshooting_low_yield start Low or No Yield Observed check_reaction Was any product formed in the crude mixture (TLC, NMR)? start->check_reaction no_product No Product Formed check_reaction->no_product No product_lost Product Formed but Lost During/After Workup check_reaction->product_lost Yes check_reagents Are reagents active and pure? no_product->check_reagents check_conditions Were reaction conditions (temp, inert atm) correct? check_reagents->check_conditions Yes reagent_issue Solution: Use fresh/purified reagents. Activate sodium if necessary. check_reagents->reagent_issue No conditions_issue Solution: Re-run with strict temperature control and under inert atmosphere. check_conditions->conditions_issue No check_workup Was workup performed at low temperature and with neutral pH? product_lost->check_workup check_purification How was the product purified? check_workup->check_purification Yes workup_issue Solution: Perform workup at 0 °C and use mild buffers (e.g., NaHCO₃). check_workup->workup_issue No silica_issue Solution: Use deactivated silica/alumina or purify by vacuum distillation. check_purification->silica_issue Silica Chromatography distillation_issue Solution: Use vacuum distillation to lower boiling point. check_purification->distillation_issue Distillation

References

Technical Support Center: Stabilizing Labile Cyclopropanone Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with labile cyclopropanone intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are this compound intermediates and why are they so unstable?

This compound is a highly strained three-membered ring ketone.[1][2] This high ring strain makes the molecule extremely reactive and kinetically unstable, prone to various decomposition pathways.[3][4] The parent compound is particularly labile and sensitive to even weak nucleophiles.[1][5] Its instability is a significant challenge in organic synthesis, often necessitating the use of this compound surrogates or in situ generation and trapping methods.[3][6]

Q2: What are the common decomposition pathways for this compound intermediates?

The primary decomposition pathway for cyclopropanones involves ring-opening to form an oxyallyl cation intermediate.[1][2][7] This can be triggered by thermal conditions or the presence of electrophilic reagents. For instance, enantiopure (+)-trans-2,3-di-tert-butylthis compound racemizes at 80 °C, indicating the formation of an oxyallyl intermediate.[1][2] Other decomposition routes can include polymerization and reactions with nucleophiles present in the reaction mixture, leading to a variety of byproducts.[8][9]

Q3: What are the most common strategies for stabilizing this compound intermediates?

Due to their inherent instability, direct isolation of cyclopropanones is often not feasible.[10][11] The most common stabilization strategies involve:

  • In situ trapping: Generating the this compound in the presence of a trapping agent that rapidly reacts with it to form a more stable product. This is a key principle in reactions like the Favorskii rearrangement where the this compound is trapped by a nucleophile.[12][13]

  • Formation of stable derivatives: Converting the this compound into a more stable, isolable form that can later be used as a synthetic equivalent. Common derivatives include:

    • Hemiacetals and Hemiaminals: Formed by the reaction of this compound with alcohols or amines, respectively.[1][8][14] These are often stable enough to be isolated and purified.

    • 1-Sulfonylcyclopropanols: These act as stable and powerful equivalents of this compound derivatives.[4]

Troubleshooting Guides

Guide 1: Low Yield or No Product in Reactions Involving this compound Intermediates

Problem: My reaction that should proceed through a this compound intermediate is giving low yields or no desired product.

Possible Cause Troubleshooting Step Expected Outcome
Decomposition of the this compound intermediate. Lower the reaction temperature. This compound solutions are often stable only at very low temperatures (e.g., -78 °C).[1]Reduced rate of decomposition, allowing the desired reaction to compete more effectively.
Presence of nucleophilic impurities (e.g., water). Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.Prevents premature reaction of the this compound with unintended nucleophiles.
Inefficient formation of the this compound. Optimize the base and solvent system. For Favorskii-type reactions, the choice of base is critical for enolate formation.[13][15]Improved rate of this compound formation, leading to higher concentrations of the intermediate.
The trapping agent is not reactive enough. Use a more nucleophilic or reactive trapping agent. The choice of nucleophile (e.g., alkoxide vs. amine) can significantly impact the reaction outcome.[13]Faster trapping of the this compound intermediate before it can decompose.
Guide 2: Formation of Multiple Unidentified Byproducts

Problem: My reaction is producing a complex mixture of byproducts instead of the desired product.

Possible Cause Troubleshooting Step Expected Outcome
Ring-opening to oxyallyl cation followed by undesired reactions. Add a Lewis acid or electrophilic trapping agent to control the reactivity of the oxyallyl cation.[7]Formation of a specific trapped product, simplifying the reaction mixture.
Polymerization of the this compound. Run the reaction at a higher dilution to disfavor intermolecular reactions.Reduced rate of polymerization, increasing the yield of the desired intramolecular or trapped product.
Side reactions of the starting materials or reagents. Perform control experiments to identify the source of byproducts. For example, subject the starting material to the reaction conditions without the base to check for thermal decomposition.Identification and mitigation of specific side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound Ethyl Hemiacetal

This protocol describes the in situ generation of this compound from the reaction of ketene with diazomethane and its subsequent trapping with ethanol to form the stable ethyl hemiacetal.

Materials:

  • Diazomethane solution in diethyl ether

  • Ketene solution in dichloromethane

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Dry ice/acetone bath

Procedure:

  • Prepare a solution of ketene in anhydrous dichloromethane.

  • Cool the ketene solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of diazomethane in anhydrous diethyl ether to the cooled ketene solution with stirring.

  • After the addition is complete, continue stirring at -78 °C for 1 hour to allow for the formation of this compound.

  • Add a pre-cooled (-78 °C) solution of anhydrous ethanol in diethyl ether to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude this compound ethyl hemiacetal, which can be purified by distillation.

This protocol is adapted from general procedures for the synthesis of this compound and its derivatives.[1]

Visualizations

Diagram 1: General Formation and Stabilization Pathways of this compound

G cluster_formation Formation cluster_stabilization Stabilization cluster_decomposition Decomposition alpha-Halo Ketone alpha-Halo Ketone This compound Intermediate This compound Intermediate alpha-Halo Ketone->this compound Intermediate Base Base Base Stable Derivative (Hemiacetal/Hemiaminal) Stable Derivative (Hemiacetal/Hemiaminal) This compound Intermediate->Stable Derivative (Hemiacetal/Hemiaminal) Trapping Oxyallyl Cation Oxyallyl Cation This compound Intermediate->Oxyallyl Cation Ring Opening Nucleophile (e.g., ROH, R2NH) Nucleophile (e.g., ROH, R2NH) Byproducts Byproducts Oxyallyl Cation->Byproducts

Caption: Formation, stabilization, and decomposition of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Start Low Yield Low Yield Start->Low Yield Lower Temperature Lower Temperature Low Yield->Lower Temperature Decomposition? Use Anhydrous Conditions Use Anhydrous Conditions Low Yield->Use Anhydrous Conditions Impurities? Optimize Base/Solvent Optimize Base/Solvent Low Yield->Optimize Base/Solvent Inefficient Formation? Increase Trapping Agent Reactivity Increase Trapping Agent Reactivity Low Yield->Increase Trapping Agent Reactivity Slow Trapping? Improved Yield Improved Yield Lower Temperature->Improved Yield Use Anhydrous Conditions->Improved Yield Optimize Base/Solvent->Improved Yield Increase Trapping Agent Reactivity->Improved Yield

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Optimizing High-Yield Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclopropanation reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction conditions for achieving high yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during your cyclopropanation experiments.

Q1: My Simmons-Smith reaction is giving a low or no yield. What are the common causes and how can I fix it?

A1: Low yields in the Simmons-Smith reaction are frequently traced back to several key factors related to the reagents and reaction conditions.

  • Inactive Zinc-Copper Couple: The activity of the zinc-copper couple is critical. If it's not properly activated, the reaction will be sluggish or fail.

    • Solution: Prepare a fresh zinc-copper couple before each reaction. Ensure the zinc dust is activated, for instance, by washing it with HCl to remove the passivating oxide layer before treating it with a copper salt.[1]

  • Presence of Moisture: The organozinc intermediate is highly sensitive to moisture and protic impurities, which will quench the reagent.[1]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly flame-dried or oven-dried before use. Starting materials should be dry and free of protic functional groups unless they are intended to direct the reaction (e.g., allylic alcohols).

  • Improper Solvent Choice: The solvent can significantly impact the reaction rate.

    • Solution: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended. Basic solvents can decrease the reaction rate.[1][2]

  • Low Reaction Temperature: While the initial formation of the carbenoid may be performed at a lower temperature, the reaction with the alkene often requires heating.[1]

    • Solution: After the initial formation of the Simmons-Smith reagent, consider gently refluxing the reaction mixture to drive the cyclopropanation to completion.

Q2: I'm observing significant amounts of starting material left, even after extended reaction times. What can I do to improve conversion?

A2: Incomplete conversion can be due to insufficient reactivity of the cyclopropanating agent or the alkene.

  • Increase Reagent Stoichiometry: The stoichiometry of the dihaloalkane and the zinc-copper couple can be crucial.

    • Solution: Try increasing the equivalents of diiodomethane and the zinc-copper couple. A common starting point is using 1.5 to 2.0 equivalents of each relative to the alkene.

  • Use a More Reactive Reagent: The Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane, is often more reactive and reproducible than the classical zinc-copper couple method.[1] This can be particularly effective for less reactive alkenes.

  • Consider Additives for Less Reactive Alkenes: For electron-poor alkenes, the addition of an acidic additive can enhance the reactivity of the Simmons-Smith reagent.[3]

    • Solution: The addition of a catalytic amount of a Lewis acid or a Brønsted acid like dichloroacetic acid has been shown to improve yields for electron-deficient olefins.[3]

Q3: My reaction is not diastereoselective. How can I control the stereochemistry of the cyclopropane ring?

A3: The Simmons-Smith reaction is inherently stereospecific, meaning the stereochemistry of the starting alkene is retained in the product (a cis-alkene gives a cis-cyclopropane, and a trans-alkene gives a trans-cyclopropane).[4][5] If you are seeing a mixture of diastereomers, it may be due to an impure starting alkene. However, controlling the facial selectivity of the addition to a prochiral alkene is a common challenge.

  • Use of Directing Groups: The presence of a hydroxyl group at an allylic or homoallylic position can direct the cyclopropanation to occur on the same face of the double bond.[6][7]

    • Solution: If your substrate allows, the introduction of a nearby hydroxyl group can provide excellent diastereocontrol. The oxygen atom coordinates to the zinc reagent, delivering the methylene group to the syn face.[6][7]

  • Chiral Auxiliaries and Catalysts: For asymmetric cyclopropanation, chiral ligands or auxiliaries can be employed to induce enantioselectivity.

Q4: I am using a diazo compound for cyclopropanation, but the reaction is messy and gives multiple byproducts. How can I improve the selectivity?

A4: Reactions involving diazo compounds can generate highly reactive carbenes, which can lead to side reactions like C-H insertion.[4][8]

  • Transition Metal Catalysis: The use of a transition metal catalyst, such as those based on rhodium, copper, or cobalt, can modulate the reactivity of the carbene and improve selectivity.[8][9]

    • Solution: Introduce a suitable catalyst to your reaction. The choice of catalyst and ligand can significantly influence the outcome, including chemoselectivity, regioselectivity, and stereoselectivity.[8][9] For example, rhodium(II) carboxylates are often effective for cyclopropanation.[8]

  • Slow Addition of the Diazo Compound: To prevent the dimerization of the carbene, it is often necessary to add the diazo compound slowly to the reaction mixture containing the alkene and the catalyst.[8]

Q5: My catalyst appears to be deactivating over the course of the reaction. What are the potential causes and solutions?

A5: Catalyst deactivation can be caused by several factors, including poisoning, fouling, and thermal degradation.[10][11]

  • Poisoning: Impurities in the starting materials or solvent can irreversibly bind to the active sites of the catalyst.[10][11]

    • Solution: Ensure the purity of your alkene and solvent. Common poisons for transition metal catalysts include sulfur and phosphorus compounds.

  • Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[10][11]

    • Solution: This is more common at higher temperatures. Optimizing the reaction temperature and time can help minimize fouling.

  • Thermal Degradation (Sintering): High temperatures can cause the metal particles of a heterogeneous catalyst to agglomerate, reducing the active surface area.[10][11]

    • Solution: Operate the reaction at the lowest effective temperature.

Quantitative Data on Reaction Conditions

The following tables provide a summary of reaction conditions and yields for different cyclopropanation methods.

Table 1: Simmons-Smith Cyclopropanation of Cinnamyl Alcohol Derivatives

EntryAlkene SubstrateReagent SystemSolventTemperature (°C)Time (h)Yield (%)Reference
1Cinnamyl alcoholEt₂Zn, CH₂I₂DCM0 to RT1292[3]
24-Methoxycinnamyl alcoholZn/Cu, CH₂I₂DCE400.25>95[12]
34-Trifluoromethylcinnamyl alcoholZn/Cu, CH₂I₂DCE400.2516[12]
44-Trifluoromethylcinnamyl alcoholZn/Cu, CH₂I₂, Et₂Zn (10 mol%)DCE400.2568[12]

Table 2: Mechanochemical Simmons-Smith Cyclopropanation

EntryAlkene SubstrateReagentsConditionsTime (min)Yield (%)Reference
1(E)-3-phenylprop-2-en-1-olZn (5 eq), CH₂I₂ (5 eq)Ball-milling, 2-MeTHF3094[13]
21-(prop-2-en-1-yl)cyclohexan-1-olZn (5 eq), CH₂I₂ (5 eq)Ball-milling, 2-MeTHF3081[13]

Experimental Protocols

Protocol 1: General Procedure for Simmons-Smith Cyclopropanation using a Zinc-Copper Couple

  • Preparation of the Zinc-Copper Couple:

    • In a flask, add zinc dust (2.0 eq).

    • Wash the zinc dust with 1 M HCl to activate it, then decant the acid. Repeat this wash three times.

    • Wash the activated zinc with deionized water, then ethanol, and finally with anhydrous diethyl ether.

    • Dry the activated zinc under a high vacuum.

    • To the dry zinc, add a solution of copper(I) chloride (0.1 eq) in anhydrous diethyl ether.

    • Stir the mixture until the blue color of the copper salt disappears.

  • Cyclopropanation Reaction:

    • To the freshly prepared zinc-copper couple, add anhydrous diethyl ether.

    • Add the alkene (1.0 eq) to the mixture.

    • Slowly add diiodomethane (1.5 eq) to the stirred suspension.

    • Heat the reaction mixture to a gentle reflux and monitor the progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Filter the mixture through a pad of celite to remove the solid residues.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Protocol 2: Furukawa Modification of the Simmons-Smith Reaction

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkene (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents:

    • Slowly add diethylzinc (1.1 eq, typically a 1.0 M solution in hexanes) to the stirred solution.

    • Then, add diiodomethane (1.1 eq) dropwise.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography or distillation.[1]

Visualizations

Troubleshooting_Workflow start Low Cyclopropanation Yield check_reagents Check Reagent Activity & Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions inactive_zn Inactive Zinc-Copper Couple? check_reagents->inactive_zn wet_reagents Moisture Present? check_reagents->wet_reagents wrong_solvent Incorrect Solvent? check_conditions->wrong_solvent low_temp Temperature Too Low? check_conditions->low_temp inactive_zn->wet_reagents No sol_zn Prepare Fresh Zn/Cu Couple or Use Et2Zn (Furukawa) inactive_zn->sol_zn Yes wet_reagents->wrong_solvent No sol_dry Use Anhydrous Solvents & Flame-Dried Glassware wet_reagents->sol_dry Yes wrong_solvent->low_temp No sol_solvent Use Non-Coordinating Solvent (e.g., DCM, DCE) wrong_solvent->sol_solvent Yes sol_temp Increase Reaction Temperature/ Reflux low_temp->sol_temp Yes

Caption: A troubleshooting workflow for low-yield cyclopropanation reactions.

Simmons_Smith_Mechanism cluster_reagents Reagent Formation cluster_reaction Cyclopropanation ZnCu Zn-Cu Couple Carbenoid IZnCH₂I (Carbenoid) ZnCu->Carbenoid CH2I2 CH₂I₂ CH2I2->Carbenoid TransitionState Carbenoid->TransitionState Concerted Addition Alkene Alkene Alkene->TransitionState Cyclopropane Cyclopropane TransitionState->Cyclopropane

Caption: The mechanism of the Simmons-Smith cyclopropanation reaction.

Method_Selection start Choose Cyclopropanation Method alkene_type What is the nature of the alkene? start->alkene_type diazo_precursor Diazo Precursor Available? start->diazo_precursor electron_rich Electron-Rich or Unfunctionalized alkene_type->electron_rich Simple electron_poor Electron-Poor alkene_type->electron_poor Complex allylic_alcohol Allylic Alcohol Present? alkene_type->allylic_alcohol Functionalized simmons_smith Simmons-Smith or Furukawa Modification electron_rich->simmons_smith modified_ss Modified Simmons-Smith (with additives) electron_poor->modified_ss directed_ss Directed Simmons-Smith allylic_alcohol->directed_ss catalytic_diazo Catalytic Diazo Cyclopropanation diazo_precursor->catalytic_diazo Yes

Caption: A decision tree for selecting a suitable cyclopropanation method.

References

Technical Support Center: Purification of Cyclopropane-Containing Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of cyclopropane-containing products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and troubleshooting strategies encountered during the purification of these unique molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for purifying cyclopropane-containing products?

A1: The primary purification techniques for cyclopropane derivatives are chromatography, crystallization, and extraction.[1]

  • Chromatography: Techniques like flash chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are widely used for separating cyclopropane products from reaction mixtures. For the separation of enantiomers of chiral cyclopropane derivatives, chiral chromatography (both GC and HPLC) is particularly important.[1]

  • Crystallization: Recrystallization is a powerful technique for purifying solid cyclopropane derivatives and can often yield highly pure products. It can also be effective in separating diastereomers.[1]

  • Distillation: For volatile and thermally stable cyclopropane-containing compounds, fractional distillation can be an effective purification method, especially for separating isomers with close boiling points.[2]

  • Extraction: Liquid-liquid extraction is a standard workup procedure to remove inorganic salts and other water-soluble impurities from the reaction mixture before further purification steps.[1]

Q2: My cyclopropane product is an oil and won't crystallize. What are my purification options?

A2: For oily products, chromatography is the most suitable purification method. Flash chromatography on silica gel or alumina is a good starting point. If the product is volatile, preparative GC could be an option. For non-volatile products requiring high purity, preparative HPLC is recommended.[1]

Q3: How can I separate diastereomers of my cyclopropane product?

A3: Chromatographic separation is a common and effective method for isolating diastereomers. Flash chromatography is often sufficient for this purpose. For more challenging separations, HPLC can provide higher resolution. In some cases, crystallization can also be used to selectively crystallize one diastereomer, leaving the other in the mother liquor.[1]

Q4: Are cyclopropane rings stable during purification?

A4: The strained cyclopropane ring can be susceptible to ring-opening under certain conditions, such as in the presence of strong acids or bases, or at high temperatures. It is advisable to perform purification steps at low temperatures and avoid strongly acidic or basic conditions during workup and chromatography whenever possible.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of cyclopropane-containing products.

Low Yield After Purification
Potential Cause Troubleshooting Steps
Product Loss During Extraction The product may have some water solubility or be sensitive to the pH of the aqueous layer. To mitigate this: - Minimize the volume of aqueous washes. - Back-extract the aqueous layers with the organic solvent. - Adjust the pH of the aqueous layer to suppress ionization of the product.[1]
Product Degradation on Silica Gel The acidic nature of silica gel can cause degradation of sensitive cyclopropane derivatives. To address this: - Use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent). - Consider using a different stationary phase like alumina. - Minimize the time the product spends on the column by running the chromatography as quickly as possible.[1][3]
Incomplete Reaction The cyclopropanation reaction may not have gone to completion. - Monitor the reaction progress by TLC or GC/LC-MS to ensure it has finished before workup.[1]
Thermal Decomposition during Distillation Cyclopropane derivatives can be thermally labile. - Decrease the distillation pressure to lower the boiling point. - Ensure the heating bath temperature is only slightly higher than the vapor temperature.[2][3]
Co-elution of Impurities during Chromatography
Potential Cause Troubleshooting Steps
Inappropriate Solvent System The chosen eluent may not provide sufficient resolution between the product and impurities. - Optimize the solvent system for flash chromatography by running analytical TLC with various solvent mixtures. Aim for a retention factor (Rf) of 0.2-0.3 for the desired product. - Consider using a gradient elution instead of an isocratic one.[1][3]
Column Overloading Applying too much crude product to the chromatography column will result in poor separation. - Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude product to silica gel by weight.[3]
Improper Column Packing Cracks or channels in the silica gel bed can lead to poor separation. - Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[3]
Difficulty Separating Stereoisomers Diastereomers or enantiomers can have very similar polarities. - For diastereomers, try different solvent systems or stationary phases (e.g., alumina, C18). - For enantiomers, chiral chromatography (HPLC or GC) is necessary.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Cyclopropane Derivative

This protocol provides a general guideline for the purification of a cyclopropane-containing product using flash column chromatography.

1. Preparation of the Silica Gel Column:

  • Select a column of appropriate size. The amount of silica gel should be approximately 50-100 times the weight of the crude sample.[4]
  • Dry pack the column with silica gel (230-400 mesh).[4]
  • Alternatively, create a slurry of silica gel in the initial, non-polar eluent and pour it into the column.
  • Gently tap the column to ensure even packing and remove any air bubbles.
  • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent. Add a small amount of silica gel and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[4]
  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Using a pipette, carefully apply the solution to the top of the column.

3. Elution and Fraction Collection:

  • Start eluting the column with the optimized solvent system determined by TLC.
  • If using a gradient, gradually increase the polarity of the eluent.
  • Collect fractions in test tubes.
  • Monitor the composition of each fraction by TLC.[4]

4. Product Isolation:

  • Combine the pure fractions containing the target compound.
  • Evaporate the solvent under reduced pressure to obtain the purified cyclopropane derivative.[4]

Protocol 2: Recrystallization of a Solid Cyclopropane-Containing Product

This protocol outlines the general steps for purifying a solid cyclopropane derivative by recrystallization.

1. Solvent Selection:

  • Perform solubility tests to find a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

2. Dissolution:

  • Place the impure solid in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
  • Continue adding small portions of hot solvent until the solid is completely dissolved.

3. Cooling and Crystallization:

  • Allow the hot solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.
  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[5]

4. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[5]
  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

5. Drying:

  • Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

Protocol 3: Fractional Distillation of a Liquid Cyclopropane Derivative

This protocol is for the purification of a volatile and thermally stable liquid cyclopropane-containing product.

1. Apparatus Setup:

  • Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and a receiving flask.[2][6]
  • The thermometer bulb should be positioned just below the side arm of the distillation head.

2. Distillation:

  • Place the crude liquid in the round-bottom flask with a few boiling chips or a magnetic stir bar.
  • Begin heating the flask gently.
  • Observe the vapor rising through the fractionating column. The temperature should stabilize at the boiling point of the first fraction.
  • Collect the fraction that distills over at a constant temperature. This is likely your purified product.
  • If there are multiple components, the temperature will rise after the first component has distilled. You can collect different fractions at their respective boiling points.

3. Product Collection:

  • Collect the desired fraction in a clean, dry receiving flask.
  • For thermally sensitive compounds, perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[2]

Visualizations

Purification_Workflow crude Crude Cyclopropane Product workup Aqueous Workup / Extraction crude->workup analysis Purity Analysis (TLC, GC, LC-MS) workup->analysis solid Solid Product analysis->solid Is it a solid? liquid Liquid/Oily Product analysis->liquid Is it a liquid/oil? crystallization Recrystallization solid->crystallization distillation Fractional Distillation liquid->distillation Volatile & Thermally Stable? chromatography Column Chromatography liquid->chromatography Non-volatile or Thermally Labile? pure_solid Pure Solid Product crystallization->pure_solid pure_liquid Pure Liquid Product distillation->pure_liquid chromatography->pure_liquid

Caption: General experimental workflow for the purification of cyclopropane-containing products.

Troubleshooting_Chromatography start Low Purity After Chromatography check_tlc Review TLC Analysis start->check_tlc good_sep Good Separation on TLC? check_tlc->good_sep optimize_solvent Optimize Solvent System good_sep->optimize_solvent No check_loading Check Column Loading good_sep->check_loading Yes optimize_solvent->check_tlc overloaded Was Column Overloaded? check_loading->overloaded reduce_load Reduce Sample Load overloaded->reduce_load Yes check_packing Check Column Packing overloaded->check_packing No success Improved Purity reduce_load->success repack Repack Column check_packing->repack Improperly Packed check_stability Product Stable on Silica? check_packing->check_stability Properly Packed repack->success neutralize Use Neutralized Silica / Alumina check_stability->neutralize No check_stability->success Yes neutralize->success

Caption: Troubleshooting logic for low purity after column chromatography.

References

strategies to avoid polymerization during cyclopropanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclopropanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the unique challenges associated with the synthesis of cyclopropanones, particularly the prevention of unwanted polymerization. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guide

Unwanted polymerization is a common hurdle in this compound synthesis due to the high ring strain of the three-membered ring. Below are common issues encountered during synthesis and strategies to overcome them.

IssuePotential Cause(s)Troubleshooting Steps
Rapid formation of an insoluble white or yellowish precipitate. Polymerization of this compound.Lower the reaction temperature: this compound is extremely labile. Reactions should be conducted at very low temperatures, typically -78 °C or even as low as -145 °C for the parent compound.[1] • Ensure rapid in situ trapping: The this compound should be generated in the presence of a trapping agent to react immediately as it is formed. • Check for localized warming: Ensure efficient stirring and cooling to prevent localized hot spots in the reaction mixture.
Low yield of the desired this compound adduct. • Inefficient formation of this compound. • Competing side reactions (e.g., ring-opening). • Inefficient trapping of the this compound.Optimize reaction conditions: Re-evaluate the stoichiometry of reagents and the reaction time. For dehalogenation reactions, ensure the metal reductant is sufficiently activated. • Choose an appropriate trapping agent: The trapping agent should be highly reactive with the this compound under the reaction conditions. Dienes like furan are effective for cycloadditions. For nucleophilic trapping, ensure the nucleophile is sufficiently reactive at low temperatures. • Use a this compound surrogate: Consider using a stable precursor like a this compound hemiacetal or a 1-sulfonylcyclopropanol, which can generate the this compound in situ under specific conditions.[2]
Formation of multiple unexpected byproducts. • Decomposition of the this compound. • Reaction of the trapping agent with starting materials or reagents. • Impurities in starting materials or solvents.Purify all reagents and solvents: Ensure all materials are pure and dry. Traces of acid or base can catalyze decomposition pathways. • Perform the reaction under an inert atmosphere: Oxygen can sometimes initiate side reactions. • Analyze byproducts: Characterize the byproducts to understand the decomposition pathways and adjust the reaction conditions accordingly.
Difficulty in isolating the desired product from the reaction mixture. The product may be unstable under the work-up or purification conditions.Use a gentle work-up procedure: Avoid acidic or basic conditions during work-up if the product is sensitive. • Employ non-chromatographic purification methods if possible: Consider crystallization or distillation under reduced pressure at low temperatures. • If chromatography is necessary, use deactivated silica gel and perform the separation quickly at low temperatures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to polymerization?

A1: this compound possesses significant ring strain due to the sp²-hybridized carbonyl carbon in a three-membered ring. This high degree of strain makes the molecule highly reactive and susceptible to ring-opening polymerization to alleviate this strain.

Q2: What are the primary strategies to prevent polymerization during this compound synthesis?

A2: The three main strategies are:

  • Low-Temperature Synthesis: Conducting the reaction at very low temperatures (-78 °C to -145 °C) minimizes the kinetic energy available for polymerization.[1]

  • In Situ Generation and Trapping: Generating the this compound in the presence of a reactive trapping agent ensures it is consumed before it has a chance to polymerize.

  • Use of Stable Surrogates: Employing stable precursors like this compound hemiacetals or 1-sulfonylcyclopropanols allows for the controlled generation of this compound under specific, often milder, conditions.[2]

Q3: What are some common methods for synthesizing cyclopropanones?

A3: Common methods include:

  • The reaction of ketene with diazomethane at very low temperatures.[1]

  • Dehalogenation of α,α'-dibromo ketones using a reducing agent.

  • The use of this compound surrogates, such as the synthesis from ethyl 3-chloropropanoate to form this compound ethyl hemiacetal.

Q4: How can I introduce steric hindrance to stabilize a this compound derivative?

A4: Introducing bulky substituents, such as tert-butyl groups, adjacent to the carbonyl group can sterically shield the this compound from nucleophilic attack and polymerization. The synthesis of trans-2,3-di-tert-butylthis compound is a well-known example of a stable, isolable this compound.

Data Presentation

Table 1: Comparison of Common Cyclopropanation Methods for Alkene Substrates

MethodReagentsTypical YieldKey AdvantagesKey Limitations
Simmons-Smith Reaction CH₂I₂ / Zn-Cu or Et₂ZnGood to ExcellentHigh functional group tolerance; Stereospecific.Stoichiometric zinc reagents; Cost of diiodomethane.[3]
Diazomethane with Metal Catalyst CH₂N₂ / Pd(OAc)₂GoodHigh yields.Use of hazardous and explosive diazomethane.
Dihalocarbene Addition CHX₃ / Strong Base (e.g., KOt-Bu)VariableInexpensive reagents.Limited to the formation of dihalocyclopropanes.[3]

Experimental Protocols

Protocol 1: Synthesis of trans-2,3-Di-tert-butylthis compound (A Stable this compound)

This protocol is adapted from the literature for the synthesis of a sterically hindered and stable this compound.

Materials:

  • α,α'-Dibromo-di-tert-butyl ketone

  • Anhydrous diethyl ether

  • Activated zinc dust

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add activated zinc dust and anhydrous diethyl ether.

  • A solution of α,α'-dibromo-di-tert-butyl ketone in anhydrous diethyl ether is added dropwise to the vigorously stirred suspension of zinc dust.

  • The reaction mixture is refluxed for 2-3 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the reaction mixture is filtered to remove excess zinc.

  • The filtrate is washed with a saturated aqueous solution of ammonium chloride, followed by water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by crystallization.

Protocol 2: In Situ Generation and Trapping of this compound via Wittig Olefination of a this compound Surrogate

This protocol describes the generation of this compound in situ from a 1-sulfonylcyclopropanol surrogate and its immediate trapping with a stabilized phosphorus ylide.[2]

Materials:

  • 1-(p-Tolylsulfonyl)cyclopropanol (this compound surrogate)

  • Stabilized phosphorus ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)

  • N-iodosuccinimide (NIS)

  • Anhydrous solvent (e.g., THF or CH₂Cl₂)

  • Base (if required for ylide generation, though many stabilized ylides do not require additional base)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the 1-(p-tolylsulfonyl)cyclopropanol and the stabilized phosphorus ylide in the anhydrous solvent.

  • Add N-iodosuccinimide (NIS) to the mixture. NIS acts as a trapping agent for the sulfinate anion byproduct, preventing it from undergoing undesired side reactions.[2]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture can be quenched with a suitable reagent and worked up by extraction.

  • The resulting alkylidenecyclopropane can be purified by column chromatography.

Visualizations

G Strategies to Avoid this compound Polymerization cluster_0 Core Problem cluster_1 Mitigation Strategies High Ring Strain High Ring Strain Polymerization Polymerization High Ring Strain->Polymerization Low Temperature\nSynthesis (-78 to -145 °C) Low Temperature Synthesis (-78 to -145 °C) Polymerization->Low Temperature\nSynthesis (-78 to -145 °C) Inhibit In Situ Generation\n& Trapping In Situ Generation & Trapping Polymerization->In Situ Generation\n& Trapping Prevent Use of Stable\nSurrogates Use of Stable Surrogates Polymerization->Use of Stable\nSurrogates Circumvent Steric Hindrance Steric Hindrance Polymerization->Steric Hindrance Block

Caption: Key strategies to mitigate the inherent instability of cyclopropanones.

G Troubleshooting Workflow for Low Yield Start Start Low Yield Observed Low Yield Observed Start->Low Yield Observed Check Temperature Control Check Temperature Control Low Yield Observed->Check Temperature Control Is it low enough? Evaluate Trapping Efficiency Evaluate Trapping Efficiency Check Temperature Control->Evaluate Trapping Efficiency Yes Optimize Reaction Conditions Optimize Reaction Conditions Check Temperature Control->Optimize Reaction Conditions No Assess Surrogate/Precursor Assess Surrogate/Precursor Evaluate Trapping Efficiency->Assess Surrogate/Precursor Is trapping agent reactive enough? Evaluate Trapping Efficiency->Optimize Reaction Conditions No Assess Surrogate/Precursor->Optimize Reaction Conditions Is surrogate generating this compound efficiently? Re-evaluate Synthetic Route Re-evaluate Synthetic Route Assess Surrogate/Precursor->Re-evaluate Synthetic Route No Successful Synthesis Successful Synthesis Optimize Reaction Conditions->Successful Synthesis Yield Improved Optimize Reaction Conditions->Re-evaluate Synthetic Route Yield Not Improved

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Troubleshooting Diastereoselectivity in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereoselective cyclopropanation. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these critical synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control diastereoselectivity in cyclopropanation reactions?

A1: Diastereoselectivity in cyclopropanation is primarily governed by four interconnected factors: the nature of the substrate, the type of catalyst or reagent used, the reaction solvent, and the temperature. The interplay between the steric and electronic properties of both the alkene and the carbene or carbenoid source is crucial. Furthermore, the presence of directing groups on the substrate, such as hydroxyl or amide functionalities, can dramatically influence the stereochemical outcome by coordinating to the metal center of the reagent.[1][2]

Q2: How does the choice of catalyst or reagent influence the diastereomeric ratio?

A2: The catalyst or reagent is fundamental in determining the stereochemical pathway.

  • Metal-Catalyzed Reactions: In reactions involving metal carbenoids (e.g., with rhodium or copper catalysts), the ligand architecture around the metal center creates a specific chiral environment that dictates the facial selectivity of the carbene transfer.[3] Chiral ligands, such as those used in Rh₂(S-DOSP)₄, are explicitly designed to produce high enantioselectivity, which in turn influences diastereoselectivity in relevant substrates.[3]

  • Simmons-Smith Reaction: In the Simmons-Smith reaction, the nature of the zinc carbenoid is critical.[1] Reagents prepared from diethylzinc (Furukawa's modification) are often more electrophilic and can give different selectivity compared to the classical Zn-Cu couple.[1] The presence of a directing group, like an allylic alcohol, allows the zinc reagent to coordinate, leading to a highly selective syn-cyclopropanation.[1][2]

Q3: What role does the substrate's structure play in directing the stereochemical outcome?

A3: The substrate's structure is a key determinant of diastereoselectivity.

  • Directing Groups: Functional groups like alcohols, ethers, or amides can act as directing groups.[1][4][5] They coordinate to the cyclopropanating agent, delivering it to one face of the alkene and resulting in high levels of syn-selectivity.[1][2] The rigidity of the substrate, such as a cyclopropyl core, can enhance this directing effect.[4]

  • Steric Hindrance: The steric bulk of substituents on the alkene can block one face from the incoming reagent, favoring attack from the less hindered side. This is a common strategy for achieving facial selectivity.

  • Alkene Geometry: The configuration of the double bond (E vs. Z) is typically conserved during the reaction, meaning a cis-alkene will yield a cis-disubstituted cyclopropane.[4][6]

Q4: How do solvent and temperature affect diastereoselectivity?

A4: Both solvent and temperature are critical parameters for optimizing selectivity.

  • Temperature: Lowering the reaction temperature generally increases diastereoselectivity. This is because the transition state leading to the major diastereomer is lower in energy. Reducing the thermal energy of the system makes it more difficult to overcome the higher activation barrier of the competing pathway that forms the minor diastereomer.[7]

  • Solvent: The choice of solvent can have a significant impact. The polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of the cyclopropanating agent.[1][8] For instance, in some Simmons-Smith reactions, changing the solvent from pentane to ether can drastically reduce the diastereomeric ratio from >99:1 to 50:50.[1] Non-coordinating solvents often lead to a more reactive and selective reagent.[1]

Troubleshooting Guide: Specific Issues

Problem 1: My reaction is producing a low diastereomeric ratio (e.g., close to 1:1). What can I do?

A1: A low diastereomeric ratio (d.r.) indicates that the energy difference between the two competing diastereomeric transition states is minimal. Here are several strategies to improve it.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor diastereoselectivity.

G start Poor Diastereoselectivity (d.r. < 90:10) temp Decrease Reaction Temperature (e.g., RT to 0°C to -78°C) start->temp check1 d.r. Improved? temp->check1 solvent Screen Solvents (Vary polarity & coordinating ability) check2 d.r. Improved? solvent->check2 catalyst Modify Catalyst / Reagent (Change ligands or metal; use different carbenoid source) check3 d.r. Improved? catalyst->check3 substrate Modify Substrate (Add directing group; increase steric bulk) check4 d.r. Improved? substrate->check4 end Optimization Complete check1->solvent No check1->end Yes check2->catalyst No check2->end Yes check3->substrate No check3->end Yes check4->end Yes G cluster_0 Chelation-Controlled Transition State (syn-selective) ts           chelation Coordination between -OH and Zinc Reagent ts->chelation delivery Syn-facial delivery of CH₂ group ts->delivery product Major Product (syn-diastereomer) delivery->product

References

Technical Support Center: Managing Ring Strain and Reactivity of Cyclopropanone in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropanone. This highly strained and reactive three-membered ring ketone presents unique challenges and opportunities in organic synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully manage its reactivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unstable and difficult to handle?

A1: The instability of this compound is primarily due to significant ring strain. The ideal bond angle for sp2 hybridized carbons in a ketone is 120°, while the carbon atoms in the cyclopropane ring are forced into 60° angles. This extreme deviation from the ideal geometry, known as angle strain, makes the ring susceptible to opening. Additionally, torsional strain arises from the eclipsed conformation of the hydrogen atoms. This high degree of strain makes this compound highly reactive towards nucleophiles and prone to polymerization or decomposition, especially at temperatures above -78 °C.[1][2]

Q2: My this compound solution is decomposing prematurely. What can I do to improve its stability?

A2: Premature decomposition is a common issue. To enhance the stability of this compound solutions, consider the following:

  • Low Temperatures: Always prepare and use this compound solutions at low temperatures, typically -78 °C (dry ice/acetone bath).[1]

  • Inert Atmosphere: Work under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric oxygen and moisture.

  • Use of Surrogates: For many applications, it is preferable to use more stable this compound surrogates, such as this compound hemiacetals (e.g., ethyl hemiacetal) or 1-sulfonylcyclopropanols.[1][3] These can generate this compound in situ under specific reaction conditions, avoiding the need to handle the highly reactive ketone directly.

Q3: I am observing significant amounts of ring-opened side products in my reaction. How can I minimize these?

A3: The formation of ring-opened products is a common consequence of this compound's high ring strain. To minimize these side reactions:

  • Choice of Nucleophile: "Soft" nucleophiles are generally less likely to induce ring-opening compared to "hard" nucleophiles.

  • Reaction Conditions: Running reactions at lower temperatures can favor the desired reaction pathway over ring-opening, which often has a higher activation energy.[4]

  • Use of Surrogates: Employing this compound surrogates that release the ketone slowly in situ can maintain a low concentration of free this compound, thereby reducing the likelihood of undesired side reactions.[3]

  • Catalyst Selection: In catalyzed reactions, the choice of Lewis acid or transition metal catalyst can significantly influence the reaction pathway. A less harsh catalyst may favor the desired transformation.[4]

Q4: What are the advantages of using a this compound surrogate like a hemiacetal?

A4: this compound surrogates, such as ethyl hemiacetal, offer several advantages:

  • Enhanced Stability: They are significantly more stable than free this compound and can often be stored for extended periods under appropriate conditions.

  • Ease of Handling: Their reduced reactivity makes them easier and safer to handle in the laboratory.

  • Controlled Release: They can be used to generate this compound in situ, allowing for better control over its concentration and reactivity in a reaction mixture.[1] This can lead to higher yields and fewer side products.

Troubleshooting Guides

Problem 1: Low or No Product Yield

If you are experiencing low or no yield in your this compound reaction, consider the following troubleshooting steps:

Potential Cause Suggested Solution
Decomposition of this compound Ensure the reaction is conducted at a sufficiently low temperature (-78 °C). Prepare the this compound solution immediately before use. Consider using a more stable this compound surrogate.
Inactive Reagents Verify the purity and activity of all reagents. For instance, if using a Grignard reagent, ensure it has been recently titrated.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Ensure the solvent is anhydrous and compatible with all reagents. For reactions involving sensitive intermediates, a non-coordinating solvent may be preferable.
Suboptimal Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Reactions may be complete in a shorter time than anticipated, and prolonged reaction times can lead to product decomposition.
Inefficient Generation from Surrogate If using a surrogate, ensure the conditions for the in situ generation of this compound are optimal. This may involve adjusting the temperature, pH, or catalyst concentration.
Problem 2: Formation of Multiple Products

The presence of multiple products often indicates competing reaction pathways.

Potential Cause Suggested Solution
Ring-Opening Side Reactions As discussed in the FAQs, try using a "softer" nucleophile, lowering the reaction temperature, or employing a this compound surrogate.[4]
Polymerization of this compound Maintain a very low concentration of free this compound by using a surrogate or by the slow addition of the this compound solution to the reaction mixture.
Isomerization In some cases, the product may be isomerizing under the reaction or workup conditions. Consider a milder workup procedure and analyze the crude reaction mixture to identify the initial product distribution.
Favorskii Rearrangement In the presence of a base and a leaving group alpha to the carbonyl, a Favorskii rearrangement may occur.[5][6] Carefully control the basicity of the reaction medium.

Experimental Protocols

Protocol 1: Synthesis of this compound Ethyl Hemiacetal (A Stable Surrogate)

This protocol describes the synthesis of this compound ethyl hemiacetal, a commonly used and relatively stable surrogate for this compound.[7]

Materials:

  • Ethyl 3-chloropropanoate

  • Sodium metal

  • Anhydrous diethyl ether

  • Chlorotrimethylsilane

  • Anhydrous methanol

Procedure:

  • Preparation of Sodium Dispersion: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a fine dispersion of sodium metal in toluene.

  • Reaction with Chlorotrimethylsilane and Ester: After cooling, replace the toluene with anhydrous diethyl ether. Add chlorotrimethylsilane, followed by the dropwise addition of ethyl 3-chloropropanoate, maintaining a gentle reflux.

  • Workup and Distillation: After the addition is complete, stir for an additional hour. Filter the reaction mixture and distill the filtrate to obtain 1-ethoxy-1-(trimethylsilyloxy)cyclopropane.

  • Methanolysis: Add the purified 1-ethoxy-1-(trimethylsilyloxy)cyclopropane to anhydrous methanol and stir overnight at room temperature.

  • Isolation: Concentrate the solution under reduced pressure to yield this compound ethyl hemiacetal.

Protocol 2: Favorskii Rearrangement of an α-Haloketone via a this compound Intermediate

This protocol outlines a general procedure for the Favorskii rearrangement, which proceeds through a this compound intermediate.[5][6][8]

Materials:

  • α-haloketone (e.g., 2-chlorocyclohexanone)

  • Base (e.g., sodium methoxide in methanol)

  • Anhydrous solvent (e.g., methanol or diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the α-haloketone in the anhydrous solvent and cool to 0 °C.

  • Addition of Base: Slowly add a solution of the base to the cooled solution of the α-haloketone.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl). Extract the product with an appropriate organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting carboxylic acid or ester by distillation or chromatography.

Protocol 3: [3+2] Cycloaddition of this compound with Furan

Cyclopropanones can act as 1,3-dipoles in cycloaddition reactions. This protocol provides a general method for the reaction with furan.[1][9]

Materials:

  • A solution of this compound in an inert solvent (e.g., dichloromethane), freshly prepared at -78 °C.

  • Furan

  • Anhydrous dichloromethane

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve furan in anhydrous dichloromethane and cool to -78 °C.

  • Addition of this compound: Slowly add the cold (-78 °C) solution of this compound to the furan solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of this compound Surrogates

SurrogateStructureStabilityConditions for GenerationKey Applications
This compound Ethyl Hemiacetal Stable at room temperature, can be distilled.Mild acid or base catalysis.Nucleophilic additions, Favorskii rearrangement.
1-Ethoxy-1-(trimethylsilyloxy)cyclopropane
alt text
Stable under anhydrous conditions.Methanolysis.Precursor to hemiacetals.
1-Sulfonylcyclopropanols Crystalline solids, stable at room temperature.Base-mediated elimination.Olefination reactions, synthesis of β-amino acids.[3]

Table 2: Typical Yields for Selected this compound Reactions

ReactionSubstrateReagents/ConditionsProductYield (%)
Hemiacetal Formation Ketene, DiazomethaneEthanol, -78 °CThis compound Ethyl Hemiacetal~43%[7]
Favorskii Rearrangement 2-ChlorocyclohexanoneSodium ethoxide, ethanolEthyl cyclopentanecarboxylateGood to excellent
[3+2] Cycloaddition This compoundFuran2-Oxabicyclo[2.2.1]hept-5-eneVaries
Wittig Olefination (using surrogate) 1-SulfonylcyclopropanolStabilized phosphorus ylide, NISAlkylidenecyclopropane30-52%[3]

Visualizations

Troubleshooting Workflow for Low Reaction Yield

LowYieldTroubleshooting start Low or No Product Yield check_temp Is the reaction temperature low enough (-78°C)? start->check_temp check_reagents Are all reagents pure and active? check_temp->check_reagents Yes solution_temp Maintain low temperature throughout the reaction. check_temp->solution_temp No check_surrogate Using a surrogate? Are generation conditions optimal? check_reagents->check_surrogate Yes solution_reagents Verify reagent purity and activity. check_reagents->solution_reagents No check_monitoring Was the reaction monitored to completion? check_surrogate->check_monitoring Yes solution_surrogate Optimize surrogate generation conditions. check_surrogate->solution_surrogate No solution_monitoring Optimize reaction time based on monitoring. check_monitoring->solution_monitoring No

Caption: A flowchart for troubleshooting low yield in this compound reactions.

Reaction Pathway: Favorskii Rearrangement

FavorskiiRearrangement alpha_halo_ketone α-Haloketone enolate Enolate Intermediate alpha_halo_ketone->enolate + Base This compound This compound Intermediate enolate->this compound Intramolecular SN2 nucleophilic_attack Nucleophilic Attack (e.g., by RO⁻) This compound->nucleophilic_attack ring_opening Ring Opening nucleophilic_attack->ring_opening product Carboxylic Acid Derivative ring_opening->product Protonation

Caption: The reaction mechanism of the Favorskii rearrangement.

Logical Relationship: this compound vs. Surrogates

CyclopropanoneVsSurrogates This compound This compound reactivity High Reactivity & High Ring Strain This compound->reactivity instability Instability & Decomposition reactivity->instability surrogates This compound Surrogates (e.g., Hemiacetals) stability Increased Stability surrogates->stability controlled_release Controlled in situ Generation surrogates->controlled_release controlled_release->this compound Generates

Caption: The relationship between this compound and its stable surrogates.

References

Technical Support Center: Overcoming Low Yields in the Synthesis of Substituted Cyclopropanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted cyclopropanones. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low reaction yields. Cyclopropanones are valuable three-carbon building blocks, but their inherent instability presents significant synthetic challenges.[1][2] This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why are the yields in substituted cyclopropanone syntheses often low? A1: The primary reason for low yields is the inherent instability of the this compound ring.[3] The significant ring strain (approximately 28 kcal/mol) makes the molecule highly reactive and prone to decomposition, polymerization, or ring-opening reactions under various conditions.[1][2][4] Difficulties in preparation and storage of these unstable compounds have historically limited their widespread use.[1]

Q2: What are the most common synthetic routes for creating substituted cyclopropanones? A2: Several classical and modern methods are employed, including the Simmons-Smith reaction, transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds, and Michael-Initiated Ring Closure (MIRC) reactions.[5][6][7] Due to the instability of cyclopropanones, many modern approaches utilize more stable "this compound equivalents" or surrogates that generate the desired ketone in situ.[1][2]

Q3: What are this compound equivalents, and why are they beneficial? A3: this compound equivalents, or surrogates, are more stable precursors that can be readily converted into the highly reactive this compound under specific reaction conditions.[1] Common examples include this compound hemiketals, 1-sulfonylcyclopropanols, and other derivatives.[3][8] Their stability allows for easier handling, purification, and storage, and their use can minimize the decomposition pathways that plague direct this compound synthesis, thereby improving yields of subsequent reactions.[3][9]

Q4: How can I minimize the decomposition of my final this compound product? A4: Minimizing decomposition is critical. Key strategies include maintaining low temperatures throughout the reaction and workup, using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and carefully selecting solvents and reagents to avoid unwanted side reactions.[4][10] Purification should be conducted rapidly, often using methods like low-temperature vacuum distillation or recrystallization.[4]

Q5: What are the most critical parameters to consider when optimizing reaction conditions? A5: The most critical parameters to optimize are temperature, choice of catalyst, solvent, and reaction time.[11] Low temperatures often improve stability and selectivity. The catalyst and solvent system can dramatically influence reaction rate and side product formation. Monitoring the reaction progress is essential to quench it as soon as the starting material is consumed, preventing product degradation over time.[12]

Troubleshooting Guide for Low Yields

This guide addresses specific problems you might encounter during the synthesis of substituted cyclopropanones.

Problem 1: My reaction is incomplete, with significant starting material remaining.

  • Possible Cause: Inactive or insufficient catalyst/reagent. Catalysts, especially those sensitive to air or moisture, can lose activity.[11]

  • Solution:

    • Use a fresh batch of catalyst or purify the existing one.

    • If the reaction has stalled, consider a controlled, stepwise addition of more reagent while monitoring the reaction.[12]

    • Ensure all reagents and solvents are anhydrous if the reaction is moisture-sensitive.[11]

  • Possible Cause: Non-optimal reaction temperature. The reaction may be too slow at the current temperature.

  • Solution:

    • Gradually increase the temperature in small increments (e.g., 5-10 °C) and monitor the effect on the reaction rate and side product formation. Be cautious, as higher temperatures can also lead to decomposition.[11]

  • Possible Cause: Poor solvent choice. The chosen solvent may not be suitable for the solubility of reagents or for stabilizing intermediates.

  • Solution:

    • Perform small-scale screening with a variety of aprotic and protic solvents to identify the optimal medium for your specific substrate and catalyst system.

Problem 2: I'm observing multiple side products and a low yield of the desired this compound.

  • Possible Cause: The reaction temperature is too high, promoting side reactions or decomposition.

  • Solution:

    • Lower the reaction temperature. Many cyclopropanation reactions benefit from being run at 0 °C, -20 °C, or even -78 °C to enhance selectivity and stability.

  • Possible Cause: Ring-opening side reactions. The high ring strain of cyclopropanones makes them susceptible to nucleophilic attack, leading to ring-opened products.[4][13]

  • Solution:

    • Use less nucleophilic reagents or bases where possible.

    • Employ this compound surrogates that are less prone to direct ring-opening.[14]

    • Keep the reaction time to a minimum and work up the reaction under neutral or near-neutral pH conditions.

Problem 3: The product forms initially but then degrades during the reaction or workup.

  • Possible Cause: Product instability under the reaction conditions.

  • Solution:

    • Monitor the reaction closely using techniques like TLC or LC-MS. Quench the reaction immediately upon completion to prevent prolonged exposure to potentially harsh conditions.[12]

    • Consider a two-phase system where the product is extracted into a non-polar organic layer as it is formed, protecting it from aqueous or reactive components.

  • Possible Cause: Degradation during purification, especially on silica gel.

  • Solution:

    • If the product is acid-sensitive, neutralize the silica gel by pre-treating it with a base like triethylamine.[12]

    • Use alternative purification methods such as preparative TLC, low-temperature crystallization, or vacuum distillation.[4]

    • Minimize the time the compound spends in solution after isolation. If possible, store it neat at a low temperature.[12]

Problem 4: The reaction is producing a low diastereomeric or enantiomeric ratio.

  • Possible Cause: Ineffective stereocontrol from the chiral catalyst or auxiliary.

  • Solution:

    • Screen a variety of chiral ligands or catalysts. Small changes to the catalyst structure can have a significant impact on stereoselectivity.

    • Lowering the reaction temperature is a common strategy to improve both diastereoselectivity and enantioselectivity.

  • Possible Cause: Racemization of the product. The stereocenter(s) may be labile under the reaction or workup conditions, especially if adjacent to a carbonyl group.[8]

  • Solution:

    • Ensure the reaction and workup conditions are neutral. Avoid strong acids or bases that could catalyze epimerization.

    • If racemization is suspected, analyze the stereochemical purity of the crude product before purification to determine if the loss of selectivity occurs during the reaction or the workup.

Data Presentation: Comparison of Synthetic Methods

The yield of substituted cyclopropanes and their precursors can vary significantly based on the chosen synthetic route and substrates. The table below summarizes reported yields for several common methods.

Synthetic MethodSubstrate ExampleProduct TypeReported YieldReference
Michael-Initiated Ring Closure (MIRC)2-Arylacetonitriles and α-bromoennitrilesDinitrile-substituted cyclopropanesModerate to Excellent[6]
Olefination of this compound Surrogates2-Phenethyl-substituted 1-sulfonylcyclopropanolAlkylidenecyclopropane82%[8]
Rh-catalyzed CyclopropanationDiazo-derived carbenoid and fused ring systemSterically congested cyclopropane83%[5]
Pd-catalyzed Cyclopropanation (Flow Chemistry)Vinyl boron pinacolates and diazomethane2-Substituted cyclopropyl boronic estersHigh Yields[13]
Asymmetric Kulinkovich Reaction (Stoichiometric)Chiral titanium(IV) TADDOLate complexesEnantioenriched cyclopropanolsVariable[14]

Experimental Protocols

Protocol 1: Synthesis of Dinitrile-Substituted Cyclopropanes via MIRC [6]

This protocol is based on a base-promoted synthesis from 2-arylacetonitriles and α-bromoennitriles.

  • Reagent Preparation: To a solution of 2-arylacetonitrile (0.5 mmol) and α-bromoennitrile (0.5 mmol) in a suitable solvent (e.g., CH3CN, 5.0 mL), add the base (e.g., K2CO3, 1.5 mmol).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired dinitrile-substituted cyclopropane.

Protocol 2: Olefination of a this compound Surrogate [8]

This protocol describes the synthesis of an alkylidenecyclopropane from a 1-sulfonylcyclopropanol surrogate using a stabilized Wittig reagent.

  • Reaction Setup: To a solution of the 1-sulfonylcyclopropanol (1.0 equiv) and the stabilized phosphorus ylide (3.0 equiv) in an anhydrous solvent (e.g., CH2Cl2) under an inert atmosphere, add N-iodosuccinimide (NIS) (1.2 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature. For some substrates, cooling to -78 °C before allowing the reaction to warm to room temperature may be beneficial.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to a few hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3. Extract the aqueous layer with CH2Cl2.

  • Purification: Combine the organic layers, dry over Na2SO4, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography to yield the pure alkylidenecyclopropane.

Visualizations

The following diagrams illustrate a general reaction pathway and a troubleshooting workflow to help visualize key concepts in this compound synthesis.

general_synthesis_pathway Start Starting Materials (e.g., Michael Acceptor & Nucleophile) Intermediate Enolate Intermediate Start->Intermediate Base Addition (Michael Addition) Cyclization Intramolecular Ring Closure (SN2) Intermediate->Cyclization Product Substituted This compound Cyclization->Product Leaving Group Expulsion SideProduct Side Products (Ring Opening, Polymerization) Cyclization->SideProduct Decomposition Pathways

Caption: A generalized pathway for Michael-Initiated Ring Closure (MIRC).

troubleshooting_workflow Start Low Yield Observed CheckCompletion Reaction Incomplete? Start->CheckCompletion CheckPurity Multiple Side Products? CheckCompletion->CheckPurity No Sol_Reagent Action: - Add more reagent - Use fresh catalyst - Increase temperature cautiously CheckCompletion->Sol_Reagent Yes CheckStability Product Degradation? CheckPurity->CheckStability No Sol_Conditions Action: - Lower temperature - Screen solvents - Use protecting groups CheckPurity->Sol_Conditions Yes Sol_Workup Action: - Quench reaction sooner - Workup at low temp - Neutralize silica gel CheckStability->Sol_Workup Yes Success Yield Improved CheckStability->Success No, consult literature for alternative routes Sol_Reagent->Success Sol_Conditions->Success Sol_Workup->Success

Caption: A logical workflow for troubleshooting low yields in synthesis.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Cyclopropanone and Cyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, the reactivity of cyclic ketones is a subject of profound importance, particularly in the design and synthesis of novel therapeutic agents and complex molecular architectures. Among these, cyclopropanone and cyclobutanone stand out due to their unique reactivity profiles, which are largely governed by inherent ring strain. This guide provides an objective comparison of the reactivity of this compound and cyclobutanone, supported by theoretical data and detailed experimental protocols for key reactions. Understanding these differences is crucial for chemists aiming to leverage the synthetic potential of these strained cyclic systems.

Factors Influencing Reactivity

The enhanced reactivity of this compound and cyclobutanone compared to larger cyclic or acyclic ketones is primarily attributed to the significant ring strain within their structures. This strain is a combination of angle strain and torsional strain.

  • Angle Strain (Baeyer Strain): In an ideal sp³ hybridized carbon atom, the bond angles are 109.5°. In cyclopropane, the C-C-C bond angles are constrained to 60°, leading to substantial angle strain. Cyclobutane is also strained, with C-C-C bond angles of approximately 90°. The carbonyl group in a ketone prefers an sp² hybridization with an ideal bond angle of 120°. The deviation from these ideal angles in this compound and cyclobutanone contributes significantly to their instability and, consequently, their high reactivity. Reactions that lead to a change in hybridization from sp² to sp³ (e.g., nucleophilic addition) are highly favored as they partially relieve this angle strain.

  • Torsional Strain (Pitzer Strain): Torsional strain arises from the eclipsing of bonds on adjacent atoms. In cyclopropane, the C-H bonds are fully eclipsed, contributing to its overall strain energy.[1] Cyclobutane can adopt a puckered "butterfly" conformation to slightly alleviate torsional strain, but it remains a significant factor.[1]

  • Hybridization of the Carbonyl Carbon: The carbonyl carbon in both ketones is sp² hybridized. However, due to the geometric constraints of the small rings, the hybridization is distorted. In this compound, the exocyclic C-C bonds have more p-character, which in turn increases the s-character of the C=O bond, making it stronger and the carbonyl carbon more electrophilic.

Due to the greater angle and torsional strain in the three-membered ring, this compound is significantly more reactive than cyclobutanone.

Quantitative Reactivity Data

Direct experimental kinetic data comparing the reactivity of this compound and cyclobutanone is scarce due to the inherent instability of this compound. However, computational studies provide valuable insights into their relative reactivities. A theoretical study on the Wittig reaction of cyclic ketones with a phosphorus ylide (Me₃P=CH₂) calculated the activation energy for the initial nucleophilic attack, providing a quantitative measure of their relative reactivity.[2]

Cyclic KetoneFirst Activation Energy Barrier (kcal/mol)
This compound-4.97[2]
Cyclobutanone0.30[2]
Cyclopentanone3.60[2]

Table 1: Calculated first activation energy barriers for the Wittig reaction of cyclic ketones. Data sourced from a computational study at the B3LYP/6-31G* level of theory.*[2]

The negative activation energy for this compound indicates that the reaction is highly exothermic and proceeds with a very low energy barrier, highlighting its exceptional reactivity. Cyclobutanone also exhibits a low activation energy barrier, confirming its high reactivity, albeit lower than that of this compound.

Reaction Mechanisms and Pathways

The high reactivity of this compound and cyclobutanone makes them susceptible to a variety of reactions, most notably nucleophilic additions and ring-opening reactions.

Nucleophilic Addition

Nucleophilic addition is a characteristic reaction of ketones. In the case of this compound and cyclobutanone, the relief of ring strain acts as a powerful driving force for this reaction.

Nucleophilic_Addition Nucleophilic Addition to a Cyclic Ketone Ketone Cyclic Ketone (this compound or Cyclobutanone) TransitionState Transition State Ketone->TransitionState Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->TransitionState TetrahedralIntermediate Tetrahedral Intermediate (Alkoxide) TransitionState->TetrahedralIntermediate Alcohol Alcohol Product TetrahedralIntermediate->Alcohol Protonation Protonation Protonation (H⁺) Protonation->Alcohol

Caption: General pathway for nucleophilic addition to a cyclic ketone.

Ring-Opening Reactions

Due to the significant ring strain, particularly in this compound, ring-opening reactions can occur under various conditions, often initiated by nucleophiles or electrophiles. These reactions provide synthetic routes to functionalized acyclic compounds.

Ring_Opening Ring-Opening of this compound This compound This compound RingOpening Ring-Opening This compound->RingOpening Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->RingOpening AcyclicIntermediate Acyclic Intermediate RingOpening->AcyclicIntermediate Product Functionalized Acyclic Product AcyclicIntermediate->Product Workup Workup Workup Workup->Product

Caption: General pathway for the nucleophilic ring-opening of this compound.

Experimental Protocols

The following are generalized experimental protocols for common nucleophilic addition reactions that can be adapted for this compound and cyclobutanone. Due to the high reactivity and potential instability of these ketones, reactions should be carried out under an inert atmosphere and at low temperatures.

Protocol 1: Reduction with Sodium Borohydride

This protocol describes the reduction of a cyclic ketone to the corresponding alcohol.

Materials:

  • Cyclic ketone (this compound or cyclobutanone)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the cyclic ketone (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

  • Continue stirring the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.

  • Purify the product by distillation or column chromatography as required.

Protocol 2: Grignard Reaction

This protocol outlines the addition of a Grignard reagent to a cyclic ketone to form a tertiary alcohol.

Materials:

  • Cyclic ketone (this compound or cyclobutanone)

  • Grignard reagent (e.g., phenylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask equipped with a dropping funnel and a condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the cyclic ketone (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.2 equivalents) dropwise from the dropping funnel to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Purify the product by recrystallization or column chromatography.

Conclusion

The reactivity of this compound and cyclobutanone is markedly higher than that of their less strained counterparts, a direct consequence of their significant ring strain. This compound, with its greater angle and torsional strain, stands as the more reactive of the two, as supported by computational data on reaction activation energies. This enhanced reactivity makes both molecules valuable, albeit challenging, synthons in organic chemistry. The provided experimental protocols offer a foundation for harnessing the synthetic utility of these strained cyclic ketones, enabling the construction of complex molecular frameworks relevant to drug discovery and materials science. Careful control of reaction conditions is paramount when working with these energetic molecules to achieve desired synthetic outcomes.

References

Cyclopropanone vs. Cyclopropenone: A Comparative Guide to Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, strained ring systems serve as powerful building blocks for the construction of complex molecular architectures. Among these, cyclopropanone and cyclopropenone, three-membered cyclic ketones, exhibit unique reactivity profiles in cycloaddition reactions, largely dictated by their distinct electronic and structural features. This guide provides an objective comparison of their performance in cycloaddition reactions, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate building block for their synthetic endeavors.

Core Differences in Reactivity and Stability

This compound is a highly strained and unstable molecule, readily undergoing ring-opening or polymerization.[1][2][3] Its high reactivity is a double-edged sword, making it a potent reactant but also challenging to handle. In practice, this compound is often generated in situ or used in the form of more stable surrogates, such as this compound hemiacetals.[4] The chemistry of this compound in cycloadditions is dominated by reactions that proceed through a formal ring-opened oxyallyl cation intermediate.[5]

Cyclopropenone, while also strained, possesses a degree of aromatic character due to its 2π electron system, which contributes to its greater stability compared to this compound, especially when substituted with aryl groups.[6] This inherent stability allows for a broader range of reaction conditions and functional group tolerance.[6][7] Consequently, cyclopropenone participates in a more diverse array of cycloaddition reactions, including Diels-Alder, [3+2], and [3+3] cycloadditions, acting as a versatile precursor for the synthesis of various carbocycles and heterocycles.[6][7]

Performance in Cycloaddition Reactions

The divergent reactivity of this compound and cyclopropenone is best illustrated by the types of cycloaddition reactions they preferentially undergo.

This compound: The Realm of [4+3] Cycloaddition

The most well-documented cycloaddition reaction of this compound is the [4+3] cycloaddition with 1,3-dienes. This reaction is believed to proceed via the formation of an oxyallyl cation, which then acts as the three-carbon component.

Table 1: Experimental Data for [4+3] Cycloaddition of a this compound Hemiacetal with Furan

EntryDieneProductYield (%)Diastereomeric RatioReference
1Furan8-oxabicyclo[3.2.1]oct-6-en-3-one721:1Hsung et al. (representative)
Cyclopropenone: A Versatile Participant in Cycloadditions

Cyclopropenone's stability and electronic properties allow it to participate in a wider range of cycloaddition reactions, often with high efficiency and selectivity.

Diels-Alder [4+2] Cycloaddition: Cyclopropenone can act as a dienophile in Diels-Alder reactions. For instance, the reaction of 2,3-diphenylcyclopropenone with cyclopentadiene yields the corresponding exo-adduct.

Table 2: Experimental Data for Diels-Alder Reaction of Diphenylcyclopropenone

EntryDieneDienophileProductYield (%)StereoselectivityReference
1Cyclopentadiene2,3-Diphenylcyclopropenoneexo-5,6-diphenyltricyclo[5.2.1.0²⁻⁶]dec-8-en-3-oneHighexoBreslow et al. (representative)

[3+2] Cycloaddition: Cyclopropenones are excellent partners in [3+2] cycloaddition reactions with various 1,3-dipoles or their equivalents. A notable example is the rhodium-catalyzed reaction with alkynes to form cyclopentadienones.

Table 3: Experimental Data for Rh(I)-Catalyzed [3+2] Cycloaddition of Diphenylcyclopropenone with an Alkyne

EntryAlkyneProductYield (%)CatalystReference
1Phenylacetylene2,3,4-Triphenylcyclopentadienone95[Rh(CO)₂Cl]₂Wender et al.[8]

Experimental Protocols

Protocol 1: General Procedure for [4+3] Cycloaddition of a this compound Hemiacetal with Furan
  • Materials: this compound ethyl hemiacetal (1.0 equiv), furan (10-20 equiv), Lewis acid (e.g., TiCl₄, 0.1 equiv), anhydrous dichloromethane (CH₂Cl₂).

  • Procedure: To a solution of this compound ethyl hemiacetal in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, furan is added. The Lewis acid is then added dropwise, and the reaction mixture is stirred at -78 °C for a specified time (typically 1-4 hours), monitoring by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and allowed to warm to room temperature. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Protocol 2: General Procedure for Diels-Alder Reaction of Diphenylcyclopropenone with Cyclopentadiene
  • Materials: 2,3-Diphenylcyclopropenone (1.0 equiv), freshly cracked cyclopentadiene (1.5-2.0 equiv), anhydrous benzene or toluene.

  • Procedure: A solution of 2,3-diphenylcyclopropenone in anhydrous benzene is treated with freshly cracked cyclopentadiene. The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or flash column chromatography to yield the Diels-Alder adduct.

Protocol 3: General Procedure for Rh(I)-Catalyzed [3+2] Cycloaddition of Diphenylcyclopropenone and an Alkyne[8]
  • Materials: 2,3-Diphenylcyclopropenone (1.0 equiv), alkyne (1.1 equiv), [Rh(CO)₂Cl]₂ (1 mol%), anhydrous toluene.

  • Procedure: To a flame-dried Schlenk flask under an inert atmosphere are added 2,3-diphenylcyclopropenone, the alkyne, and the rhodium catalyst. Anhydrous toluene is added, and the mixture is heated to a specified temperature (e.g., 80-110 °C) with stirring. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cyclopentadienone.

Mechanistic Insights and Logical Relationships

The distinct reactivity of this compound and cyclopropenone can be visualized through their reaction mechanisms.

Cyclopropanone_Mechanism This compound This compound Oxyallyl Oxyallyl Cation Intermediate This compound->Oxyallyl Ring Opening TS_4_3 [4+3] Transition State Oxyallyl->TS_4_3 Diene 1,3-Diene Diene->TS_4_3 Product_4_3 7-Membered Ring TS_4_3->Product_4_3

Caption: this compound [4+3] cycloaddition mechanism.

Cyclopropenone_Mechanisms cluster_DA Diels-Alder [4+2] cluster_3_2 [3+2] Cycloaddition Cyclopropenone_DA Cyclopropenone (Dienophile) TS_DA [4+2] Transition State Cyclopropenone_DA->TS_DA Diene_DA Diene Diene_DA->TS_DA Product_DA 6-Membered Ring Adduct TS_DA->Product_DA Cyclopropenone_32 Cyclopropenone TS_32 [3+2] Transition State Cyclopropenone_32->TS_32 Dipole 1,3-Dipole / equivalent Dipole->TS_32 Product_32 5-Membered Ring TS_32->Product_32

Caption: Key cycloaddition pathways for cyclopropenone.

Substituent Effects

Substituent effects play a crucial role in modulating the reactivity and selectivity of both this compound and cyclopropenone cycloadditions.

  • This compound: Due to its inherent instability, studies on substituted cyclopropanones are less common. However, the generation of the oxyallyl cation intermediate is influenced by substituents that can stabilize the positive charge.

  • Cyclopropenone: The reactivity of cyclopropenones is significantly influenced by the nature of the substituents at the C2 and C3 positions. Aryl groups, for instance, enhance the stability of the cyclopropenone ring.[6] In cycloaddition reactions, the electronic nature of substituents on the reacting partner can also dictate the reaction's success and yield. For example, in certain [3+3] cycloadditions, benzamides with electron-donating groups provided lower yields than those with electron-withdrawing groups.[7] Conversely, in reactions with N-protected isatins, electron-donating substituents on the isatin led to better performance.[7]

Conclusion

This compound and cyclopropenone, while structurally similar, exhibit markedly different behaviors in cycloaddition reactions. This compound's high reactivity and propensity for ring-opening make it a specialized synthon, primarily for [4+3] cycloadditions to form seven-membered rings. Its instability necessitates the use of surrogates and careful reaction control.

In contrast, cyclopropenone's enhanced stability and aromatic character render it a more versatile and robust building block. It participates in a wider variety of cycloaddition modes, including [4+2] and [3+2] reactions, providing access to a diverse range of cyclic structures. The ability to fine-tune its reactivity through substitution further expands its synthetic utility.

For researchers aiming to construct seven-membered carbocycles, this compound remains a valuable, albeit challenging, option. However, for broader applications in the synthesis of diverse five- and six-membered rings and complex heterocyclic systems, the stability and predictable reactivity of cyclopropenones make them the more versatile and often preferred choice in cycloaddition chemistry. The selection between these two strained ketones will ultimately depend on the specific synthetic target and the desired cycloaddition pathway.

References

A Comparative Guide to Spectroscopic Data for the Structural Confirmation of Cyclopropanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural confirmation of cyclopropanones is a critical step in synthetic chemistry and drug development due to the unique reactivity and stereochemical properties conferred by the strained three-membered ring. This guide provides a comparative overview of the primary spectroscopic techniques employed for the unambiguous identification of cyclopropanones, supported by experimental data and protocols.

Spectroscopic Techniques for the Elucidation of Cyclopropanone Structure

The structural confirmation of cyclopropanones relies on a combination of spectroscopic methods, each providing unique insights into the molecular framework. The most powerful techniques include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Infrared (IR) Spectroscopy is instrumental in identifying the carbonyl group within the strained cyclopropane ring. The ring strain significantly influences the vibrational frequency of the C=O bond, causing it to absorb at a higher wavenumber compared to acyclic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and proton environments within the molecule. The unique electronic environment of the cyclopropane ring leads to characteristic chemical shifts for the ring protons and carbons.

Mass Spectrometry (MS) is used to determine the molecular weight of the this compound and can offer structural clues through the analysis of fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy can provide information about electronic transitions within the molecule, particularly the n → π* transition of the carbonyl group.

Data Presentation: A Comparative Summary

The following tables summarize the characteristic spectroscopic data for the structural confirmation of cyclopropanones.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
Carbonyl (C=O) Stretch~1815This is significantly higher than the ~1715 cm⁻¹ observed for typical acyclic ketones, a direct consequence of the ring strain.[1]
Cyclopropyl C-H Stretch~3080Characteristic of C-H bonds on a cyclopropane ring.[2]
CH₂ Scissoring~1450
Cyclopropane Ring Deformation~1020A "breathing" mode of the cyclopropane ring.[2]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusChemical Shift (δ, ppm)Notes
¹H (Cyclopropyl Protons)Highly shielded, upfieldFor the parent cyclopropane, the chemical shift is around 0.22 ppm.[3][4] The presence of the ketone will cause a downfield shift.
¹³C (Cyclopropyl Carbons)Highly shielded, upfieldFor cyclopropane, the chemical shift is approximately -2.7 ppm.[5] The carbonyl carbon will appear significantly downfield.
¹³C (Carbonyl Carbon)DownfieldIn the typical range for a ketone, but can be influenced by the strained ring.

Table 3: Mass Spectrometry (MS) Data

Ionm/zNotes
Molecular Ion [M]⁺Corresponds to the molecular weightFor the parent this compound (C₃H₄O), the molecular weight is 56.06 g/mol .[1]
[M-CO]⁺M - 28Loss of carbon monoxide is a common fragmentation pathway for cyclic ketones.
[C₂H₄]⁺28Fragmentation of the cyclopropane ring.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Transitionλmax (nm)Molar Absorptivity (ε)Notes
n → π~300Weak (ε < 100)This transition is characteristic of the carbonyl group.
π → π< 200StrongGenerally falls outside the standard measurement range of many spectrophotometers.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or as a mull in Nujol.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Place the prepared sample in the spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[8]

  • Data Analysis : Identify the characteristic absorption bands, paying close attention to the C=O stretching frequency to confirm the presence of the strained ketone.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation : A high-field NMR spectrometer (e.g., 300-600 MHz) is used.

  • Data Acquisition :

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans will be required due to the lower natural abundance of ¹³C.[8]

  • Data Analysis : Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling patterns to elucidate the connectivity of atoms. In the ¹³C NMR spectrum, identify the upfield signals characteristic of the cyclopropyl carbons and the downfield signal of the carbonyl carbon.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like cyclopropanones, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed.

  • Ionization : Electron Ionization (EI) at 70 eV is a common method for generating ions and inducing fragmentation.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis :

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information. Look for characteristic losses, such as the loss of CO.[2]

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic structural confirmation of a synthesized this compound.

Spectroscopic_Workflow_for_Cyclopropanone_Confirmation start Synthesized Compound (Suspected this compound) ir_spec IR Spectroscopy start->ir_spec nmr_spec NMR Spectroscopy (¹H and ¹³C) start->nmr_spec ms_spec Mass Spectrometry start->ms_spec ir_check Check for C=O stretch at ~1815 cm⁻¹ ir_spec->ir_check nmr_check Observe upfield signals for cyclopropyl H/C nmr_spec->nmr_check ms_check Confirm Molecular Weight and Fragmentation ms_spec->ms_check structure_confirmed Structure Confirmed ir_check->structure_confirmed Yes further_analysis Further Analysis/ Purification Required ir_check->further_analysis No nmr_check->structure_confirmed Yes nmr_check->further_analysis No ms_check->structure_confirmed Yes ms_check->further_analysis No

Caption: A generalized workflow for the structural confirmation of cyclopropanones using key spectroscopic techniques.

References

Unveiling the Enigmatic Cyclopropanone: A Comparative Guide to Theoretical Predictions and Experimental Realities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced properties of highly reactive molecules like cyclopropanone is paramount. This guide provides an objective comparison of theoretical and experimental findings on the structure, stability, and spectroscopic characteristics of this compound, supported by experimental data and detailed methodologies.

This compound, a highly strained and labile three-membered ring ketone, has long intrigued chemists. Its inherent instability makes experimental investigation challenging, leading to a synergistic relationship between theoretical modeling and advanced experimental techniques to elucidate its fundamental properties. This guide delves into the comparison of data obtained from computational chemistry and laboratory experiments, offering a comprehensive overview for researchers working with strained-ring systems and reactive intermediates.

Molecular Structure: A Tale of Two Perspectives

The geometry of this compound has been a subject of intense study, with both theoretical calculations and experimental spectroscopy contributing to our current understanding. Microwave spectroscopy has been instrumental in providing precise experimental data on the molecule's structure in the gas phase. These experimental findings are often used as a benchmark for validating the accuracy of computational models.

Theoretical calculations, primarily employing Density Functional Theory (DFT) and ab initio methods, have been used to predict the equilibrium geometry of this compound. These computational approaches allow for the determination of bond lengths and angles, providing a theoretical model that can be compared with experimental results. The close agreement between high-level theoretical predictions and experimental data lends confidence to the use of computational methods for studying even more transient and difficult-to-isolate molecules.

Below is a table summarizing the key structural parameters of this compound obtained from both experimental and theoretical studies.

ParameterExperimental Value (Microwave Spectroscopy)Theoretical Value (DFT/ab initio)
Bond Lengths (Å)
C=O1.1911.18 - 1.21
C-C (adjacent to C=O)1.4751.47 - 1.49
C-C (opposite C=O)1.5751.56 - 1.59
C-H1.0861.08 - 1.09
**Bond Angles (°) **
C-C-C (at C=O)64.664 - 66
C-C-C (opposite C=O)57.757 - 59
H-C-H114.1114 - 116
C-C=O147.7147 - 149

Spectroscopic Properties: Vibrational Fingerprints

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a unique "fingerprint" of a molecule based on its vibrational modes. For this compound, the carbonyl (C=O) stretching frequency is a key diagnostic feature and is significantly influenced by the ring strain.

Experimental determination of the IR spectrum of this compound is challenging due to its reactivity. Low-temperature techniques, such as matrix isolation, are employed to trap and study the molecule in an inert environment.[1][2][3][4] Theoretical calculations are crucial for assigning the observed vibrational bands to specific molecular motions.

The table below compares experimental and theoretically calculated vibrational frequencies for some of the key modes of this compound.

Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)
C=O Stretch~1815[5]1800 - 1850
CH₂ ScissoringNot readily available1450 - 1500
Ring DeformationNot readily available1200 - 1300
CH₂ WaggingNot readily available1000 - 1100

Thermodynamic Stability: A Delicate Balance

The high degree of ring strain in this compound makes it thermodynamically unstable. The enthalpy of formation, a measure of its energy content relative to its constituent elements, is a key parameter for understanding its reactivity.

Experimental determination of the enthalpy of formation for such an unstable molecule is a formidable task. However, values have been reported in the literature. Theoretical calculations provide a powerful tool to estimate the enthalpy of formation and other thermodynamic properties.

Thermodynamic PropertyExperimental ValueTheoretical Value
Enthalpy of Formation (ΔHf°)
Gas Phase (298.15 K)16.00 ± 4.20 kJ/mol15 - 20 kJ/mol

Experimental Protocols: Capturing a Fleeting Molecule

The synthesis and characterization of this compound require specialized techniques due to its high reactivity and tendency to polymerize.

Synthesis of this compound

The most common laboratory synthesis involves the reaction of ketene with diazomethane at very low temperatures.[6][7]

Protocol:

  • A solution of ketene in a suitable solvent (e.g., dichloromethane) is prepared and cooled to -78 °C.

  • A solution of diazomethane in the same solvent is prepared and also cooled to -78 °C.

  • The diazomethane solution is added slowly to the ketene solution with vigorous stirring, maintaining the low temperature.

  • The reaction mixture is typically used in situ for subsequent reactions or spectroscopic analysis, as isolation of pure this compound is challenging.

Due to the hazardous nature of both ketene and diazomethane, this synthesis should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.

Matrix Isolation Infrared Spectroscopy

To obtain the infrared spectrum of this compound, the matrix isolation technique is employed.[2][3][4]

Protocol:

  • A gaseous mixture of this compound, synthesized in situ, and a large excess of an inert gas (e.g., argon or nitrogen) is prepared.

  • This gas mixture is slowly deposited onto a cryogenic window (e.g., CsI) cooled to a very low temperature (typically around 10-20 K) within a high-vacuum chamber.

  • The inert gas solidifies, forming a rigid matrix that traps individual this compound molecules, preventing their reaction or polymerization.

  • The infrared spectrum of the isolated molecules is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Theoretical Methodologies: Modeling the Molecule

Computational studies of this compound typically involve geometry optimization and frequency calculations using various levels of theory.

Methodology:

  • Geometry Optimization: The initial molecular structure of this compound is built, and its geometry is optimized to find the lowest energy conformation. This is commonly done using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) or ab initio methods (e.g., MP2, CCSD(T)) and a basis set (e.g., 6-311++G(d,p)).[8][9]

  • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This calculation provides the vibrational frequencies and the corresponding normal modes of the molecule. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Visualizing the Scientific Process

The following diagrams illustrate the interplay between theoretical and experimental approaches in the study of this compound.

Logical_Relationship cluster_theoretical Theoretical Studies cluster_experimental Experimental Studies Theoretical_Model Quantum Chemical Models (DFT, ab initio) Predicted_Properties Predicted Properties (Geometry, Frequencies, Energy) Theoretical_Model->Predicted_Properties Calculations Experimental_Data Experimental Data (Bond Lengths, Angles, Spectra) Predicted_Properties->Experimental_Data Comparison & Validation Synthesis Synthesis (e.g., Ketene + Diazomethane) Characterization Spectroscopic Characterization (Microwave, Matrix Isolation IR) Synthesis->Characterization Analysis of Product Characterization->Experimental_Data Data Acquisition

Caption: Interplay between theoretical predictions and experimental validation.

Experimental_Workflow start Start: Study of a Reactive Intermediate synthesis In Situ Synthesis (e.g., this compound from Ketene) start->synthesis isolation Isolation Technique (Matrix Isolation) synthesis->isolation spectroscopy Spectroscopic Analysis (FTIR Spectroscopy) isolation->spectroscopy data_analysis Data Analysis and Interpretation spectroscopy->data_analysis comparison Comparison with Theoretical Data data_analysis->comparison conclusion Conclusion on Molecular Properties comparison->conclusion

Caption: Experimental workflow for characterizing a reactive intermediate.

References

comparative study of different catalysts for cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of cyclopropane rings is a fundamental transformation in organic synthesis, owing to the prevalence of this structural motif in numerous natural products, pharmaceuticals, and agrochemicals. The choice of catalyst is paramount in achieving high efficiency, diastereoselectivity, and enantioselectivity. This guide provides an objective comparison of common catalysts for cyclopropanation, focusing on those based on rhodium, iron, copper, and gold. The performance of these catalysts is evaluated using the benchmark reaction of an alkene with a diazo compound, a widely employed method for cyclopropane synthesis.

Catalyst Performance Comparison

The efficiency and selectivity of cyclopropanation catalysts are highly dependent on the metal center, the ligand scaffold, the substrate, and the reaction conditions. Below is a summary of the performance of representative rhodium, iron, copper, and gold catalysts in the cyclopropanation of styrene with ethyl diazoacetate (EDA), a common model reaction.

Catalyst SystemLigand/AnionYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee %) (trans/cis)Reference(s)
Rhodium-based
Dirhodium(II) tetraacetateAcetateHigh1.5:1N/A (achiral)[1]
Dirhodium(II) tetraprolinate deriv.(S)-N-(dodecylbenzenesulfonyl)prolinateHigh>97:391 (trans)[1]
Chiral Dirhodium(II) Carboxylate(S)-TCPTAD71>97:384 (trans)[2]
Iron-based
Iron(III) Porphyrin ComplexChiral Porphyrin (P3)9698:286 (trans)[3]
Iron(II) Porphyrin Complexmeso-tetra-p-tolylporphyrin (TTP)High8.8:1 to 13:1N/A (achiral)[4]
Myoglobin MutantH64V,V68A>99>99:1>99 (1S,2S)[5][6]
Copper-based
Copper(I) with Bis(oxazoline)t-Bu-BOXHigh-High[7][8]
Copper(II) with Schiff BaseChiral Schiff BaseHigh->98[7]
Gold-based
Gold(I)-NHC ComplexIPrHigh-N/A (achiral)[9]
Gold(I)-Phosphine ComplexDTBM-SEGPHOSHighHigh (cis-selective)up to 94[10]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for cyclopropanation using each class of catalyst.

Rhodium-Catalyzed Cyclopropanation

Catalyst: Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

Procedure:

  • To a stirred solution of styrene (13.6 g, 131 mmol) in 15 mL of dichloromethane, add dirhodium(II) tetraacetate (20 mg, 0.05 mmol).[1]

  • Stir the mixture for 20 minutes at room temperature (25 °C).[1]

  • Add ethyl diazoacetate (21.7 g, 190 mmol) dropwise over a period of 5 hours.[1]

  • After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or GC).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the cyclopropane product.

Iron-Catalyzed Cyclopropanation

Catalyst: Iron(III) Porphyrin Complex ([Fe(P3)Cl])

Procedure:

  • To a reaction vessel containing the chiral iron(III) porphyrin catalyst (2 mol%), add the alkene substrate (e.g., styrene, 1.0 equiv).[3]

  • Add a suitable solvent (e.g., hexanes) and cool the mixture to the desired temperature (e.g., 4 °C).[3]

  • Slowly add a solution of the diazo compound (e.g., ethyl diazoacetate, 1.2 equiv) in the same solvent over several hours using a syringe pump.[3]

  • Monitor the reaction by TLC or GC. Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Copper-Catalyzed Asymmetric Cyclopropanation

Catalyst: Copper(I) triflate with a chiral bis(oxazoline) (BOX) ligand

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve Cu(OTf)₂ and the chiral BOX ligand in a dry solvent like dichloromethane.

  • Stir the solution at room temperature to allow for complex formation.

  • Add the alkene (e.g., styrene) to the catalyst solution.

  • Slowly add a solution of the diazoacetate in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • After the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Gold-Catalyzed Cyclopropanation

Catalyst: (IPr)AuCl with a silver salt co-catalyst

Procedure:

  • To a solution of the gold(I)-NHC complex (e.g., (IPr)AuCl) and a silver salt (e.g., AgSbF₆) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add the alkene (e.g., styrene).[9]

  • Add a solution of the diazo compound (e.g., ethyl diazoacetate) in the same solvent dropwise to the reaction mixture.[9]

  • Stir the reaction at room temperature until the starting materials are consumed.

  • Filter the reaction mixture through a pad of Celite to remove any precipitated silver salts.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the cyclopropane product.

Mechanistic Pathways and Experimental Workflows

The general mechanism for metal-catalyzed cyclopropanation involves the formation of a metal-carbene intermediate, which then transfers the carbene moiety to the alkene. The nature of the metal and ligands influences the reactivity and selectivity of this process.

rhodium_cyclopropanation cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Rh2L4 Rh₂(OAc)₄ Catalyst Carbene Rhodium Carbene Intermediate Rh2L4->Carbene + Diazo Compound - N₂ Diazo Diazo Compound (N₂CHR) Cyclopropane Cyclopropane Product Carbene->Cyclopropane + Alkene Alkene Alkene Cyclopropane->Rh2L4 N2 N₂

Caption: Rhodium-catalyzed cyclopropanation cycle.

iron_cyclopropanation cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Fe_Por Iron Porphyrin Catalyst Carbene Iron-Carbene Intermediate Fe_Por->Carbene + Diazo Compound - N₂ Diazo Diazo Compound Cyclopropane Cyclopropane Product Carbene->Cyclopropane + Alkene Alkene Alkene Cyclopropane->Fe_Por copper_cyclopropanation cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Cu_BOX Copper-BOX Catalyst Carbene Copper-Carbene Intermediate Cu_BOX->Carbene + Diazo Compound - N₂ Diazo Diazo Compound Cyclopropane Cyclopropane Product Carbene->Cyclopropane + Alkene Alkene Alkene Cyclopropane->Cu_BOX gold_cyclopropanation cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Au_NHC Gold-NHC Catalyst Carbene Gold-Carbene Intermediate Au_NHC->Carbene + Diazo Compound - N₂ Diazo Diazo Compound Cyclopropane Cyclopropane Product Carbene->Cyclopropane + Alkene Alkene Alkene Cyclopropane->Au_NHC

References

A Researcher's Guide to Assessing Stereospecificity in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is paramount. Cyclopropanation reactions, a cornerstone of synthetic chemistry for creating three-membered carbocyclic rings, are no exception. The stereospecificity of these reactions directly dictates the spatial arrangement of substituents in the resulting cyclopropane, a feature that can profoundly influence the biological activity and physical properties of a molecule. This guide provides an objective comparison of common cyclopropanation methods, supported by experimental data, to aid in the selection of the most suitable technique for achieving desired stereochemical outcomes.

The stereospecificity of a cyclopropanation reaction refers to the retention of the stereochemistry of the starting alkene in the cyclopropane product. For instance, a cis-alkene will yield a cis-cyclopropane, and a trans-alkene will result in a trans-cyclopropane.[1][2] The degree of this specificity, along with the ability to induce chirality in the product, is quantified by two key metrics: the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.). This guide will delve into various methods of cyclopropanation, presenting their performance in terms of these critical parameters.

Comparison of Stereospecific Cyclopropanation Methods

The choice of cyclopropanation method significantly impacts the stereochemical purity of the product. Below is a comparison of several widely used techniques, with quantitative data on their performance.

MethodCatalyst/ReagentAlkene SubstrateDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Yield (%)Reference
Simmons-Smith Reaction Zn-Cu couple, CH₂I₂(Z)-disubstituted olefin>200:1 (syn)N/A (achiral)Good[3]
Furukawa Modification Et₂Zn, CH₂I₂1-OcteneN/A (monosubstituted)N/A (achiral)Good to Excellent[2]
Rhodium-Catalyzed Rh₂(S-TCPTAD)₄Ethyl acrylate & p-tolyldiazoacetate>97:394%91%[4]
Copper-Catalyzed Cu(I)-bis(oxazoline)Styrene & Ethyl diazoacetate~70:30 (trans/cis)up to 60% (trans), 51% (cis)Moderate[5]
Cobalt-Catalyzed (R,R)-(salen)cobalt(II)Styrene & t-butyl α-diazoacetateHigh cis-selectivity (98%)>95%Good[6]
Biocatalytic Engineered MyoglobinStyrene & DiazoketoneHigh>99%Good[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in stereoselective synthesis. Below are representative procedures for a classic cyclopropanation reaction and the subsequent analysis of the product's stereochemical purity.

Protocol 1: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol describes the cyclopropanation of 1-octene using diethylzinc and diiodomethane.[2][8]

Materials:

  • 1-Octene

  • Anhydrous dichloromethane (DCM)

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stir bar, syringes, ice bath, separatory funnel

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add 1-octene (1.0 eq) and anhydrous DCM to a dry round-bottom flask to make a ~0.5 M solution.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.0 eq) via syringe, followed by the dropwise addition of diiodomethane (2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the cyclopropanated product.

Protocol 2: Determination of Diastereomeric Ratio and Enantiomeric Excess by Chiral HPLC

This protocol provides a general workflow for analyzing the stereoisomeric composition of a cyclopropane product.[9][10]

Materials and Equipment:

  • Cyclopropane product sample

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral stationary phase (CSP) HPLC column (e.g., polysaccharide-based like Chiralcel OD or Chiralpak AD)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified cyclopropane product in the HPLC mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Method Development (if necessary):

    • Start with a common mobile phase for normal phase chiral separations, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • Inject the sample and monitor the separation of stereoisomers.

    • Optimize the mobile phase composition (e.g., by varying the percentage of the alcohol modifier) and flow rate to achieve baseline separation of all stereoisomers.

  • Analysis:

    • Inject the sample onto the chiral HPLC column under the optimized conditions.

    • Record the chromatogram. The area under each peak corresponds to the relative amount of that stereoisomer.

  • Calculation:

    • Diastereomeric Ratio (d.r.): Calculate the ratio of the peak areas of the diastereomers. For a mixture of two diastereomers (D1 and D2), d.r. = Area(D1) / Area(D2).

    • Enantiomeric Excess (e.e.): For each pair of enantiomers (E1 and E2), calculate the e.e. using the formula: e.e. (%) = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] * 100.

Visualizing Stereospecificity and Experimental Workflow

To further clarify the concepts and processes involved in assessing the stereospecificity of cyclopropanation reactions, the following diagrams are provided.

Stereospecificity cluster_reactants Reactants cluster_reaction Cyclopropanation cluster_products Products cis_alkene cis-Alkene reaction Carbene Addition cis_alkene->reaction + [CH₂] trans_alkene trans-Alkene trans_alkene->reaction + [CH₂] cis_cyclo cis-Cyclopropane reaction->cis_cyclo Stereospecific retention trans_cyclo trans-Cyclopropane reaction->trans_cyclo Stereospecific retention Workflow start Start: Alkene Substrate reaction Cyclopropanation Reaction (e.g., Simmons-Smith) start->reaction workup Reaction Workup & Purification reaction->workup analysis Stereochemical Analysis (Chiral GC/HPLC) workup->analysis data Data Interpretation: - Diastereomeric Ratio (d.r.) - Enantiomeric Excess (e.e.) analysis->data end End: Stereochemically Defined Cyclopropane data->end

References

A Comparative Analysis of Molecular Geometry: Cyclopropanone vs. Cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and professionals in drug development, this document provides a comparative analysis of the bond lengths and angles in cyclopropanone and cyclopropane. The guide synthesizes experimental data from key studies, outlines the methodologies used, and presents a theoretical framework for understanding the structural differences between these two cyclic molecules.

The introduction of a carbonyl group into the strained three-membered ring of cyclopropane results in significant changes to its molecular geometry. This comparison guide delves into these structural perturbations by examining the bond lengths and angles of this compound in contrast to its parent compound, cyclopropane. The data presented herein is crucial for understanding the reactivity and electronic structure of these molecules, which can be pivotal in the design and development of novel chemical entities.

Quantitative Analysis of Molecular Structures

The geometric parameters of this compound and cyclopropane have been determined through various experimental techniques, primarily gas-phase electron diffraction and microwave spectroscopy. The key structural data are summarized in the tables below for ease of comparison.

Table 1: Comparison of Bond Lengths in this compound and Cyclopropane

Bond TypeThis compound (Å)Cyclopropane (Å)
C1-C21.4751.501 - 1.510[1][2]
C2-C31.5751.501 - 1.510[1][2]
C=O1.191N/A
C-H1.0861.078 - 1.083[1][2]

Table 2: Comparison of Bond Angles in this compound and Cyclopropane

AngleThis compound (°)Cyclopropane (°)
∠C1C2C364.6 (C-C=O)60[3][4]
∠C2C1C357.760[3][4]
∠HCH114.1114.5 - 114.8[2][4]

Theoretical Interpretation of Structural Differences

The notable differences in the bond lengths and angles between this compound and cyclopropane can be attributed to the electronic effects of the carbonyl group and the inherent ring strain of the three-membered ring.

In cyclopropane , the C-C bonds are described as "bent bonds" due to the geometric constraint of the 60° internuclear angles, which prevents optimal sp³ orbital overlap. This leads to a C-C bond length of approximately 1.51 Å, which is shorter than the C-C bond in a typical alkane.

The introduction of a carbonyl group in This compound introduces significant changes. The C1-C2 and C1-C3 bonds, adjacent to the carbonyl group, are shortened to 1.475 Å. This shortening is attributed to the increased s-character in these bonds and the electron-withdrawing nature of the carbonyl oxygen. Conversely, the C2-C3 bond, opposite the carbonyl group, is elongated to 1.575 Å[5]. This lengthening is a consequence of the rehybridization of the carbon orbitals and the donation of electron density from the Walsh orbitals of the cyclopropane ring into the π* orbital of the carbonyl group. This interaction weakens the C2-C3 bond.

The bond angles in this compound also deviate significantly from the 60° angles of cyclopropane. The C2-C1-C3 angle, at the carbonyl carbon, is reduced to 57.7°, while the angles at the other two carbons (∠C1C2C3) are increased to 64.6°[5][6]. These distortions arise from the different hybridization states of the carbon atoms and the steric and electronic influences of the oxygen atom.

Experimental Methodologies

The determination of the precise molecular structures of gaseous molecules like this compound and cyclopropane relies heavily on sophisticated experimental techniques.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometry of molecules in the gaseous state, free from intermolecular interactions.

  • Experimental Workflow:

    • A high-energy beam of electrons is directed at a jet of the gaseous sample in a high-vacuum chamber.

    • The electrons are scattered by the molecules, creating a diffraction pattern that is captured on a detector.

    • The diffraction pattern consists of a series of concentric rings, the intensity of which varies as a function of the scattering angle.

    • This one-dimensional diffraction data is then mathematically analyzed to determine the internuclear distances, which are used to construct a three-dimensional model of the molecule.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate data on the rotational energy levels of molecules, from which precise molecular geometries can be derived.

  • Experimental Workflow:

    • A gaseous sample at low pressure is irradiated with microwave radiation.

    • Molecules with a permanent dipole moment absorb microwaves at specific frequencies corresponding to transitions between their quantized rotational energy levels.

    • The absorption spectrum is recorded, and the frequencies of the rotational transitions are used to calculate the moments of inertia of the molecule.

    • By analyzing the moments of inertia of different isotopically substituted versions of the molecule, the positions of the atoms and thus the bond lengths and angles can be determined with very high precision.

Visualizing the Structural Comparison

The following diagram illustrates the key structural differences between this compound and cyclopropane.

G cluster_this compound This compound cluster_cyclopropane Cyclopropane C1_cpone C1 C2_cpone C2 C1_cpone->C2_cpone 1.475 Å C3_cpone C3 C1_cpone->C3_cpone 1.475 Å O_cpone O C1_cpone->O_cpone 1.191 Å C2_cpone->C3_cpone 1.575 Å angle_C2C1C3_cpone 57.7° angle_C1C2C3_cpone 64.6° angle_C1C3C2_cpone 64.6° C1_cprane C1 C2_cprane C2 C1_cprane->C2_cprane 1.510 Å C3_cprane C3 C1_cprane->C3_cprane 1.510 Å C2_cprane->C3_cprane 1.510 Å angle_C2C1C3_cprane 60° angle_C1C2C3_cprane 60° angle_C1C3C2_cprane 60°

A comparison of the molecular structures of this compound and cyclopropane.

References

The Fleeting Existence of Oxyallyl: A Comparative Guide to its Experimental Verification from Cyclopropanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding reactive intermediates is paramount for designing novel synthetic pathways and elucidating reaction mechanisms. The oxyallyl intermediate, a versatile three-carbon synthon, has been a subject of extensive investigation. Its generation from the ring-opening of cyclopropanone is a fundamental process in organic chemistry, yet direct experimental evidence can be elusive due to its transient nature. This guide provides a comparative overview of the experimental evidence supporting the existence of the oxyallyl intermediate derived from this compound, contrasting it with alternative generation methods and presenting key experimental data and protocols.

The thermal or photochemical activation of this compound can lead to the cleavage of a carbon-carbon bond, resulting in the formation of an oxyallyl species. This highly reactive intermediate can exist as a zwitterion, a diradical, or a species with mixed character, and its electronic nature is influenced by substituents and the reaction environment. Due to its short lifetime, the most compelling evidence for its existence comes from trapping experiments, where the oxyallyl intermediate is intercepted in situ by a reacting partner, typically in a cycloaddition reaction.

Evidence from this compound: Trapping the Transient Intermediate

The primary experimental proof for the formation of the oxyallyl intermediate from this compound stems from its interception with dienes in [4+3] cycloaddition reactions. Furan is a commonly employed trapping agent, reacting with the oxyallyl intermediate to form a stable 8-oxabicyclo[3.2.1]oct-6-en-3-one derivative.

G cluster_this compound This compound Ring-Opening cluster_trapping In Situ Trapping This compound This compound Activation Heat (Δ) or Light (hν) Oxyallyl Oxyallyl Intermediate Cycloadduct [4+3] Cycloadduct (8-Oxabicyclo[3.2.1]oct-6-en-3-one) Oxyallyl->Cycloadduct [4+3] Cycloaddition Furan Furan (Diene) Furan->Cycloadduct

Experimental Protocol: Thermal Generation and Trapping with Furan

A solution of this compound and a molar excess of furan in a suitable solvent (e.g., benzene, toluene) is heated under an inert atmosphere. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the resulting cycloadduct is purified by column chromatography.

Table 1: Representative Data for Trapping of Oxyallyl Intermediate from this compound with Furan

EntryReaction ConditionsDieneProductYield (%)Reference
1Thermolysis (Benzene, 80 °C)Furan8-Oxabicyclo[3.2.1]oct-6-en-3-one~40-60%Hypothetical data based on kinetic studies
2Photolysis (Benzene, rt)Furan8-Oxabicyclo[3.2.1]oct-6-en-3-oneVariesQualitative observations

Note: Quantitative yields for the direct reaction of the parent this compound are not extensively reported in readily accessible literature due to the compound's instability. The provided yield is an estimate based on kinetic studies and related transformations.

Alternative Methods for Oxyallyl Intermediate Generation: A Comparison

While the ring-opening of this compound provides the most direct conceptual link, other methods are often more practical for synthetic applications and have been extensively studied, providing a wealth of comparative data.

G This compound This compound Oxyallyl Oxyallyl This compound->Oxyallyl Heat or Light Dihaloketone Dihaloketone Dihaloketone->Oxyallyl Reducing Agent (e.g., Zn-Cu, Fe₂(CO)₉) Haloketone Haloketone Haloketone->Oxyallyl Base

Generation from α,α'-Dihaloketones

The reduction of α,α'-dihaloketones, such as α,α'-dibromoketones, with reducing agents like zinc-copper couple or diiron nonacarbonyl is a widely used method for generating oxyallyl intermediates for [4+3] cycloadditions.

Experimental Protocol: Generation from α,α'-Dibromopropanone and Trapping with Furan

To a stirred suspension of activated zinc-copper couple in a dry etheral solvent (e.g., diethyl ether, THF) containing furan is added a solution of α,α'-dibromopropanone in the same solvent at room temperature. The reaction is typically exothermic and is stirred until the starting material is consumed. The reaction mixture is then filtered, washed, and the product is isolated and purified.

Table 2: Comparison of Oxyallyl Generation Methods for [4+3] Cycloaddition with Furan

PrecursorReagentsSolventTemperature (°C)Typical Yield (%)
This compoundHeat or LightBenzene80 or rtModerate
α,α'-DibromopropanoneZn-Cu coupleDiethyl etherrtGood to Excellent (70-90%)
α-ChloropropanoneBase (e.g., DBU)AcetonitrilertGood (60-80%)

Spectroscopic and Computational Evidence

Direct spectroscopic observation of the oxyallyl intermediate from this compound is challenging due to its high reactivity. Transient absorption spectroscopy following flash photolysis of this compound could potentially identify short-lived intermediates, but such data is not widely reported for the parent compound.

Computational studies, however, provide strong theoretical support for the facile conrotatory ring-opening of this compound to the oxyallyl intermediate. These studies have also explored the electronic nature of the intermediate, suggesting that it can have significant diradical character, which influences its reactivity.

G

Conclusion

The existence of the oxyallyl intermediate from the ring-opening of this compound is well-supported by a combination of indirect experimental evidence, primarily from trapping experiments, and strong theoretical backing from computational studies. While direct spectroscopic observation of the parent oxyallyl intermediate remains a significant challenge, the successful interception of this transient species in cycloaddition reactions provides compelling proof of its formation. For synthetic purposes, alternative methods for generating oxyallyl intermediates, such as from α,α'-dihaloketones, often offer higher yields and broader applicability. The continued study of this fleeting yet powerful intermediate will undoubtedly lead to new discoveries in reaction methodology and a deeper understanding of chemical reactivity.

A Comparative Guide to the Efficiency of Modern Cyclopropanation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif is a cornerstone in medicinal chemistry and drug development, prized for its ability to confer unique conformational constraints, metabolic stability, and enhanced potency to bioactive molecules. The efficient synthesis of this three-membered ring system is therefore of paramount importance. This guide provides an objective comparison of the performance of several key cyclopropanation methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their synthetic endeavors.

At a Glance: Performance Comparison of Cyclopropanation Methods

The following table summarizes the key performance indicators for various cyclopropanation methods, offering a rapid assessment of their strengths and limitations.

MethodReagentsCatalystTypical Yield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)Key AdvantagesKey Disadvantages
Simmons-Smith CH₂I₂, Zn-Cu coupleNoneHigh (~90%)High (Substrate-directed)Moderate to High (with chiral auxiliaries)High functional group tolerance; Stereospecific.Stoichiometric zinc; Cost of diiodomethane.
Furukawa Modification CH₂I₂, Et₂ZnNoneHigh (70-90%)High (Substrate-directed)High (with chiral ligands)Milder conditions; Suitable for unfunctionalized alkenes.[1]Pyrophoric diethylzinc; Cost of reagents.
Rhodium-Catalyzed Diazo compoundsRh₂(OAc)₄, Chiral Rh(II) complexesGood to Excellent (75-98%)Highly tunable (catalyst-dependent)High to Excellent (up to 98%)[2]Broad substrate scope; High efficiency and selectivity.[3]Use of potentially explosive diazo compounds.
Iron-Catalyzed Diazo compoundsFeCl₂, Iron PorphyrinsHighModerate to HighModerate to HighInexpensive and abundant catalyst.[4]Use of potentially explosive diazo compounds.
Cobalt-Catalyzed Diazo compoundsChiral Cobalt(II) PorphyrinsHighHigh to ExcellentHigh to Excellent (up to 97%)[5]High stereoselectivity for electron-deficient olefins.[6]Catalyst complexity.
Kulinkovich Reaction Grignard reagents, EstersTi(OiPr)₄Good to ExcellentHigh (Substrate-dependent)Moderate to High (with chiral ligands)Forms cyclopropanols; Tolerates various functional groups.[7]Stoichiometric titanium reagent often required for high ee.
Enzymatic Diazo compounds, AlkenesEngineered Heme ProteinsHigh (up to >99%)High to Excellent (>99:1)High to Excellent (>99%)High stereoselectivity; Green chemistry.[8]Substrate specificity; Requires protein engineering.

In-Depth Analysis of Key Cyclopropanation Methods

Simmons-Smith Reaction and its Furukawa Modification

The Simmons-Smith reaction is a classic and reliable method for the stereospecific conversion of alkenes to cyclopropanes.[9] It utilizes a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. The Furukawa modification, which employs diethylzinc, often provides higher yields and is more suitable for a broader range of substrates, including unfunctionalized alkenes.[1][10]

Experimental Protocol: Furukawa Modification for the Cyclopropanation of 1-Octene [11]

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1-octene (1.0 eq) and anhydrous dichloromethane (to make a ~0.5 M solution).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of diethylzinc in hexanes (2.0 eq) via syringe, followed by the dropwise addition of diiodomethane (2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by distillation or column chromatography to yield (octan-1-yl)cyclopropane.

Logical Workflow for the Simmons-Smith Reaction

Simmons_Smith_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A CH₂I₂ D Cyclopropanation A->D B Zn-Cu or Et₂Zn B->D C Alkene C->D E Quenching D->E F Extraction E->F G Purification F->G H Cyclopropane G->H

Caption: A generalized workflow for the Simmons-Smith cyclopropanation.

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysts, particularly those based on rhodium, iron, and cobalt, offer powerful and highly selective routes to cyclopropanes, primarily through the decomposition of diazo compounds.[3] Chiral ligands on these metals can induce high levels of enantioselectivity, making these methods particularly valuable in asymmetric synthesis.

Experimental Protocol: Rhodium-Catalyzed Intramolecular Cyclopropanation [12]

  • To a flame-dried round-bottom flask under an argon atmosphere, add the trifluoromethyl-substituted allylic cyanodiazoacetate substrate (0.1 mmol, 1.0 equiv) and the rhodium catalyst Rh₂(esp)₂ (1.0 mol%).

  • Add anhydrous dichloromethane (2.0 mL) to the flask.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the cyclopropane-fused γ-lactone.

Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation

Rhodium_Catalysis catalyst Rh₂(L)₄ carbene Rh₂(L)₄=CHR catalyst->carbene + Diazo diazo R-CHN₂ product Cyclopropane carbene->product + Alkene n2 N₂ carbene->n2 alkene Alkene product->catalyst - Product Kulinkovich_Mechanism A Ti(OR)₄ + 2 R'MgX B [Ti(OR)₂(R')₂] A->B Transmetalation C Titanacyclopropane B->C β-Hydride Elimination E Oxatitanacyclopentane C->E + Ester D Ester F Ketone Intermediate E->F Rearrangement G Cyclopropanol Product F->G Intramolecular Addition Enzymatic_Cyclopropanation A Engineered Enzyme (e.g., Cytochrome P450) C Heme-Carbene Intermediate A->C + Diazo B Diazo Compound E Enzyme-Substrate Complex C->E D Alkene D->E F Enantiopure Cyclopropane E->F Stereoselective Carbene Transfer F->A Product Release

References

Safety Operating Guide

Proper Disposal of Cyclopropanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Cyclopropanone Proper Disposal Procedures Content Type: Operational and Disposal Plan

For researchers, scientists, and drug development professionals, the safe handling and disposal of highly reactive reagents like this compound is paramount. This document provides a detailed, step-by-step guide for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance. Due to its significant ring strain and reactive carbonyl group, this compound is unstable and requires specific procedures for its safe neutralization before disposal.

Immediate Safety and Handling Precautions

This compound is a highly reactive and thermally unstable compound. Solutions are typically only stable at very low temperatures (e.g., -78 °C). It is sensitive to nucleophiles and can undergo rapid, potentially exothermic reactions.

Personal Protective Equipment (PPE):

  • Wear tightly fitting safety goggles.

  • Use a flame-resistant lab coat.

  • Wear chemical-resistant gloves (e.g., nitrile).

Engineering Controls:

  • All handling and disposal procedures must be conducted in a well-ventilated fume hood.

  • Ensure a safety shower and eyewash station are readily accessible.

  • Keep a Class B fire extinguisher (or other suitable type for chemical fires) nearby.

Hazard Summary

The primary hazards associated with this compound are its high reactivity, thermal instability, and potential for rapid polymerization or decomposition. While specific toxicity data is limited, its reactivity suggests it should be handled as a hazardous substance.

HazardDescription
Chemical Instability This compound is highly strained and can decompose or polymerize, especially at ambient temperatures. Solutions are typically stable only at low temperatures (-78 °C).
High Reactivity Reacts readily and often exothermically with a wide range of nucleophiles, including water, alcohols, and amines, to form stable adducts.[1]
Thermal Hazard Decomposition can be initiated by heat, leading to the formation of gaseous products such as ethylene, acetylene, and carbon monoxide, which can cause pressure buildup.[2][3][4]
Flammability While not explicitly documented for this compound, related small-ring cyclic compounds like cyclopropane are flammable.[5][6][7][8] Therefore, it should be treated as a flammable hazard.

Step-by-Step Disposal Protocol

This protocol is designed for the safe, laboratory-scale neutralization of residual this compound solutions prior to collection as hazardous waste. The principle of this procedure is the controlled reaction of this compound with a weak nucleophile (an alcohol) to form a more stable hemiacetal, followed by further dilution.

Experimental Methodology

Objective: To safely quench the reactivity of this compound by converting it to a stable derivative in a controlled manner.

Materials:

  • This compound solution (in an appropriate solvent like dichloromethane).

  • Anhydrous isopropanol.

  • Deionized water.

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet (bubbler).

  • Ice bath.

  • Appropriate hazardous waste container.

Procedure:

  • Preparation and Inert Atmosphere:

    • Set up the three-necked flask in a fume hood.

    • Purge the flask with an inert gas (e.g., nitrogen or argon) to displace air and moisture.

    • Cool the flask in an ice bath to 0 °C.

  • Dilution (if necessary):

    • If the this compound solution is concentrated, dilute it with the same anhydrous solvent it is dissolved in to reduce the reaction rate and improve heat dissipation.

  • Controlled Quenching with Isopropanol:

    • Slowly add anhydrous isopropanol to the stirred this compound solution via the dropping funnel. A general guideline is to add at least 3 molar equivalents of isopropanol relative to the estimated amount of this compound.

    • Maintain the temperature of the reaction mixture at 0 °C throughout the addition.

    • Observe for any signs of reaction (e.g., temperature increase). If the reaction becomes vigorous, stop the addition immediately and allow the mixture to cool.

  • Slow Warming and Equilibration:

    • Once the addition of isopropanol is complete and the initial reaction (if any) has subsided, continue stirring the mixture at 0 °C for at least 30 minutes.

    • Remove the ice bath and allow the solution to slowly warm to room temperature while continuing to stir. Let the mixture stir for at least one hour to ensure the reaction to the more stable hemiacetal is complete.

  • Final Dilution with Water:

    • Once the solution is at room temperature and appears stable, slowly add a small amount of water to quench any remaining reactive species.

  • Waste Collection:

    • Transfer the resulting solution to a properly labeled hazardous waste container for halogenated organic waste (if a chlorinated solvent was used).

    • Do not cap the waste container tightly immediately to allow for the venting of any gases that may evolve.

  • Decontamination of Glassware:

    • Rinse all glassware that came into contact with this compound with a small amount of isopropanol, and add the rinse to the hazardous waste container.

    • Then, wash the glassware with soap and water.

Disposal Workflow Diagram

CyclopropanoneDisposal start Start: this compound Waste check_conc Is the solution concentrated? start->check_conc dilute Dilute with anhydrous solvent check_conc->dilute Yes prepare_setup Prepare 3-neck flask under N2 at 0°C check_conc->prepare_setup No dilute->prepare_setup add_isopropanol Slowly add isopropanol (>= 3 eq) prepare_setup->add_isopropanol stir_cold Stir at 0°C for 30 min add_isopropanol->stir_cold warm_rt Warm to room temp, stir for 1 hr stir_cold->warm_rt add_water Cautiously add water warm_rt->add_water collect_waste Transfer to labeled hazardous waste container add_water->collect_waste end End collect_waste->end

Caption: Workflow for the safe quenching and disposal of this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory personnel can mitigate the risks associated with this highly reactive compound.

References

Essential Safety and Operational Guide for Handling Cyclopropanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of Cyclopropanone. The following procedural steps are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting. Given the limited publicly available safety data on this compound, a cautious approach is paramount.

Hazard Assessment

This compound is a strained cyclic ketone, and while comprehensive hazard data is not available, it should be handled with extreme care. The primary safety data sheet indicates that it is crucial to avoid contact with skin and eyes, and to prevent the inhalation of any mists, gases, or vapors.[1] All sources of ignition should be removed from the handling area.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for the safe handling of this compound. The following table summarizes the recommended personal protective equipment.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]To protect against potential splashes and vapors.
Skin Protection - Chemical impermeable gloves.- Fire/flame resistant and impervious clothing.[1]To prevent skin contact and protect from potential flammability hazards.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]To prevent inhalation of potentially harmful vapors.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory environment.

1. Preparation:

  • Ensure a chemical fume hood is certified and functioning correctly.
  • Verify that a safety shower and eyewash station are readily accessible.
  • Assemble all necessary PPE as detailed in the table above.
  • Have a spill kit and appropriate fire extinguisher (e.g., Class B) readily available.
  • Prepare and label all necessary glassware and equipment.
  • Remove all sources of ignition from the work area.[1]

2. Handling:

  • Conduct all work with this compound within a designated and properly functioning chemical fume hood.
  • Handle in a well-ventilated place.[1]
  • Avoid the formation of dust and aerosols.[1]
  • Use spark-proof tools and explosion-proof equipment.[1]
  • Keep containers tightly closed when not in use.

3. In Case of Exposure:

  • Inhalation: Move the individual to fresh air.[1]
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with pure water.[1]
  • Eye Contact: Rinse eyes with pure water for at least 15 minutes.[1]
  • Ingestion: Rinse the mouth with water.[1]
  • In all cases of exposure, seek immediate medical attention.

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect all this compound waste, including contaminated materials, in a suitable and closed container labeled for disposal.[1]

2. Disposal Method:

  • The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
  • Do not let the chemical enter drains or sewer systems.[1]

3. Contaminated Packaging:

  • Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1]
  • Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]
  • Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[1]

Visual Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal prep_start Start: Assess Risks ppe Don Appropriate PPE prep_start->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood safety_equip Locate Safety Equipment fume_hood->safety_equip materials Prepare Materials & Remove Ignition Sources safety_equip->materials work_in_hood Work in Fume Hood materials->work_in_hood avoid_aerosols Avoid Aerosol Formation work_in_hood->avoid_aerosols keep_closed Keep Containers Closed avoid_aerosols->keep_closed collect_waste Collect in Labeled Container keep_closed->collect_waste dispose_properly Arrange for Professional Disposal collect_waste->dispose_properly decontaminate Decontaminate Work Area dispose_properly->decontaminate end End of Procedure decontaminate->end

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanone
Reactant of Route 2
Cyclopropanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.